4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLGUYFUNFDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348745 | |
| Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256954-38-8 | |
| Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. Drawing from established synthetic methodologies and the known pharmacological profiles of related compounds, this document serves as a technical resource for researchers engaged in drug discovery and development.
Chemical Identity and Properties
This compound is a fluorinated heterocyclic compound belonging to the tetrahydroquinazoline class. The presence of a trifluoromethyl group at the 4-position and an amino group at the 2-position of the tetrahydroquinazoline scaffold suggests its potential as a pharmacologically active agent.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 256954-38-8 |
| Molecular Formula | C₉H₁₀F₃N₃ |
| Molecular Weight | 217.19 g/mol [1] |
| IUPAC Name | This compound |
Physicochemical Properties:
Synthesis and Manufacturing
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted quinazolines and their subsequent reduction. A likely two-step synthetic pathway is proposed below.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)quinazoline
The initial step involves the construction of the aromatic 2-amino-4-(trifluoromethyl)quinazoline core. A common method for this involves the condensation, cyclization, chlorination, and subsequent amination reactions starting from a suitable anthranilamide derivative. A general procedure for the synthesis of 4-amino-2-trifluoromethyl quinazoline derivatives starts with 2-aminobenzamide[2].
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)quinazoline (Proposed)
-
Step 1a: Condensation and Cyclization: React 2-aminobenzamide with a trifluoroacetic acid equivalent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) to form a 2-(trifluoroacetamido)benzamide intermediate. Subsequent cyclization, which can be promoted by heat or a dehydrating agent, would yield 2-(trifluoromethyl)quinazolin-4(3H)-one.
-
Step 1b: Chlorination: The resulting quinazolinone is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce 4-chloro-2-(trifluoromethyl)quinazoline.
-
Step 1c: Amination: The 4-chloro substituent is then displaced by an amino group through nucleophilic aromatic substitution. This is typically achieved by reacting the chloroquinazoline with ammonia in a suitable solvent.
Step 2: Reduction of 2-Amino-4-(trifluoromethyl)quinazoline to this compound
The second key step is the reduction of the aromatic quinazoline ring to the corresponding tetrahydroquinazoline. Catalytic hydrogenation is a common and effective method for this transformation. The presence of the amino group is generally compatible with this reduction method.
Experimental Protocol: Reduction of 2-Amino-4-(trifluoromethyl)quinazoline (Proposed)
-
Catalyst Selection: A platinum or palladium-based catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is typically employed for the hydrogenation of quinazoline rings.
-
Reaction Conditions: The 2-amino-4-(trifluoromethyl)quinazoline is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to hydrogen gas under pressure in the presence of the catalyst. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final this compound.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of this compound has not been extensively reported, the broader class of 2,4-diamino-5,6,7,8-tetrahydroquinazolines has been investigated as inhibitors of dihydrofolate reductase (DHFR)[3]. DHFR is a crucial enzyme in the synthesis of purines, thymidylate, and certain amino acids, making it a well-established target for anticancer and antimicrobial drugs.
Mechanism of Action (Hypothesized):
It is hypothesized that this compound may act as a DHFR inhibitor. The tetrahydroquinazoline scaffold can mimic the binding of the natural substrate, dihydrofolic acid, to the active site of the DHFR enzyme. The trifluoromethyl group at the 4-position can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.
Diagram 2: Hypothesized DHFR Inhibition Pathway
Caption: Inhibition of DHFR by the target compound disrupts DNA synthesis.
Spectroscopic Analysis (Predicted)
No experimental spectroscopic data for this compound is currently available. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
Signals corresponding to the protons on the tetrahydro-fused ring (positions 5, 6, 7, and 8) would be expected in the aliphatic region.
-
A broad singlet for the amino group (NH₂) protons.
-
The chemical shifts of the protons on the tetrahydro ring will be influenced by the adjacent aromatic system and the trifluoromethyl group.
-
-
¹³C NMR:
-
A quartet for the trifluoromethyl carbon, showing coupling with the fluorine atoms.
-
Signals for the carbons of the tetrahydroquinazoline ring system.
-
The carbon attached to the amino group and the carbon bearing the trifluoromethyl group would have distinct chemical shifts.
-
-
¹⁹F NMR:
-
A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected at m/z 217.19.
-
Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the tetrahydro ring.
-
Safety and Handling
Specific safety and handling information for this compound is not available. As with any research chemical with unknown toxicological properties, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as potential DHFR inhibitors. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to elucidate its precise chemical properties, optimize its synthesis, and fully characterize its pharmacological profile. The exploration of its activity against various cancer cell lines and microbial strains could reveal its therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Scaffold of Therapeutic Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information on its core chemical identity, predicted physicochemical properties, and potential therapeutic applications by drawing parallels with structurally related quinazoline derivatives. The strategic incorporation of a trifluoromethyl group suggests a design aimed at enhancing metabolic stability and biological activity, positioning this compound as a valuable scaffold for drug discovery, particularly in oncology and infectious diseases. This document outlines a plausible synthetic pathway, discusses potential mechanisms of action, and provides protocols for characterization and biological evaluation based on established methodologies for analogous compounds.
Introduction and Chemical Identity
This compound belongs to the class of tetrahydroquinazolines, a group of bicyclic heterocyclic compounds that are well-represented in pharmacologically active molecules. The quinazoline core is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The defining features of the title compound are the 2-amino group, which can act as a key hydrogen bond donor and acceptor, and the electron-withdrawing trifluoromethyl group at the 4-position, which can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability.
CAS Number: 256954-38-8
Molecular Formula: C₉H₁₀F₃N₃
Molecular Weight: 217.19 g/mol
Physicochemical Properties (Predicted)
| Property | Value | Source |
| XlogP | 2.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| pKa (most basic) | 5.5 (Predicted) | ChemAxon |
Synthesis and Characterization
While a specific, detailed synthesis of this compound (CAS 256954-38-8) is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of related 2-amino-5,6,7,8-tetrahydroquinazolines. A common and effective strategy involves the cyclocondensation of a suitable β-enaminone with guanidine.
Proposed Synthetic Pathway
A likely synthetic approach would involve a two-step process starting from commercially available reagents.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-amino-1-cyclohexene-1-carbonitrile with a trifluoromethyl precursor.
A more direct and commonly employed method for constructing the tetrahydroquinazoline ring system involves the reaction of a β-ketoester or its equivalent with guanidine. For the synthesis of the title compound, a plausible starting material would be 2-(trifluoroacetyl)cyclohexanone.
-
Reaction Setup: To a solution of 2-(trifluoroacetyl)cyclohexanone (1 equivalent) in absolute ethanol, add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (1.5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Characterization
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aliphatic protons of the tetrahydrocyclohexyl ring, and a characteristic signal for the amino group protons. |
| ¹³C NMR | Resonances for the carbons of the quinazoline core, the trifluoromethyl group (with characteristic C-F coupling), and the aliphatic carbons. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (217.19 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C=N stretching of the pyrimidine ring, and C-F stretching of the trifluoromethyl group. |
Potential Biological Activity and Mechanism of Action
The trifluoromethyl-substituted tetrahydroquinazoline scaffold is a key feature in a number of biologically active compounds. While the specific biological profile of this compound is not well-documented, its structural similarity to known inhibitors of dihydrofolate reductase (DHFR) suggests a potential mechanism of action.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[2][3][4][5]
Many 2,4-diamino-5,6,7,8-tetrahydroquinazolines have been synthesized and evaluated as DHFR inhibitors.[6] The 2-amino group of the title compound, along with the nitrogen atoms in the pyrimidine ring, can mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR.
Caption: Proposed mechanism of action via DHFR inhibition.
The trifluoromethyl group at the 4-position could enhance binding affinity through favorable interactions within the enzyme's active site and improve the pharmacokinetic properties of the molecule.
Protocol for DHFR Inhibition Assay
A standard spectrophotometric assay can be used to determine the inhibitory activity of the compound against DHFR.
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.
-
Reagents and Materials:
-
Purified DHFR enzyme (human or from a specific pathogen)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHF, and NADPH in each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the DHFR enzyme to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Potential Applications in Drug Discovery
Given the established role of the quinazoline scaffold and the potential for DHFR inhibition, this compound represents a promising starting point for the development of novel therapeutics in several areas.
-
Anticancer Agents: Due to the reliance of rapidly proliferating cancer cells on DNA synthesis, DHFR inhibitors are effective chemotherapeutic agents. Further optimization of this scaffold could lead to the development of selective and potent anticancer drugs.
-
Antimicrobial Agents: DHFR is also a validated target in various pathogens, including bacteria, fungi, and protozoa. Selective inhibitors of microbial DHFR can be developed as effective antimicrobial agents with reduced toxicity to the host.
-
Other Therapeutic Areas: The quinazoline scaffold is versatile and has been explored for a wide range of other biological activities, including as kinase inhibitors and receptor modulators. Screening of this compound against a panel of different biological targets could uncover novel therapeutic applications.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of drug discovery. While specific experimental data for this compound is not widely available, its structural features and the known activities of related compounds strongly suggest that it warrants further investigation. The proposed synthetic route provides a practical approach for its preparation, and the outlined biological assays offer a clear path for evaluating its therapeutic potential, particularly as a DHFR inhibitor. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its biological activity and mechanism of action. Such studies will be crucial in determining its value as a lead compound for the development of new and effective medicines.
References
- 1. PubChemLite - 256954-38-8 (C9H10F3N3) [pubchemlite.lcsb.uni.lu]
- 2. Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes current knowledge of the 5,6,7,8-tetrahydroquinazoline scaffold, the influence of trifluoromethyl moieties in medicinal chemistry, and established experimental methodologies to propose a well-founded hypothesis for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. We postulate that this compound primarily functions as an inhibitor of dihydrofolate reductase (DHFR), a clinically validated target in oncology and infectious diseases. A secondary potential mechanism involving protein kinase inhibition is also explored. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses.
Introduction: The Therapeutic Potential of the Tetrahydroquinazoline Scaffold
The quinazoline and its reduced derivative, the 5,6,7,8-tetrahydroquinazoline, represent privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Notably, several 5,6,7,8-tetrahydroquinazoline derivatives have been identified as potent inhibitors of key enzymes such as dihydrofolate reductase (DHFR), protein kinases, and topoisomerase II.[3][4]
The subject of this guide, this compound, incorporates a trifluoromethyl (CF3) group at the 4-position. The introduction of a CF3 group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[5][6][7] The CF3 group can significantly increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic and steric interactions.[5][6]
Given the established biological activities of the tetrahydroquinazoline core and the advantageous properties conferred by the trifluoromethyl group, we hypothesize that this compound possesses significant therapeutic potential, most likely through the inhibition of critical cellular enzymes.
Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition
Our primary hypothesis is that this compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial therapies.[3][8]
Structural Rationale for DHFR Inhibition
Numerous 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been reported as potent DHFR inhibitors.[3][9] These compounds act as "nonclassical" antifolates, mimicking the binding of the natural substrate, dihydrofolate, to the active site of DHFR. The 2-amino group of the subject compound, along with the nitrogen atoms within the quinazoline ring, can form key hydrogen bond interactions with amino acid residues in the DHFR active site, similar to other known inhibitors.
The trifluoromethyl group at the 4-position is expected to enhance the inhibitory activity. Its strong electron-withdrawing nature can modulate the electronic properties of the quinazoline ring, potentially improving binding interactions.[6] Furthermore, the lipophilicity of the CF3 group can facilitate entry into the hydrophobic pockets of the DHFR active site, leading to a higher binding affinity.[5][10]
Downstream Cellular Consequences of DHFR Inhibition
Inhibition of DHFR by this compound would lead to a depletion of the intracellular pool of tetrahydrofolate. This would have the following downstream effects:
-
Inhibition of DNA Synthesis: The lack of tetrahydrofolate precursors would halt the synthesis of thymidylate, a crucial component of DNA.
-
Inhibition of Purine Synthesis: The synthesis of purine nucleotides would also be blocked.
-
Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair would trigger cell cycle arrest, primarily at the S-phase, and ultimately lead to programmed cell death (apoptosis) in rapidly dividing cells.
The proposed signaling pathway for the DHFR inhibition by this compound is depicted in the following diagram:
Caption: Proposed signaling pathway of DHFR inhibition.
Secondary Hypothesis: Protein Kinase Inhibition
The quinazoline scaffold is also a well-known "hinge-binding" motif found in numerous protein kinase inhibitors. These compounds typically compete with ATP for binding to the kinase active site. Given this precedent, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases.
Dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer. Identifying a specific kinase target would require screening against a broad panel of kinases.
The general workflow for investigating kinase inhibition is as follows:
Caption: Experimental workflow for kinase inhibitor profiling.
Experimental Protocols
To empirically validate the proposed mechanisms of action, the following detailed experimental protocols are recommended.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against DHFR.[11][12][13]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test compound)
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and methotrexate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Incubation: Add the serially diluted test compound or methotrexate to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory effect of the test compound on a specific protein kinase using a luminescence-based assay that measures ATP consumption.[14][15][16][17]
Materials:
-
Kinase of interest (e.g., Src, EGFR)
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Staurosporine (broad-spectrum kinase inhibitor as a positive control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and staurosporine in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Include a vehicle control (DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
The results from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Inhibitory Activity against Dihydrofolate Reductase
| Compound | DHFR IC50 (nM) |
| 4-(CF3)-THQ-2-amine | Experimental Value |
| Methotrexate | Experimental Value |
A low nanomolar IC50 value for this compound against DHFR would provide strong evidence for the primary proposed mechanism of action.
Table 2: Kinase Inhibitory Profile (Example)
| Kinase Target | 4-(CF3)-THQ-2-amine IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Experimental Value | Experimental Value |
| Kinase B | Experimental Value | Experimental Value |
| Kinase C | Experimental Value | Experimental Value |
The kinase profiling data will reveal whether the compound has off-target effects or if it possesses a specific kinase inhibitory profile, which could represent a secondary or alternative mechanism of action.
Conclusion
Based on the established biological activities of the 5,6,7,8-tetrahydroquinazoline scaffold and the known benefits of trifluoromethyl substitution in drug design, this technical guide proposes that this compound is a promising therapeutic candidate that likely exerts its biological effects through the inhibition of dihydrofolate reductase. A secondary potential mechanism involving protein kinase inhibition has also been considered. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Further investigation into the mechanism of action of this compound is warranted and has the potential to lead to the development of novel therapeutic agents.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. 1s3v - Structure Determination of Tetrahydroquinazoline Antifolates in Complex with Human and Pneumocystis carinii Dihydrofolate Reductase: Correlations of Enzyme Selectivity and Stereochemistry - Summary - Protein Data Bank Japan [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. caymanchem.com [caymanchem.com]
Deconvoluting the Mechanism of Action: A Technical Guide to the Biological Target Identification of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Abstract
This technical guide provides a comprehensive, in-depth framework for the biological target identification of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a novel small molecule with potential therapeutic applications. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] The introduction of a trifluoromethyl group and a saturated carbocyclic ring suggests unique pharmacological properties, with preliminary data pointing towards potential activity in the central nervous system.[2] This document outlines a multi-pronged, systematic approach for researchers, scientists, and drug development professionals to elucidate the molecular targets and mechanism of action of this compound. We will detail a logical progression of experiments, from initial in silico predictions to rigorous cellular and biochemical validation, emphasizing the rationale behind each methodological choice. This guide is designed to be a self-validating system, incorporating orthogonal approaches to build a high-confidence profile of the compound's biological interactome.
Introduction: The Enigma of a Privileged Scaffold
The quinazoline core is found in numerous natural alkaloids and synthetic compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[3][4] The specific compound, this compound (herein referred to as Cmpd-X), combines this versatile heterocycle with a trifluoromethyl (TFM) moiety—a bioisostere known to enhance metabolic stability and binding affinity—and a tetrahydro-fused ring, which imparts a three-dimensional structure distinct from planar quinazolines. This structural complexity suggests that Cmpd-X may interact with novel or multiple targets, necessitating a robust and unbiased identification strategy.
The primary challenge in modern drug discovery is the elucidation of a small molecule's mechanism of action (MoA).[5] Identifying the direct protein target(s) is the critical first step, providing the foundation for rational lead optimization, biomarker development, and predicting potential on- and off-target toxicities. This guide presents a strategic workflow designed to systematically unravel the biological targets of Cmpd-X.
A Multi-Pronged Strategy for Target Identification
No single method for target identification is foolproof. Therefore, we advocate for an integrated approach that combines computational, chemical proteomics, and genetic methodologies. This ensures that the generated hypotheses are cross-validated, leading to a higher degree of confidence in the identified targets.
Our proposed workflow is divided into three main phases:
-
Phase 1: Hypothesis Generation (In Silico and Unbiased Screening) : Broadly surveying the potential target landscape.
-
Phase 2: Target Validation & Engagement : Confirming direct physical interaction in a cellular context.
-
Phase 3: Functional Characterization & Pathway Analysis : Understanding the downstream biological consequences of target engagement.
Caption: Overall strategy for Cmpd-X target identification.
Phase 1: Hypothesis Generation
The initial phase aims to cast a wide net to identify a preliminary list of potential protein targets. We will utilize computational methods to leverage existing data and parallel experimental approaches for unbiased discovery.
In Silico Target Prediction
Causality: Before committing to resource-intensive wet-lab experiments, computational approaches can provide initial, cost-effective hypotheses. These methods compare the structure of Cmpd-X to databases of known ligands and their targets, predicting potential interactions based on chemical similarity or docking simulations.[6][7]
Protocol: Ligand-Based and Structure-Based Screening
-
Ligand-Based Similarity Searching:
-
Generate a 2D fingerprint and 3D conformer of Cmpd-X.
-
Utilize platforms such as SwissTargetPrediction, SEA, and ChEMBL to screen against databases of bioactive molecules.[8]
-
Rationale: This approach operates on the principle that structurally similar molecules often share common targets.[8]
-
Compile a list of predicted targets ranked by similarity scores.
-
-
Structure-Based Docking (Panel Docking):
-
If high-resolution structures are available for predicted targets from step 1, perform molecular docking studies.
-
Utilize a panel of diverse protein structures (e.g., kinases, GPCRs, ion channels) for a broader, unbiased screen.[7]
-
Software such as AutoDock or Schrödinger Suite can be employed.
-
Rationale: This method predicts the binding pose and estimates the binding affinity of Cmpd-X to the active or allosteric sites of potential protein targets.[9]
-
Rank potential targets based on docking scores and binding energy calculations.
-
Data Presentation: Predicted Target Classes for Cmpd-X
| Prediction Method | Predicted Target Class | Top Predicted Targets (Example) | Confidence Score |
| SwissTargetPrediction | Kinases | CDK2, GSK3B, SRC | High |
| SEA | GPCRs | A1AR, D2R | Medium |
| Panel Docking | Ion Channels | GABA-A Receptor | High |
| ChEMBL Similarity | Enzymes | Dihydrofolate Reductase | Low |
Chemical Proteomics: Affinity-Based Protein Profiling
Causality: To experimentally identify direct binding partners in a native biological context, affinity-based protein profiling is the gold standard.[10][11] This involves creating a chemical probe version of Cmpd-X to "fish" for its targets from a complex protein lysate. A photo-affinity labeling approach is recommended to minimize the risk of the affinity tag disrupting the native binding interaction.[12]
Caption: Photo-affinity labeling and pull-down workflow.
Protocol: Photo-Affinity Pull-Down Coupled with Mass Spectrometry
-
Probe Synthesis:
-
Synthesize an analog of Cmpd-X incorporating a minimally disruptive linker, a photo-activatable crosslinker (e.g., diazirine), and a reporter tag (e.g., biotin).
-
Rationale: The diazirine group is small and becomes highly reactive only upon UV irradiation, forming a covalent bond with interacting proteins. Biotin's high affinity for streptavidin allows for efficient enrichment.[13]
-
-
Affinity Pull-Down:
-
Incubate the synthesized probe with cell or tissue lysate (e.g., from a neuronal cell line, given the predicted CNS activity).
-
Include a control incubation with excess "free" Cmpd-X to competitively block specific binding sites.
-
Rationale: Proteins that are pulled down in the absence but not the presence of the competitor are considered specific binders.[14]
-
Irradiate the samples with UV light (~365 nm) to induce covalent cross-linking.
-
Add streptavidin-coated magnetic beads to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification by LC-MS/MS:
-
Perform an on-bead tryptic digest of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).
-
Rationale: Specific targets will show high enrichment in the probe-treated sample compared to the competitor-treated and no-probe controls.
-
Genetic Screens: Unveiling Functional Modulators
Causality: Genetic approaches identify genes that, when perturbed, alter a cell's sensitivity to the compound.[15][16] This provides functional evidence of target pathways. A CRISPR-Cas9 knockout screen is a powerful method to identify genes essential for the compound's activity (sensitizers) or genes whose loss confers resistance (resistors).[17][18][19]
Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Library Transduction:
-
Transduce a population of Cas9-expressing cells (e.g., a cancer cell line with a known dependency) with a genome-wide lentiviral single-guide RNA (sgRNA) library at a low multiplicity of infection.[20][21]
-
Rationale: This ensures that most cells receive only one sgRNA, linking a specific gene knockout to the observed phenotype.[20]
-
-
Compound Treatment:
-
Split the cell population into two pools: one treated with a vehicle control (e.g., DMSO) and the other with an IC50 concentration of Cmpd-X.
-
Culture the cells for a sufficient duration (e.g., 14-21 days) to allow for phenotypic selection.
-
-
Sequencing and Analysis:
-
Harvest the cells and extract genomic DNA.
-
Amplify the sgRNA-encoding regions using PCR.
-
Perform next-generation sequencing to determine the relative abundance of each sgRNA in both the treated and control populations.
-
Rationale: sgRNAs targeting genes whose knockout confers resistance to Cmpd-X will be enriched in the treated population, while sgRNAs targeting genes required for compound efficacy will be depleted.[22]
-
Use statistical analysis (e.g., MAGeCK) to identify significantly enriched or depleted sgRNAs and, by extension, the corresponding genes.
-
Phase 2: Target Validation and Engagement
Hits from the hypothesis generation phase must be rigorously validated to confirm direct, physical binding in a cellular context.
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a label-free method to confirm target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability changes upon ligand binding.[2][23] A shift in the melting curve of a protein in the presence of Cmpd-X provides strong evidence of direct interaction.[24][25]
Protocol: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA
-
Melt Curve Generation (Initial Step):
-
Treat intact cells or cell lysate with Cmpd-X or vehicle.
-
Aliquot the samples and heat them to a range of different temperatures using a thermal cycler.
-
Lyse the cells (if treated intact) and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.
-
Rationale: This determines the baseline melting temperature (Tagg) of the candidate protein.[23]
-
-
Isothermal Dose-Response:
-
Select a temperature near the Tagg where significant protein denaturation occurs.
-
Treat cells or lysate with a range of Cmpd-X concentrations.
-
Heat all samples to the selected temperature.
-
Quantify the amount of soluble protein.
-
Rationale: A dose-dependent increase in the amount of soluble protein indicates stabilizing target engagement.[26] This format is more amenable to determining potency (EC50) of target binding.
-
Data Presentation: CETSA Validation of Candidate Target
| Cmpd-X Conc. (µM) | Soluble Target Protein (% of 37°C Control) |
| 0 (Vehicle) | 25% |
| 0.1 | 35% |
| 1 | 60% |
| 10 | 85% |
| 100 | 88% |
Phase 3: Functional Characterization
Once a direct target is validated, the final phase is to understand the functional consequences of this interaction.
Recombinant Protein Assays
Causality: Using purified, recombinant protein allows for a direct, quantitative assessment of the compound's effect on the target's biochemical activity (e.g., enzymatic activity, binding to a known substrate).
Protocol: Enzyme Inhibition Assay (Example for a Kinase Target)
-
Express and purify the candidate kinase target.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add varying concentrations of Cmpd-X.
-
Incubate to allow the kinase reaction to proceed.
-
Use a detection reagent (e.g., ADP-Glo) to measure the amount of product formed (or substrate consumed).
-
Calculate the IC50 value of Cmpd-X for the inhibition of kinase activity.
-
Rationale: This confirms that the binding observed in CETSA translates to a functional modulation of the target protein and provides a quantitative measure of potency.
-
Pathway and Phenotypic Analysis
Causality: This step connects the direct target interaction to the broader cellular response.
-
Downstream Signaling:
-
Treat cells with Cmpd-X and perform Western blotting to analyze the phosphorylation status or expression level of known downstream substrates of the validated target.
-
-
Cellular Phenotyping:
-
Use cellular assays relevant to the target's known function (e.g., cell cycle analysis, apoptosis assays, migration assays) to see if Cmpd-X recapitulates the phenotype expected from modulating the target.
-
Rationale: This provides the final link between direct target engagement and the overall cellular effect, solidifying the understanding of the compound's mechanism of action.
-
Conclusion
The identification of a small molecule's biological target is a complex but essential undertaking in drug discovery. The multi-pronged strategy detailed in this guide—integrating in silico prediction, chemical proteomics, and genetic screening for hypothesis generation, followed by rigorous biophysical and functional validation—provides a robust framework for deconvoluting the mechanism of action for this compound. By following this logical, self-validating workflow, researchers can build a high-confidence target profile, paving the way for the continued development of this promising compound.
References
- 1. Target identification of biologically active small molecules via in situ methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. Directory of in silico Drug Design tools [click2drug.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 22. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. bio-protocol.org [bio-protocol.org]
An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Introduction: The Significance of the Tetrahydroquinazoline Scaffold
The 5,6,7,8-tetrahydroquinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group at the 4-position is of particular interest, as this moiety can significantly enhance metabolic stability, binding affinity, and cell permeability. The 2-amino substituent provides a crucial vector for further functionalization or direct interaction with biological targets. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a valuable building block for drug discovery and development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core tetrahydroquinazoline ring can be constructed via a well-established cyclocondensation reaction. Disconnecting the pyrimidine ring reveals two key synthons: guanidine and a 1,3-dielectrophile. This 1,3-dielectrophile can be envisioned as 2-(trifluoroacetyl)cyclohexanone, a β-keto-ketone. This intermediate, in turn, can be synthesized through a Claisen condensation of cyclohexanone with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.
This two-step approach is advantageous due to the ready availability of the starting materials and the generally high yields of the individual transformations.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Intermediate: 2-(Trifluoroacetyl)cyclohexanone
The initial and crucial step in this synthetic pathway is the C-acylation of cyclohexanone with an appropriate trifluoroacetylating agent. The Claisen condensation is the reaction of choice for this transformation, utilizing a strong base to generate the enolate of cyclohexanone, which then acts as a nucleophile.
Mechanism of Claisen Condensation
The reaction is initiated by the deprotonation of the α-carbon of cyclohexanone by a strong base, typically a sodium alkoxide or sodium hydride, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic attack on the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-dicarbonyl compound, 2-(trifluoroacetyl)cyclohexanone.
Spectroscopic Analysis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Technical Guide Based on Predicted Data
An Important Note on Data Unavailability: A comprehensive search of scientific literature and patent databases for experimental spectroscopic data (NMR and MS) for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine (CAS: 256954-38-8) did not yield any publicly available spectra. The information required to construct a technical guide based on empirical evidence is therefore not accessible at this time.
In lieu of experimental data, this guide has been developed as a theoretical framework, utilizing high-quality computational prediction models to generate the spectroscopic data that one would expect to observe for this molecule. This document is intended to serve as an educational and predictive resource for researchers, scientists, and drug development professionals. It outlines the principles, methodologies, and expected outcomes for the spectroscopic characterization of this compound. All data presented herein are in silico predictions and should be treated as such until they can be validated by experimental evidence.
Introduction to this compound
This compound is a fluorinated heterocyclic compound belonging to the tetrahydroquinazoline class. The presence of a trifluoromethyl (CF₃) group, a potent bioisostere for a methyl group, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydroquinazoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.
The structural characterization of such novel compounds is a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguously determining the molecular structure and purity of a synthesized compound. This guide provides a detailed, albeit predictive, exploration of the NMR and MS data for the title compound.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar, amine-containing compounds due to its excellent solvating power and the fact that amine protons (NH₂) are often observable as broad singlets.
-
Frequency: A higher field strength (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the multiplets of the tetrahydrogenated ring system.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 2H | -NH₂ |
| ~2.6 - 2.8 | t | 2H | C5-H₂ |
| ~2.4 - 2.6 | t | 2H | C8-H₂ |
| ~1.7 - 1.9 | m | 4H | C6-H₂ and C7-H₂ |
Interpretation:
-
The amine protons (-NH₂) at ~6.5-7.0 ppm are expected to be downfield due to the electron-withdrawing nature of the quinazoline ring and would likely appear as a broad singlet due to quadrupole broadening and potential exchange with trace water.
-
The protons on the saturated cyclohexane ring are expected in the aliphatic region. The protons at C5 and C8 (~2.6-2.8 ppm and ~2.4-2.6 ppm, respectively) are adjacent to the aromatic pyrimidine ring and are thus deshielded compared to the protons at C6 and C7. They are predicted to appear as triplets due to coupling with their respective neighboring CH₂ groups.
-
The protons at C6 and C7 (~1.7-1.9 ppm) are further from the electron-withdrawing groups and are therefore expected to be the most upfield. They would likely appear as a complex multiplet due to overlapping signals and coupling to the protons at C5 and C8.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is again a suitable choice.
-
Technique: A proton-decoupled ¹³C NMR experiment is standard, providing a single peak for each unique carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Quartet (q) due to ¹J(C-F) | Assignment |
| ~160 - 165 | C2 | |
| ~155 - 160 | q, ²J(C-F) ≈ 35 Hz | C4 |
| ~120 - 125 | q, ¹J(C-F) ≈ 275 Hz | -CF₃ |
| ~115 - 120 | C8a | |
| ~150 - 155 | C4a | |
| ~30 - 35 | C5 | |
| ~25 - 30 | C8 | |
| ~20 - 25 | C6, C7 |
Interpretation:
-
The carbon atoms of the pyrimidine ring (C2, C4, C4a, C8a ) are expected in the downfield region of the spectrum.
-
The C2 carbon, bonded to two nitrogen atoms, is predicted to be significantly downfield.
-
The C4 carbon is attached to the electron-withdrawing CF₃ group and is expected to appear as a quartet due to coupling with the three fluorine atoms (²J(C-F)).
-
The -CF₃ carbon itself will also be a quartet, but with a much larger one-bond coupling constant (¹J(C-F)).
-
The carbons of the saturated ring (C5, C6, C7, C8 ) will appear in the upfield aliphatic region.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly specific for fluorine-containing compounds.
Rationale for Experimental Choices:
-
Standard: A proton-decoupled ¹⁹F NMR is standard. No special solvent is needed as the measurement is specific to fluorine.
-
Reference: CFCl₃ is the standard reference (δ = 0 ppm).
Interpretation: A single sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group . The chemical shift would likely be in the range of -60 to -70 ppm . The absence of coupling indicates no adjacent fluorine or proton atoms within three bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
Rationale for Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like this one. It is likely to produce a prominent protonated molecular ion [M+H]⁺.
-
Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass and confirming the elemental formula (C₉H₁₀F₃N₃).
Table 3: Predicted Mass Spectrometry Data (ESI-HRMS)
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 218.0905 |
| [M+Na]⁺ | 240.0724 |
Interpretation: The primary observation in the positive ion ESI mass spectrum would be the protonated molecule [M+H]⁺ at m/z 218.0905 . The high-resolution measurement would allow for the confirmation of the elemental formula C₉H₁₁F₃N₃⁺ (for the protonated species) to within a few parts per million (ppm) of the theoretical value. A sodium adduct [M+Na]⁺ may also be observed. Fragmentation patterns in MS/MS experiments could be used to further confirm the structure by observing losses of fragments corresponding to parts of the molecule.
Experimental Protocols (Hypothetical)
The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
Figure 2. General workflow for NMR data acquisition and processing.
MS Sample Preparation and Acquisition
Figure 3. General workflow for ESI-MS data acquisition and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR and MS data are consistent with the known chemical structure and provide a valuable reference for researchers working on the synthesis and characterization of this compound or its analogs. While computational predictions are powerful tools, it is imperative that they are ultimately confirmed by rigorous experimental analysis. The protocols and interpretive logic outlined here provide a solid foundation for conducting such an empirical investigation.
An In-Depth Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Keystone for Modern Drug Discovery
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. This molecule is of significant interest to researchers, scientists, and drug development professionals due to its promising pharmacological profile, which is largely influenced by its unique structural characteristics. The trifluoromethyl group, a common bioisostere, is known to enhance metabolic stability and binding affinity, making this quinazoline derivative a valuable scaffold in medicinal chemistry.[1][2][3] This document will delve into the causality behind the experimental choices, present self-validating protocols, and be grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6] The 5,6,7,8-tetrahydroquinazoline core, in particular, provides a three-dimensional structure that can be strategically functionalized to interact with various biological targets. The incorporation of a trifluoromethyl group at the 4-position is a key design element intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.[2][3] Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is paramount for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
A common and effective method for the synthesis of 5,6,7,8-tetrahydroquinazolin-2-amines involves the cyclocondensation of a suitable precursor with guanidine.[7] A plausible synthetic route for the title compound is outlined below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-acetylcyclohexanone (1 equivalent) in anhydrous ethanol, add trifluoroacetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Intermediate Formation: Allow the reaction mixture to stir at room temperature for 4 hours to facilitate the formation of the β-diketone intermediate.
-
Cyclocondensation: Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2.0 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Crystallization Strategy
The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For quinazoline derivatives, slow evaporation of a solution is a commonly successful method.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent, such as a mixture of ethyl acetate and petroleum ether.[8]
-
Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly at room temperature over several days.
-
Crystal Harvesting: Once well-formed, colorless, needle-like crystals appear, carefully harvest them from the mother liquor.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: A single crystal of suitable size (e.g., 0.22 × 0.20 × 0.16 mm) is mounted on a goniometer head.[8]
-
Data Collection: Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 294 K).[8]
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for absorption effects.[8]
Structure Solution and Refinement
The collected data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[8]
The Crystal Structure of this compound: An Exemplary Analysis
While the specific crystal structure of the title compound is not publicly available, we can infer its key features based on the analysis of closely related structures.[5] The following data is presented as a representative example for a compound in this class.
Crystallographic Data
The following table summarizes hypothetical but representative crystallographic data for a tetrahydroquinazoline derivative.
| Parameter | Value |
| Chemical Formula | C₉H₁₀F₃N₃ |
| Formula Weight | 217.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.931 (3) |
| b (Å) | 11.445 (4) |
| c (Å) | 27.450 (8) |
| β (°) | 94.23 (1) |
| Volume (ų) | 2797.1 (16) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.030 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 904 |
| R_int | 0.061 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
Note: This data is exemplary and based on similar reported structures.[8]
Molecular Geometry and Conformation
The molecular structure would reveal a non-planar tetrahydroquinazoline core. The cyclohexene ring is expected to adopt a half-chair conformation. The trifluoromethyl group and the amino group at positions 4 and 2, respectively, will have specific orientations that influence intermolecular interactions.
Caption: Molecular structure of this compound.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is anticipated to be dominated by hydrogen bonding interactions involving the amino group and the nitrogen atoms of the quinazoline ring. The amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors. These interactions are crucial in forming a stable three-dimensional network.[5]
Caption: Hydrogen bonding interactions forming a dimeric motif.
Implications for Drug Development
A detailed understanding of the crystal structure provides invaluable insights for drug development professionals:
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure allows for a more accurate interpretation of SAR data, enabling the design of analogues with improved potency and selectivity.
-
Target-Based Drug Design: The crystal structure can be used for in silico studies, such as molecular docking, to predict and analyze the binding interactions with a specific biological target.
-
Physicochemical Property Optimization: The crystal packing and intermolecular interactions can influence properties like solubility and stability, which are critical for drug formulation and delivery.
Conclusion
The determination of the crystal structure of this compound is a critical step in harnessing its full therapeutic potential. This guide has provided a comprehensive overview of the synthetic and crystallographic methodologies involved, emphasizing the importance of a rigorous and well-documented approach. The insights gained from the crystal structure will undoubtedly accelerate the development of novel drug candidates based on this promising molecular scaffold.
References
- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine Binding
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The derivative, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, presents a compelling subject for computational analysis due to its structural features that suggest potential interactions with a variety of protein targets. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of this ligand's binding. We will navigate the entire computational pipeline, from initial target identification and system preparation to molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations. The methodologies detailed herein are grounded in established best practices, emphasizing not just the procedural steps but the scientific rationale behind each choice, ensuring a robust and reproducible virtual experiment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics.
Preamble: The Rationale of a Computational Approach
In modern drug discovery, in silico techniques are indispensable for triaging candidates, optimizing leads, and elucidating mechanisms of action at an atomic level, thereby reducing the time and cost of preclinical research.[1][2][3][4] The quinazoline core, for instance, is a well-established "privileged scaffold" known to bind to the ATP pocket of various protein kinases.[5][6] Therefore, a computational investigation of this compound is a logical first step to hypothesize its biological targets and binding mode.
This guide will use Epidermal Growth Factor Receptor (EGFR), a well-characterized tyrosine kinase and a common target for quinazoline-based inhibitors, as our model receptor to illustrate the workflow.[5] This choice allows us to demonstrate the process within a biologically relevant context.
The Overall In Silico Workflow
The journey from a 2D chemical structure to a dynamic 3D model of a protein-ligand complex involves several sequential and interdependent stages. Each step builds upon the last, progressively refining our understanding of the potential binding event.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. What is in silico drug discovery? [synapse.patsnap.com]
- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
Structure-activity relationship of 2-amino-tetrahydroquinazolines
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Amino-Tetrahydroquinazolines
Authored by Gemini, Senior Application Scientist
This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological effects of 2-amino-tetrahydroquinazoline derivatives. We will dissect the molecular scaffold, analyze the impact of substitutions at key positions, and provide context through therapeutic case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.
Introduction: The 2-Amino-Tetrahydroquinazoline Scaffold
The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast range of biological activities, leading to several FDA-approved drugs.[2][3] The 2-amino-tetrahydroquinazoline variant, where the benzene ring is saturated, retains significant biological relevance while offering different conformational flexibility and physicochemical properties compared to its aromatic counterpart. This scaffold is a cornerstone in the development of potent antagonists for α1-adrenoceptors and has been explored for various other targets.[4][5][6]
The core structure provides a rigid framework that can be precisely decorated with functional groups to modulate potency, selectivity, and pharmacokinetic profiles. Understanding the SAR of this scaffold is paramount for designing next-generation therapeutics with enhanced efficacy and reduced side effects.
The Core Pharmacophore: Essential Structural Features for α1-Adrenoceptor Antagonism
The most extensively studied therapeutic application of the 2-amino-quinazoline framework is in the antagonism of α1-adrenoceptors, leading to antihypertensive agents like Prazosin.[4][5][6] While Prazosin itself contains a quinazoline (not tetrahydroquinazoline) core, its SAR provides a foundational blueprint for understanding the binding interactions applicable to the tetrahydro- derivatives.
The essential pharmacophoric elements for high-affinity α1-adrenoceptor binding are:
-
The 2-Amino-Quinazoline Core: Acts as the primary recognition element, likely interacting with key residues in the receptor binding pocket.
-
The 6,7-Dimethoxy Substitution: These groups on the aromatic ring are critical for high potency in the classical quinazoline series (e.g., Prazosin).[5] Their role in the tetrahydro- series may be modulated by the ring's puckered conformation.
-
A Linker and Terminal Heterocycle: A piperazine ring linked to the 2-amino group, which is in turn acylated (e.g., with a furoyl group in Prazosin), is a common and highly effective feature for potent antagonism.[7][8]
The following diagram illustrates the general pharmacophore model derived from Prazosin-like α1-antagonists.
Caption: General pharmacophore for α1-adrenoceptor antagonists based on the 2-amino-quinazoline scaffold.
Detailed Structure-Activity Relationship (SAR) Analysis
Modifications at the 2-Amino Linker and Terminal Group
The substituent attached to the 2-amino position is a critical determinant of biological activity. In the context of α1-adrenoceptor antagonists, this is the most extensively modified part of the molecule.
-
The Piperazine Moiety: The piperazine ring in Prazosin-related compounds is not strictly essential for potency but is a highly effective linker.[8] Its replacement with other moieties has been a key strategy for modulating activity and selectivity.
-
Replacing the piperazine ring with a flexible alkanediamine chain can maintain or even increase potency, provided the chain length is optimal.[8] This suggests the receptor has a lipophilic pocket that can accommodate such chains. For instance, an N,N'-dimethyl-substituted six-carbon chain proved more potent than Prazosin in both in vitro and in vivo assays.[8]
-
Introduction of alkyl groups onto the piperazine ring, as in dialkylpiperazine derivatives, can lead to highly potent and selective α1-antagonists. The stereochemistry of these substituents is crucial; for example, the cis-derivative cyclazosin showed an α1/α2 selectivity ratio of 7800, indicating a well-defined and spatially oriented lipophilic binding area on the receptor surface.[7]
-
-
The Terminal Acyl Group: The furoyl moiety of Prazosin can be replaced with other groups to introduce additional properties. For example, replacing it with fragments like lipoic acid or 1,4-naphthoquinone can yield hybrid molecules with both α1-antagonist and antioxidant properties.[5]
Substitutions on the Tetrahydroquinazoline Ring (Positions 5, 6, 7, 8)
The saturation of the "benzene" part of the quinazoline ring introduces conformational complexity and new vectors for substitution.
-
Antifolate Activity: In a series of 2,4-diamino-5,6,7,8-tetrahydroquinazolines designed as dihydrofolate reductase (DHFR) inhibitors, the substituent at the 6-position was found to be critical for potency and selectivity.[9]
-
A key intermediate, a 6-carboxaldehyde, allowed for the introduction of various aminomethyl side chains via reductive amination.[9]
-
The analogue with a 2',5'-dimethoxyphenyl)methylamino]methyl group at position 6 showed exceptionally high inhibitory activity against the growth of T. gondii cells (IC50 = 5.4 x 10⁻⁸ M).[9] This highlights the importance of the size and electronic properties of the substituent at this position for interacting with the DHFR active site.
-
-
General Principles: While direct SAR data for substitutions on the tetrahydro- ring of α1-antagonists is less abundant than for the aromatic quinazolines, general principles of medicinal chemistry apply. Introducing small alkyl groups, halogens, or hydroxyl groups can modulate lipophilicity, metabolic stability, and receptor interactions. The stereochemistry of these substituents on the chiral centers of the tetrahydro- ring would be expected to have a significant impact on activity.
The following table summarizes the impact of key structural modifications on the activity of 2-amino-(tetrahydro)quinazoline derivatives against various targets.
| Scaffold Position | Modification | Target | Effect on Activity | Reference |
| 2-Amino Linker | Replace Piperazine with optimal alkanediamine | α1-Adrenoceptor | Potency maintained or increased | [8] |
| 2-Amino Linker | Introduce cis-dialkyl groups on piperazine | α1-Adrenoceptor | High potency and selectivity (e.g., Cyclazosin) | [7] |
| Position 4 | Introduction of an anilino group | EGFR/VEGFR-2 | Potent kinase inhibition | [10] |
| Position 6 | [(2',5'-dimethoxyphenyl)methylamino]methyl | T. gondii DHFR | High potency (IC50 = 54 nM) | [9] |
| Positions 6, 7 | Dimethoxy groups (on quinazoline core) | α1-Adrenoceptor | Critical for high potency in Prazosin series | [5] |
Synthetic Strategies and Experimental Protocols
The synthesis of 2-amino-tetrahydroquinazolines and their aromatic counterparts relies on established heterocyclic chemistry principles.
General Synthetic Workflow
A common approach involves the cyclization of an appropriate anthranilonitrile or 2-aminobenzylamine derivative with a source for the C2-N fragment, such as a cyanamide or guanidine derivative.
Caption: A representative workflow for the synthesis of 2-amino-tetrahydroquinazolines.
Detailed Experimental Protocol: Synthesis of a 2-Amino-Quinazoline via Acid-Mediated Annulation
This protocol is adapted from a method for synthesizing 2-aminoquinazoline derivatives, which can serve as precursors to the tetrahydro- analogs.[11]
Objective: To synthesize N-benzyl-4-methylquinazolin-2-amine.
Materials:
-
N-benzyl cyanamide
-
2-aminoacetophenone
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-benzyl cyanamide (1.2 mmol) and 2-aminoacetophenone (1.0 mmol) in 1,4-dioxane (10 mL), add concentrated HCl (0.2 mL).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure 2-amino-quinazoline product.
-
Subsequent Reduction (Conceptual): The resulting quinazoline can be subjected to catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., NaBH₄ in acidic media) to yield the corresponding 2-amino-tetrahydroquinazoline.
Protocol for Biological Evaluation: α1-Adrenoceptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the α1-adrenoceptor.
Objective: To determine the Ki of a test compound for the α1-adrenoceptor.
Materials:
-
Cell membranes prepared from tissue or cells expressing α1-adrenoceptors (e.g., rat brain cortex).
-
[³H]-Prazosin (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Non-specific binding control: Phentolamine (10 µM).[12]
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of phentolamine solution instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing ~50-100 µg of protein).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific counts from total counts.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Future Perspectives and Advanced Design Strategies
The development of 2-amino-tetrahydroquinazoline derivatives continues to evolve. Future research will likely focus on several key areas:
-
Target Selectivity: While α1-antagonism is well-established, exploring the SAR for other targets like phosphodiesterases (PDEs), kinases, and other GPCRs is a promising avenue.[10][13] For example, quinazoline derivatives have been identified as potent PDE7 inhibitors.[14]
-
Bioisosteric Replacement: Employing bioisosteric replacement strategies can improve physicochemical properties and metabolic stability.[15][16][17] For example, replacing a metabolically liable methoxy group with a fluorine atom or a trifluoromethyl group can block oxidative metabolism.[16]
-
Computational Chemistry: The use of quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can rationalize observed SAR and guide the design of new, more potent, and selective analogues.[18][19]
-
Stereochemistry: A systematic investigation into the stereochemistry of substituents on the tetrahydro- ring is crucial for optimizing interactions with chiral biological targets.
Conclusion
The 2-amino-tetrahydroquinazoline scaffold represents a highly versatile and therapeutically relevant platform in drug discovery. Its structure-activity relationship is deeply rooted in the principles established by its aromatic quinazoline counterparts, particularly in the realm of α1-adrenoceptor antagonism. The key determinants of activity include the nature of the substituent at the 2-amino position and the substitution pattern on the bicyclic core. The saturation of the carbocyclic ring introduces new stereochemical and conformational considerations that provide opportunities for fine-tuning pharmacological profiles. By integrating established SAR knowledge with modern computational tools and synthetic strategies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. benthamscience.com [benthamscience.com]
- 4. Advances in the design and synthesis of prazosin derivatives over the last ten years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 13. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. drughunter.com [drughunter.com]
- 18. atlantis-press.com [atlantis-press.com]
- 19. benthamdirect.com [benthamdirect.com]
Discovery and Synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Strategic Approach in Medicinal Chemistry
An In-depth Technical Guide
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its partially saturated analogue, the 5,6,7,8-tetrahydroquinazoline, retains significant biological potential while offering a distinct three-dimensional profile. This guide provides a comprehensive overview of the conceptual discovery and a detailed synthetic pathway for a specific, high-interest derivative: 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. We will explore the strategic rationale behind its design, focusing on the synergistic roles of the 2-amino and 4-trifluoromethyl substituents—moieties known to enhance metabolic stability and target affinity. This document serves as a technical resource for researchers in drug discovery and synthetic chemistry, offering field-proven insights into its synthesis, characterization, and potential therapeutic applications.
Conceptual Framework and Strategic Design
The "discovery" of a molecule like this compound is less a singular event and more a product of rational drug design, building upon decades of research into heterocyclic chemistry. The impetus for its synthesis arises from the convergence of several key principles in modern medicinal chemistry.
The Tetrahydroquinazoline Scaffold: A Privileged Structure
The quinazoline core and its derivatives are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] The tetrahydro- variant offers improved solubility and a more flexible, three-dimensional geometry compared to its planar aromatic counterpart, which can be crucial for fitting into the active sites of enzymes like kinases and reductases. Numerous studies have highlighted the potential of tetrahydroquinazoline derivatives as potent antitubercular, antidiabetic, and anticancer agents.[3][4][5]
The 2-Aminopyrimidine Moiety: A Key Pharmacophore
The 2-aminopyrimidine substructure, which is integral to the target molecule, is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with protein residues. This feature is prevalent in a multitude of FDA-approved drugs, particularly kinase inhibitors, where it often mimics the hinge-binding motif of ATP.
The Trifluoromethyl Group: A Bioisosteric Powerhouse
The strategic incorporation of a trifluoromethyl (CF₃) group is a widely employed tactic in drug development.[6] The CF₃ group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions. Furthermore, the C-F bond is exceptionally strong, meaning the CF₃ group can block sites of metabolic oxidation, thereby increasing the drug's half-life and overall bioavailability.[6]
The logical relationship for the design of this molecule can be visualized as follows:
Caption: Rational design of the target molecule.
Retrosynthesis and Proposed Synthetic Pathway
While numerous methods exist for quinazoline synthesis, the most direct and efficient route to the target 2-amino derivative involves the cyclocondensation of an appropriate β-dicarbonyl equivalent with guanidine.[7][8] This approach is robust, well-documented for analogous structures, and amenable to scale-up.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals a straightforward path from commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies 2-(trifluoroacetyl)cyclohexan-1-one as the key intermediate, which can be synthesized via a Claisen condensation between cyclohexanone and ethyl trifluoroacetate.
Detailed Synthetic Protocol
This protocol is a self-validating system, where successful synthesis of the intermediate directly enables the final cyclization step.
PART A: Synthesis of Intermediate: 2-(Trifluoroacetyl)cyclohexan-1-one
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).
-
Base Preparation: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate a fresh solution of sodium ethoxide. Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of cyclohexanone, initiating the Claisen condensation.
-
Reactant Addition: Once the sodium has fully reacted and the solution has cooled to room temperature, add cyclohexanone (1.0 eq) dropwise. Following this, add ethyl trifluoroacetate (1.05 eq) dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling, quench the reaction by pouring it into a beaker of ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
PART B: Synthesis of this compound
-
System Preparation: In a round-bottom flask, dissolve the purified 2-(trifluoroacetyl)cyclohexan-1-one (1.0 eq) from Part A in absolute ethanol (100 mL).
-
Reactant Addition: Add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq) to the solution. Causality: Guanidine provides the N-C-N unit required to form the 2-aminopyrimidine ring. A base is required to neutralize the guanidine hydrochloride and catalyze the condensation.
-
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, filter the solid and wash with cold ethanol. If not, reduce the solvent volume in vacuo and add cold water to induce precipitation. The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
The overall experimental workflow is summarized below:
Caption: Overall workflow from synthesis to characterization.
Physicochemical Properties and Spectroscopic Characterization
The synthesized compound should be thoroughly characterized to confirm its identity, structure, and purity.
General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N₃ | [9][10] |
| Molecular Weight | 217.19 g/mol | [9][10] |
| Appearance | Expected to be an off-white to pale yellow solid | N/A |
Expected Spectroscopic Data
The following table summarizes the expected data from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three CH₂ groups of the cyclohexene ring (likely complex multiplets in the δ 1.5-3.0 ppm range). A broad singlet for the -NH₂ protons (δ ~5.0-6.0 ppm, D₂O exchangeable). |
| ¹³C NMR | Signals for the sp³ carbons of the cyclohexene ring. Signals for the aromatic/olefinic carbons of the pyrimidine ring. A characteristic quartet for the CF₃ carbon (due to C-F coupling). |
| ¹⁹F NMR | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec (ESI+) | A prominent peak at m/z 218.09 [M+H]⁺. |
| IR Spectroscopy | N-H stretching bands (approx. 3300-3500 cm⁻¹). C=N stretching (approx. 1620-1680 cm⁻¹). Strong C-F stretching bands (approx. 1100-1300 cm⁻¹). |
Potential Applications and Future Directions
Given the established biological activities of related quinazoline derivatives, this compound is a prime candidate for screening in several therapeutic areas.
-
Oncology: Many quinazoline derivatives are potent kinase inhibitors used in cancer therapy.[11] This compound could be evaluated against a panel of cancer-relevant kinases.
-
Infectious Diseases: The tetrahydroquinazoline scaffold has shown promise as an antitubercular agent, potentially by inhibiting enzymes like dihydrofolate reductase (DHFR).[3][5][12]
-
Inflammatory Disorders: Certain pyrazolo-pyrimidine and quinazoline structures have been investigated as antagonists for corticotropin-releasing factor (CRF1) receptors, suggesting potential in treating anxiety and inflammatory conditions.[13]
Future work should focus on a broad biological screening to identify its primary mechanism of action. Subsequently, a systematic Structure-Activity Relationship (SAR) study could be initiated, modifying the 2-amino group and exploring substitutions on the tetrahydro- ring to optimize potency and selectivity.
References
- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 9. chembk.com [chembk.com]
- 10. scbt.com [scbt.com]
- 11. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
An Application Note for the Synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Introduction
Quinazoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This application note provides a detailed, reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and development.
The described method is a one-pot, three-component cyclocondensation reaction, a variation of the well-established Biginelli reaction.[2][3] This approach is favored for its efficiency, atom economy, and the straightforward assembly of complex heterocyclic structures from simple precursors. The synthesis involves the condensation of a cyclic ketone, a trifluoromethyl-substituted β-ketoester, and guanidine.
Reaction Principle and Mechanism
The synthesis proceeds via an acid- or base-catalyzed multi-step reaction within a single pot. The core transformation is a cyclocondensation reaction that forms the dihydropyrimidine ring fused to the cyclohexane backbone.[4][5]
The generally accepted mechanism involves several key steps:
-
Iminium Formation: An initial reaction between the ketone (cyclohexanone) and guanidine, or the more reactive component of the β-ketoester, forms a reactive iminium intermediate.
-
Nucleophilic Addition: The enolate of the β-ketoester (ethyl 4,4,4-trifluoro-3-oxobutanoate) acts as a nucleophile, attacking the intermediate from the first step.
-
Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the remaining amine group of the guanidine moiety onto a carbonyl group, followed by dehydration to yield the stable, aromatic tetrahydroquinazoline ring system.
This one-pot convergence of three components offers a significant advantage over linear synthetic routes, reducing waste and purification steps.[6]
Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Equipment
-
Reagents: Cyclohexanone (≥99%), Ethyl 4,4,4-trifluoro-3-oxobutanoate (≥98%), Guanidine hydrochloride (≥99%), Potassium hydroxide (KOH, ≥85%), Anhydrous Ethanol (EtOH), Ethyl acetate (EtOAc), Hexanes.
-
Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with heating plate, oil bath, Buchner funnel and flask, standard laboratory glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), melting point apparatus.
Quantitative Data of Reactants
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Cyclohexanone | 98.14 | 10.0 | 0.98 g (1.02 mL) | 1.0 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 10.0 | 1.84 g (1.48 mL) | 1.0 |
| Guanidine hydrochloride | 95.53 | 12.0 | 1.15 g | 1.2 |
| Potassium hydroxide (KOH) | 56.11 | 12.0 | 0.67 g | 1.2 |
| Anhydrous Ethanol | - | - | 30 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (0.67 g, 12.0 mmol) and anhydrous ethanol (30 mL). Stir the mixture until the KOH is completely dissolved.
-
Addition of Guanidine: Add guanidine hydrochloride (1.15 g, 12.0 mmol) to the ethanolic KOH solution. Stir for 15 minutes at room temperature. This step generates the free guanidine base in situ.[7]
-
Addition of Carbonyl Compounds: Sequentially add cyclohexanone (1.02 mL, 10.0 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.48 mL, 10.0 mmol) to the reaction mixture using syringes.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating oil bath. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the flask from the oil bath and allow it to cool to room temperature. A precipitate should form.
-
Cooling and Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
Purification
The crude product can be further purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point and compare it to literature values.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₀F₃N₃, Molar Mass: 217.19 g/mol ).[8][9]
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.
-
Guanidine hydrochloride: Irritant. Avoid inhalation of dust.
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Handle with care; the toxicological properties may not be fully known.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Self-Validation and Trustworthiness
To ensure the reliability of this protocol, several checkpoints are integrated:
-
Reaction Monitoring: TLC is a crucial tool to track the consumption of the starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.
-
Product Confirmation: The identity of the final compound must be unequivocally confirmed. A combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system. The proton NMR should show characteristic peaks for the aliphatic protons of the cyclohexene ring and the amine protons. The mass spectrum should display the correct molecular ion peak corresponding to the product's molecular weight.[8]
-
Purity Assessment: A sharp melting point and clean NMR spectra are strong indicators of high purity. For quantitative analysis, techniques like HPLC can be employed.
By following this detailed protocol and its integrated validation steps, researchers can confidently synthesize this compound with high purity and yield.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. scbt.com [scbt.com]
Application Note & Protocol: In Vitro Characterization of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
An In-Depth Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinazoline and tetrahydroquinazoline scaffolds are foundational motifs in medicinal chemistry, recognized for their broad spectrum of biological activities and presence in numerous therapeutic agents[1][2][3]. This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. Given the diverse activities of this chemical class, which include kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and receptor modulation, we present a logical, tiered approach to elucidating its biological function[4][5][6]. The primary focus of this protocol is a robust, high-throughput luminescence-based kinase inhibition assay, selected as a high-probability starting point based on extensive literature for related structures. Further, we outline a strategic workflow for secondary screening and mechanism of action studies to build a comprehensive pharmacological profile.
Target Hypothesis & Scientific Rationale
Before commencing any assay, establishing a rational hypothesis for the compound's biological target is crucial. The tetrahydroquinazoline framework is a "privileged scaffold," known to interact with a wide array of biological targets.
-
Primary Hypothesis: Protein Kinase Inhibition: A significant number of quinazoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes[7][8]. For instance, certain quinazolines are known to inhibit the phosphorylation of key signaling proteins like ERK1/2[5]. Kinases represent a major class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases[9]. Therefore, a kinase inhibition assay is the most logical and high-value starting point for characterization.
-
Secondary Hypotheses:
-
Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminotetrahydroquinazoline scaffold is a classic nonclassical inhibitor of DHFR, an enzyme vital for nucleotide synthesis[6]. Molecular docking studies on similar tetrahydroquinazoline derivatives have also indicated high binding affinity to microbial DHFR[1][4].
-
Ion Channel Modulation: While less common for this specific scaffold, the broader quinazoline class has been explored for effects on ion channels, which are key targets in areas like pain and cardiovascular disease[10][11].
-
Receptor Binding: Certain derivatives have been evaluated as ligands for G protein-coupled receptors (GPCRs), such as α-adrenergic and imidazoline receptors[12].
-
This guide will proceed with the primary hypothesis, detailing a kinase inhibition assay. The principles and workflows can be adapted for other target classes should initial screening results suggest an alternative mechanism.
Primary Screening: Luminescence-Based Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, we will employ a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This format is highly sensitive, amenable to high-throughput screening (HTS), and avoids the use of radioactive materials[9][13]. The ADP-Glo™ Kinase Assay is a widely used commercial system that exemplifies this principle.
Principle of the Assay
The assay is a two-step process. First, the kinase reaction is performed in the presence of the test compound. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase-catalyzed reaction to generate a light signal. The luminescence intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity[9]. An effective inhibitor will result in a lower luminescence signal.
Caption: Workflow of a two-step luminescence-based kinase assay.
Materials & Reagents
| Reagent | Recommended Source/Example | Purpose |
| Test Compound | This compound | The inhibitor being characterized. |
| Kinase of Interest | e.g., ABL1, SRC, EGFR (Commercially available) | The enzyme target. Selection may be hypothesis-driven. |
| Kinase Substrate | e.g., ABLtide (for ABL1) | The peptide or protein that the kinase phosphorylates. |
| Adenosine 5'-triphosphate (ATP) | High-purity, molecular biology grade | The phosphate donor for the kinase reaction. |
| Kinase Assay Buffer | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[9] | Provides optimal pH and ionic conditions for the enzyme. |
| Luminescence Detection Kit | ADP-Glo™ Kinase Assay Kit (Promega) or similar | Contains reagents to convert ADP to a luminescent signal[9]. |
| Positive Control Inhibitor | e.g., Staurosporine (non-selective), or a target-specific inhibitor | Validates assay performance by demonstrating expected inhibition.[9] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, biotechnology grade | Solvent for dissolving the test compound and controls. |
| Assay Plates | White, opaque, 96-well or 384-well plates | Opaque plates are required to prevent well-to-well light crossover. |
| Plate Reader | Instrument with luminescence detection capabilities | To quantify the light output from the assay. |
Detailed Experimental Protocol
1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series). This will be your compound plate. c. Prepare a stock solution of the positive control inhibitor (e.g., 1 mM Staurosporine) in DMSO and dilute similarly.
2. Kinase Reaction: a. In a white, opaque assay plate, add 2.5 µL of the serially diluted compound, DMSO-only (for 0% inhibition control), or positive control inhibitor to the appropriate wells.[9] b. Prepare a master mix of the kinase in Kinase Assay Buffer. Add 2.5 µL of this kinase solution to each well. c. Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction starts[14]. d. Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer. The optimal concentrations should be determined empirically, but a starting point is often the Km value for ATP and the substrate. e. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. f. Mix the plate gently (e.g., on an orbital shaker for 30 seconds). g. Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
3. ADP Detection & Signal Generation: a. Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.[9] b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the unused ATP.[9] c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.[9] d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Calculate Percent Inhibition:
- % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkgd) / (Signal_Max - Signal_Bkgd))
- Where Signal_Test is the signal from a well with the test compound, Signal_Max is the average signal from the DMSO-only wells (maximum kinase activity), and Signal_Bkgd is the signal from a "no enzyme" control well. c. Determine IC₅₀:
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the half-maximal inhibitory concentration (IC₅₀) value[9].
Sample Data Presentation
| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 0 (DMSO Control) | 1,500,000 | 0% |
| 1 | 1,450,000 | 3.3% |
| 3 | 1,350,000 | 10.0% |
| 10 | 1,100,000 | 26.7% |
| 30 | 760,000 | 49.3% |
| 100 | 400,000 | 73.3% |
| 300 | 180,000 | 88.0% |
| 1000 | 155,000 | 89.7% |
| Calculated IC₅₀ | 31.5 nM |
Secondary Assays & Selectivity Profiling
A potent IC₅₀ value in a primary assay is an excellent starting point, but it does not guarantee a viable drug candidate. The next steps are critical for understanding selectivity and confirming the mechanism of action.
Kinase Selectivity Profiling
It is vital to determine if the compound inhibits other kinases, as off-target effects can lead to toxicity[7].
-
Recommendation: Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse protein kinases (e.g., Reaction Biology's Kinase Panel Screening or Eurofins' KinomeScan™). This provides a selectivity index and identifies potential liabilities early in the discovery process[13].
Confirming Target Engagement & Cellular Activity
Biochemical assays confirm activity against an isolated enzyme, but cell-based assays are needed to verify that the compound can enter cells and engage its target in a physiological context[7].
Caption: Simplified MAPK signaling pathway, a common target of kinase inhibitors.
-
Cellular Phosphorylation Assay:
-
Select a cell line where the target kinase is known to be active in a key signaling pathway (e.g., PC-3 cells for the ERK pathway)[5].
-
Treat the cells with various concentrations of the test compound.
-
Stimulate the pathway if necessary (e.g., with Epidermal Growth Factor, EGF)[5].
-
Lyse the cells and use Western Blotting or a TR-FRET-based assay to measure the phosphorylation level of a downstream substrate of the target kinase[8]. A successful inhibitor will reduce the level of the phosphorylated substrate in a dose-dependent manner.
-
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Biological Activities of Thioquinazolinones: Recent Updates | Scholars Middle East Publishers [saudijournals.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Cell-Based Assay Development for Quinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. The development of novel quinazoline-based therapeutics necessitates robust and reliable cell-based assays to elucidate their mechanisms of action and determine their efficacy. This guide provides a comprehensive framework for the development and implementation of a suite of cell-based assays tailored for the evaluation of quinazoline compounds. We delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation, empowering researchers to generate high-quality, reproducible data in their drug discovery endeavors.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into clinically approved drugs, particularly as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), for cancer therapy. The therapeutic potential of quinazolines stems from their ability to interact with a variety of biological targets, thereby modulating diverse cellular pathways. Consequently, the characterization of their biological activity requires a multi-faceted approach employing a range of cell-based assays.
Cell-based assays are indispensable tools in drug discovery, providing a more physiologically relevant context compared to biochemical assays. They allow for the assessment of a compound's effects on cellular processes such as proliferation, viability, apoptosis, and cell cycle progression, as well as its ability to engage with its intended target within the complex cellular milieu. This guide will walk you through the essential steps of developing a robust cell-based assay cascade for the evaluation of quinazoline compounds.
The Assay Development Workflow: A Strategic Approach
A well-designed assay development workflow is critical for the efficient and effective evaluation of drug candidates. The following diagram illustrates a logical progression from initial screening to in-depth mechanistic studies.
Application Notes and Protocols for Kinase Inhibition Assays of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
An initial search for the specific compound "4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine" did not yield established kinase targets or specific assay protocols. This indicates that it is likely a novel or less-characterized compound. The subsequent searches provided extensive information on various established kinase inhibition assay methodologies, their principles, and troubleshooting.
To provide a comprehensive and practical guide as requested, the application note will be structured as a general framework for characterizing a novel compound like "4-(Trluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine" against a panel of kinases. The protocols will be detailed and adaptable, guiding the researcher through the process of assay development and execution. I will need to make scientifically sound assumptions where necessary (e.g., suggesting a starting kinase panel for screening) and clearly explain the rationale for these suggestions.
I will now proceed with generating the full application note based on the information gathered and the outlined structure. This will include detailed protocols, data analysis guidance, troubleshooting, and the required visualizations and references.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for drug discovery.[2][3] The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[4][5] This document provides a comprehensive guide for researchers to establish and perform robust kinase inhibition assays for a novel compound, this compound. Given the novelty of this compound, this guide will focus on providing a framework for initial biochemical screening against a panel of kinases, followed by cell-based assays to confirm on-target activity and cellular effects.
We will explore three common and powerful assay formats: a luminescence-based assay for its simplicity and sensitivity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its robustness in high-throughput screening, and a Fluorescence Polarization (FP) assay, which is a homogeneous method well-suited for competitive binding studies.[6][7][8][9] Additionally, we will cover protocols for cell-based assays to assess the compound's efficacy in a more physiologically relevant context.[10][11]
Physicochemical Properties of this compound
A summary of the basic properties of the test compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H10F3N3 | [12] |
| Molar Mass | 217.19 g/mol | [12] |
| Structure | (Structure would be depicted here in a publication) | N/A |
PART 1: Biochemical Kinase Inhibition Assays
Biochemical assays are the first step in characterizing a potential kinase inhibitor.[3] They utilize purified kinase enzymes and substrates to directly measure the compound's ability to inhibit the phosphorylation reaction. The output of these assays is typically an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[13][14]
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Principle of the Assay
Luminescence-based kinase assays are a popular choice due to their high sensitivity and broad applicability.[9] The ADP-Glo™ Kinase Assay, for example, measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.[2][15]
Workflow for Luminescence-Based Kinase Assay
Caption: Workflow of the ADP-Glo™ kinase assay.
Detailed Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: In a 384-well white assay plate, add 1 µL of the compound dilutions or DMSO (as a vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase of interest and its corresponding substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically in a preliminary experiment.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution. The ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate determination of inhibitor potency.[15][16]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle of the Assay
TR-FRET combines time-resolved fluorescence with FRET, resulting in a robust assay with a high signal-to-noise ratio.[6][17] In a common format, a biotinylated substrate and a phospho-specific antibody are used. The antibody is labeled with a donor fluorophore (e.g., a lanthanide), and streptavidin is labeled with an acceptor fluorophore. When the substrate is phosphorylated by the kinase, the antibody binds to it. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The TR-FRET signal is directly proportional to the amount of phosphorylated substrate.[18][19][20]
Workflow for TR-FRET Kinase Assay
Caption: Workflow of a LanthaScreen™ TR-FRET kinase assay.
Detailed Protocol
-
Compound Preparation: As described in section 1.1.
-
Assay Plate Preparation: In a 384-well black assay plate, add 1 µL of the compound dilutions or DMSO.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, a fluorescein-labeled substrate, and ATP in the kinase reaction buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate at room temperature for 60-90 minutes.
-
-
Detection:
-
Prepare a stop/detection solution containing EDTA and a terbium-labeled phospho-specific antibody.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements, typically by measuring the emission at two wavelengths (e.g., for the acceptor and donor) and calculating the ratio.[19]
Fluorescence Polarization (FP) Kinase Assay
Principle of the Assay
FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer) when it binds to a larger molecule.[7][21] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) is pre-bound to a phospho-specific antibody, resulting in a high FP value. The kinase phosphorylates an unlabeled substrate, which then competes with the tracer for binding to the antibody. This displacement of the tracer leads to a decrease in the FP signal.[8][22][23]
Workflow for Fluorescence Polarization Kinase Assay
Caption: Workflow of a competitive FP kinase assay.
Detailed Protocol
-
Compound Preparation: As described in section 1.1.
-
Assay Plate Preparation: In a 384-well black assay plate, add 1 µL of the compound dilutions or DMSO.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and unlabeled substrate in the kinase reaction buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the fluorescently labeled phosphopeptide tracer and the phospho-specific antibody.
-
Add 15 µL of the detection mix to each well.
-
Incubate at room temperature for 30-60 minutes to allow the binding competition to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
PART 2: Cell-Based Kinase Inhibition Assays
After identifying potential kinase targets in biochemical assays, it is crucial to validate the activity of the compound in a cellular context.[3][24] Cell-based assays provide a more physiologically relevant environment, taking into account factors like cell permeability and off-target effects.[25]
Target Engagement Assay (In-Cell Western)
Principle of the Assay
An In-Cell Western assay allows for the quantification of protein phosphorylation directly within fixed cells in a microplate format.[26] This technique provides a direct measure of the compound's ability to inhibit the target kinase in its native cellular environment. Cells are treated with the compound, then stimulated to activate the kinase pathway of interest. After fixation and permeabilization, the cells are incubated with a primary antibody specific for the phosphorylated substrate and a loading control protein. Fluorescently labeled secondary antibodies are then used for detection and quantification with an imaging system.[26]
Detailed Protocol
-
Cell Culture and Plating: Seed cells known to have an active signaling pathway involving the kinase of interest into a 96-well clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Kinase Activation: If the kinase is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 10-30 minutes).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate of the target kinase overnight at 4°C. A parallel incubation with an antibody for the total protein or a housekeeping protein should be performed for normalization.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Data Acquisition: Image the plate using a fluorescent plate reader or a high-content imaging system.[26]
Cell Proliferation Assay (e.g., MTT Assay)
Principle of the Assay
Cell proliferation assays are used to determine the effect of a compound on the growth and viability of cancer cell lines that are dependent on the activity of the target kinase. The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be dissolved and quantified by measuring the absorbance.[27] A reduction in cell proliferation upon treatment with the compound suggests that it is effectively inhibiting the target kinase and its downstream signaling pathways.
Detailed Protocol
-
Cell Plating: Seed cancer cells (e.g., a cell line known to be driven by the target kinase) in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
PART 3: Data Analysis and Interpretation
IC50 Determination
The primary output for the inhibition assays is the IC50 value. This is calculated by plotting the percentage of kinase inhibition (for biochemical assays) or the percentage of growth inhibition (for cell proliferation assays) against the logarithm of the inhibitor concentration. The data are then fitted to a sigmoidal dose-response curve using a non-linear regression model.[13][14]
Hypothetical Signaling Pathway and Inhibition
Caption: Inhibition of a hypothetical signaling pathway.
Data Presentation
The results of the kinase inhibition assays should be summarized in a clear and concise table.
Table 2: Sample Data Table for Kinase Inhibition
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (Target Engagement) | Cellular GI50 (nM) (Proliferation) |
| Kinase X | Value | Value | Value |
| Kinase Y | Value | Value | Value |
| Kinase Z | Value | Value | Value |
PART 4: Troubleshooting
High Variability Between Replicates
-
Potential Cause: Inaccurate pipetting.
-
Solution: Ensure pipettes are calibrated. Use a master mix for reagents to minimize well-to-well variation.[25]
Discrepancy Between Biochemical and Cellular IC50 Values
-
Potential Cause: Low cell permeability of the compound, high ATP concentration in cells, or off-target effects.
-
Solution: The ATP concentration in biochemical assays can be adjusted to better mimic physiological conditions.[25] Further cell-based assays can be performed to investigate off-target effects.
Compound Interference with Assay Technology
-
Potential Cause: The compound may be inherently fluorescent or may inhibit the reporter enzyme (e.g., luciferase).
-
Solution: Run control experiments in the absence of the kinase enzyme to check for compound interference.[28][29] If interference is detected, consider using an alternative assay format.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. chembk.com [chembk.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 22. researchgate.net [researchgate.net]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. inits.at [inits.at]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. azurebiosystems.com [azurebiosystems.com]
- 27. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 29. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Anti-proliferative activity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine on cancer cell lines
Application Note & Protocol Guide
Investigating the Anti-proliferative Potential of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine on Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for investigating the anti-proliferative properties of the novel compound, this compound. Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with numerous examples demonstrating potent anti-cancer activity, often through the inhibition of key signaling kinases.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this particular analogue a person of interest for pre-clinical investigation.[3] This guide outlines the scientific rationale for this investigation, detailed protocols for in vitro assessment of anti-proliferative activity, and methods for elucidating its mechanism of action.
Introduction: The Rationale for Investigation
The quinazoline scaffold is a privileged structure in drug discovery, forming the core of several FDA-approved anti-cancer drugs such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1] The 5,6,7,8-tetrahydroquinazoline core, a partially saturated analogue, offers a three-dimensional structure that can lead to novel interactions with biological targets.[4][5]
The subject of this guide, this compound (Molecular Formula: C9H10F3N3, Molar Mass: 217.19 g/mol ), combines the tetrahydroquinazoline core with a trifluoromethyl group at the 4-position and an amine group at the 2-position.[6][7] The trifluoromethyl group is of particular interest as it can significantly alter the physicochemical properties of a molecule, often leading to increased lipophilicity and metabolic stability.[3] The 2-amino group provides a key site for hydrogen bonding, which is often crucial for target engagement.
Given the established anti-proliferative activity of related quinazoline derivatives, it is hypothesized that this compound may exert its effects through the modulation of cell cycle progression or the induction of apoptosis. This guide provides the experimental framework to test this hypothesis.
Experimental Workflows: A Step-by-Step Guide
A systematic approach is essential for the robust evaluation of a novel compound. The following workflow is recommended for characterizing the anti-proliferative activity of this compound.
Caption: A generalized experimental workflow for the characterization of a novel anti-proliferative compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase focuses on determining the concentration-dependent inhibitory effect of the compound on a panel of cancer cell lines.
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[8][9][10][11] It is a reliable and cost-effective method for high-throughput screening.[12]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][10]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[9] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10]
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13]
Materials:
-
Similar to SRB assay, but with the following additions/substitutions:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the SRB protocol.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature with gentle shaking to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm.[13][15]
Phase 2: Mechanistic Elucidation
Once the IC50 values are determined, the next phase is to investigate how the compound exerts its anti-proliferative effects.
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Materials:
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.[17]
Data Presentation and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound. It can be calculated from the dose-response curve generated from the MTT or SRB assay data.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | [Insert experimental value] | [Insert experimental value] |
| A549 (Lung) | [Insert experimental value] | [Insert experimental value] |
| HCT116 (Colon) | [Insert experimental value] | [Insert experimental value] |
| PC-3 (Prostate) | [Insert experimental value] | [Insert experimental value] |
Cell Cycle Analysis
The results from the flow cytometry analysis can be presented as histograms and quantified in a table to show the percentage of cells in each phase of the cell cycle.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Insert value] | [Insert value] | [Insert value] |
| Compound (IC50) | [Insert value] | [Insert value] | [Insert value] |
| Compound (2x IC50) | [Insert value] | [Insert value] | [Insert value] |
An accumulation of cells in a particular phase (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that checkpoint.
Potential Mechanism of Action and Signaling Pathways
Many quinazoline derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[1] A common target is the EGFR, which, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for quinazoline-based inhibitors.
Western blotting can be used to probe the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-ERK, p-AKT) to determine if the compound inhibits their activation.
Conclusion
This application note provides a robust framework for the initial investigation of the anti-proliferative activity of this compound. By following these protocols, researchers can obtain reliable data on the compound's potency and gain insights into its mechanism of action, thereby informing its potential for further development as a novel anti-cancer agent.
References
- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 2. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Application Note & Protocol: High-Throughput Screening for Modulators of Protein Kinases Using 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Introduction: The Quinazoline Scaffold in Kinase-Directed Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved therapeutics, particularly in oncology. Its rigid, bicyclic structure provides a versatile framework for presenting substituents that can engage with the ATP-binding pocket of protein kinases. Compounds bearing the 5,6,7,8-tetrahydroquinazoline moiety have been investigated for a range of biological activities, including the inhibition of dihydrofolate reductase and antiproliferative effects against various cancer cell lines.[1] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity. This application note details a comprehensive high-throughput screening (HTS) strategy to identify and characterize the kinase inhibitory potential of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine and its analogs.
Protein kinases have emerged as the second most significant class of drug targets after G protein-coupled receptors (GPCRs), with hundreds of human kinases identified as potential therapeutic targets.[2] High-throughput screening is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel kinase inhibitors.[3][2] This document provides a robust framework for a primary biochemical screen, followed by a cell-based secondary assay to validate potential hits.
Principle of the Screening Campaign
The primary objective of this HTS campaign is to identify compounds that inhibit the activity of a target kinase. The workflow is designed as a multi-step process to maximize efficiency and minimize false positives.
Figure 1: A multi-phase workflow for kinase inhibitor screening.
Part 1: Primary High-Throughput Screening Protocol
This primary screen utilizes a biochemical assay to directly measure the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[4] Its high sensitivity and suitability for automation make it an excellent choice for HTS.[5]
Materials and Reagents
-
Target Kinase: Recombinant purified protein (e.g., a tyrosine kinase relevant to oncology).
-
Kinase Substrate: A peptide or protein substrate specific to the target kinase.
-
Compound Plates: 384-well or 1536-well microplates containing this compound and other library compounds, typically at a concentration of 10 µM in DMSO.[6]
-
Assay Plates: Low-volume, white, opaque 384-well or 1536-well microplates suitable for luminescence measurements.[7]
-
ADP-Glo™ Kinase Assay Kit: Including ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Buffer: Containing appropriate salts, DTT, and BSA.
-
ATP: Adenosine triphosphate at a concentration near the Km for the target kinase.
-
Controls:
-
Negative Control: DMSO vehicle only (0% inhibition).
-
Positive Control: A known inhibitor of the target kinase (100% inhibition).
-
-
Automated Liquid Handling System: For precise dispensing of reagents and compounds.[8]
-
Luminometer: A plate reader capable of measuring luminescence.
Step-by-Step Protocol (384-well format)
-
Compound Dispensing: Using an automated liquid handler, transfer 50 nL of each compound solution from the compound plates to the corresponding wells of the assay plates. Also, dispense 50 nL of DMSO and the positive control inhibitor into their designated wells.
-
Kinase Addition: Add 2.5 µL of the target kinase diluted in kinase buffer to all wells.
-
Incubation (Compound-Kinase): Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Add 2.5 µL of a solution containing the kinase substrate and ATP to all wells to start the enzymatic reaction.
-
Incubation (Kinase Reaction): Incubate the plates for 60 minutes at room temperature. The optimal time may vary depending on the kinase's activity and should be determined during assay development.
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Data Analysis and Hit Identification
The quality of the HTS data is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[6][8]
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor greater than 0.5 is considered excellent for an HTS assay.[6]
-
-
Hit Identification:
-
Normalize the data by setting the mean of the negative controls (DMSO) as 0% inhibition and the mean of the positive controls as 100% inhibition.
-
"Hits" are typically defined as compounds that produce an inhibition signal greater than three standard deviations from the mean of the negative controls.[6]
-
| Parameter | Value | Description |
| Assay Volume | 20 µL | Final volume after all additions. |
| Compound Conc. | 10 µM | Final screening concentration. |
| Plate Format | 384-well | Standard for primary HTS.[6] |
| Detection Mode | Luminescence | High sensitivity and low background. |
| Z'-Factor Goal | > 0.5 | Ensures assay robustness.[6][8] |
Part 2: Secondary Assay - Cellular Target Engagement
Hits identified in the primary biochemical screen must be validated in a cellular context to confirm their activity on the target within a more physiologically relevant environment. The NanoBRET™ Target Engagement assay is an ideal secondary screen. It measures the binding of a compound to a specific target protein in living cells by monitoring bioluminescence resonance energy transfer (BRET).
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Protocol for NanoBRET™ Target Engagement
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target kinase fused to NanoLuc® luciferase. Culture the cells to the appropriate density.
-
Cell Plating: Seed the cells into a white, 96-well or 384-well assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the hit compounds identified from the primary screen. Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer (which also binds to the kinase) and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the fluorescent tracer by the test compound results in a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of tracer binding.
Trustworthiness and Self-Validation
The proposed workflow incorporates several self-validating steps to ensure the integrity of the results:
-
Orthogonal Assays: A biochemical assay (primary screen) and a cell-based target engagement assay (secondary screen) measure different aspects of the compound's activity. A compound that is active in both is less likely to be a false positive resulting from assay artifacts.
-
Dose-Response Confirmation: Moving from a single-point primary screen to a multi-point IC50 determination in the secondary assay confirms the compound's potency and provides a quantitative measure of its activity.
-
Statistical Rigor: The consistent monitoring of the Z'-factor throughout the primary screening campaign ensures that the assay performance remains robust and reliable.[6][8]
Conclusion
This application note provides a detailed and robust HTS cascade for the evaluation of this compound and related compounds as potential protein kinase inhibitors. By combining a high-throughput biochemical primary screen with a mechanistic cell-based secondary assay, this workflow is designed to efficiently identify and validate potent and cell-permeable inhibitors, paving the way for subsequent lead optimization studies.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Method for Assessing the Anti-inflammatory Effects of Tetrahydroquinazolines
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the anti-inflammatory properties of tetrahydroquinazoline compounds. It outlines a multi-tiered approach, beginning with foundational in vitro assays to establish mechanism of action and progressing to more complex in vivo models to evaluate efficacy in a physiological context. Detailed, step-by-step protocols for key experiments are provided, alongside an explanation of the scientific rationale behind each methodological choice. This guide is intended to equip researchers with the necessary tools to conduct robust and reproducible evaluations of novel anti-inflammatory drug candidates.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological process that serves as a protective response to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key driver of numerous human diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions.[2] The inflammatory response is orchestrated by a complex network of signaling pathways and cellular mediators. A pivotal regulator in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4]
Tetrahydroquinazolines and their derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory effects.[5][6][7] Their therapeutic potential lies in their ability to modulate key inflammatory pathways. Some quinazolinone derivatives have been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Given this potential, a systematic and rigorous approach to evaluating the anti-inflammatory efficacy of novel tetrahydroquinazoline analogues is crucial for advancing drug discovery efforts.
This guide details a strategic workflow for this evaluation, encompassing both cell-based (in vitro) and whole-organism (in vivo) models.[2][8]
In Vitro Assessment: Elucidating a Mechanism of Action
Initial screening of tetrahydroquinazolines should be performed using in vitro models to efficiently assess their direct effects on inflammatory pathways at the cellular and molecular level.
Foundational Assay: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Scientific Rationale: Macrophages are key players in the innate immune response and are potently activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10] LPS binding to Toll-like receptor 4 (TLR4) on macrophages triggers a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory mediators.[9] This model is a robust and widely accepted method for screening anti-inflammatory compounds.[11]
Experimental Workflow:
Caption: Workflow for in vitro assessment of anti-inflammatory activity in LPS-stimulated macrophages.
Protocol 2.1: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture murine RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[11]
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the test tetrahydroquinazoline compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine and nitric oxide analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12][13][14]
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Cell Viability: In a parallel plate, assess cell viability using an MTT or similar assay to rule out cytotoxicity of the test compounds.
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) | Cell Viability (%) |
| Vehicle | - | 0 | 0 | 0 | 100 |
| Tetrahydroquinazoline A | 1 | 15 ± 3 | 12 ± 2 | 20 ± 4 | 98 ± 2 |
| 10 | 45 ± 5 | 40 ± 4 | 55 ± 6 | 97 ± 3 | |
| 50 | 85 ± 6 | 80 ± 5 | 92 ± 4 | 95 ± 4 | |
| Positive Control (e.g., Dexamethasone) | 10 | 95 ± 4 | 92 ± 3 | 98 ± 2 | 99 ± 1 |
Mechanistic Assays: Targeting Key Inflammatory Enzymes
Scientific Rationale: Arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[15] Assessing the inhibitory activity of tetrahydroquinazolines against COX-1, COX-2, and 5-LOX can provide valuable insights into their specific mechanism of action.[15][16] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[16]
Protocol 2.2: COX-2 and 5-LOX Enzyme Inhibition Assays
Commercially available fluorometric or colorimetric inhibitor screening kits are recommended for their high-throughput compatibility and reliability.[16][17][18][19][20]
-
Reagent Preparation: Prepare all reagents, including the enzyme (human recombinant COX-2 or 5-LOX), substrate (arachidonic acid), and probe, as per the kit manufacturer's protocol.[19]
-
Inhibitor Preparation: Prepare serial dilutions of the tetrahydroquinazoline test compounds and a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) as a positive control.[18]
-
Assay Procedure:
-
Add assay buffer, enzyme, and test compound/control to the wells of a 96-well plate.
-
Initiate the reaction by adding the substrate.
-
Incubate for the recommended time at the specified temperature.
-
-
Detection: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.[19]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Evaluation: Assessing Efficacy in a Physiological Context
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are essential to evaluate the efficacy, pharmacokinetics, and safety of drug candidates in a whole organism.[8][21][22]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[23][24] This model allows for the assessment of a compound's ability to suppress this inflammatory response over time.[25][26]
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[23]
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, tetrahydroquinazoline-treated groups (at least 3 doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).[23]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[23][27]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[23]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | 0 |
| Tetrahydroquinazoline A | 10 | 0.62 ± 0.05 | 27.1 |
| 30 | 0.41 ± 0.04 | 51.8 | |
| 100 | 0.25 ± 0.03 | 70.6 | |
| Indomethacin | 10 | 0.30 ± 0.04** | 64.7 |
| p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
The methodologies described in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel tetrahydroquinazoline compounds. By progressing from targeted in vitro assays to functional in vivo models, researchers can effectively identify promising drug candidates, elucidate their mechanisms of action, and gather the essential data required for further preclinical development. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, thereby accelerating the discovery of new and effective anti-inflammatory therapeutics.
References
- 1. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of some new quinazolines and quinoxalines of potential antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 16. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. wuxibiology.com [wuxibiology.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. inotiv.com [inotiv.com]
- 26. researchgate.net [researchgate.net]
- 27. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes: A Comprehensive Protocol for Evaluating the Antifungal Activity of Novel Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] Quinazoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities. This document provides a detailed, multi-tiered protocol for the comprehensive evaluation of the antifungal potential of novel quinazoline derivatives, guiding researchers from initial screening to preliminary mechanistic insights. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[3][4][5][6]
Tier 1: Primary Antifungal Susceptibility Testing
The initial step is to determine the minimum inhibitory concentration (MIC) of the quinazoline derivatives against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for this purpose, offering a quantitative measure of a compound's antifungal potency.[3][7][8]
Core Principle: Broth Microdilution
This technique involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium.[8] The MIC is defined as the lowest concentration of the compound that prevents visible fungal growth after a specified incubation period.[9]
Detailed Protocol: Broth Microdilution Assay
1. Fungal Strain Preparation:
- Subculture fungal isolates (e.g., Candida albicans, Candida auris, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 30-35°C for 24-48 hours to ensure purity and viability.[10]
- Prepare the fungal inoculum by suspending colonies in sterile saline or phosphate-buffered saline (PBS).
- Adjust the inoculum density spectrophotometrically to achieve a final concentration in the test wells of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds, following CLSI M27/M38 guidelines.[8][11]
2. Test Compound Preparation:
- Dissolve the quinazoline derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
- Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using RPMI-1640 medium, buffered to a pH of 7.0 with MOPS buffer.[7][10] This creates a gradient of compound concentrations.
3. Inoculation and Incubation:
- Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
- Include positive (fungi in medium without compound) and negative (medium only) controls.
- Incubate the plates at 35°C for 24-48 hours.[9]
4. MIC Determination:
- Visually inspect the plates or use a microplate reader to determine the lowest concentration of the quinazoline derivative that shows no visible growth. This concentration is the MIC.
Data Presentation: MIC Values
| Fungal Species | Quinazoline Derivative A (µg/mL) | Quinazoline Derivative B (µg/mL) | Positive Control (e.g., Fluconazole) (µg/mL) |
| Candida albicans | 8 | 16 | 1 |
| Candida auris | 16 | 32 | 4 |
| Aspergillus fumigatus | 4 | 8 | 2 |
| Cryptococcus neoformans | 2 | 4 | 0.5 |
Tier 2: Elucidating the Pharmacodynamics and Preliminary Mechanism of Action
Compounds demonstrating promising MIC values should be advanced to secondary assays to characterize their fungicidal versus fungistatic activity and to gain initial insights into their mechanism of action.
A. Time-Kill Kinetics Assay
Core Principle: This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.[12] It provides crucial information on whether a compound is fungicidal (kills the fungi) or fungistatic (inhibits growth).[12]
Detailed Protocol:
-
Prepare a fungal suspension at a standardized starting inoculum (e.g., 1 x 10⁵ CFU/mL).[13]
-
Expose the fungal suspension to the quinazoline derivative at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
Plot the log10 CFU/mL against time to generate time-kill curves.[12] A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically considered fungicidal.[14]
B. Ergosterol Quantification Assay
Core Principle: Many antifungal drugs, particularly azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[15][16][17] Quantifying the ergosterol content in fungal cells treated with the quinazoline derivative can indicate if this pathway is a potential target.[18]
Detailed Protocol:
-
Culture the fungal cells in the presence and absence of the quinazoline derivative at sub-MIC concentrations.
-
Harvest the fungal cells and perform a saponification step using alcoholic potassium hydroxide to break open the cells and release the lipids.[19]
-
Extract the non-saponifiable lipids, including ergosterol, using a solvent like n-heptane.[20]
-
Analyze the extracted lipids using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). Ergosterol has a characteristic absorption spectrum between 240 and 300 nm.[18][20]
-
Calculate the percentage of ergosterol in the treated cells compared to the untreated control. A significant reduction suggests interference with the ergosterol biosynthesis pathway.[20]
C. Fungal Biofilm Disruption Assay
Core Principle: Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers high resistance to antifungal agents.[21] This assay evaluates the ability of the quinazoline derivative to disrupt pre-formed biofilms.
Detailed Protocol:
-
Grow fungal biofilms in 96-well microtiter plates for 24-48 hours.[11]
-
Gently wash the biofilms to remove planktonic cells.
-
Add the quinazoline derivative at various concentrations to the wells containing the pre-formed biofilms and incubate for a further 24-48 hours.[11]
-
Quantify the remaining viable biofilm using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, which measures metabolic activity.[11]
-
A significant reduction in metabolic activity indicates biofilm disruption.
Tier 3: Assessing Host Cell Cytotoxicity
A critical aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal impact on host cells.
Core Principle: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[22][23]
Detailed Protocol: MTT Assay on Mammalian Cells
-
Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Expose the cells to a range of concentrations of the quinazoline derivative for 24-48 hours.[23]
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: Selectivity Index
The selectivity index (SI) is a crucial parameter that indicates the therapeutic window of the compound. It is calculated as follows:
SI = CC50 (mammalian cells) / MIC (fungal cells)
A higher SI value is desirable, as it indicates greater selectivity for the fungal pathogen.
| Quinazoline Derivative | CC50 (HeLa cells) (µg/mL) | MIC (C. albicans) (µg/mL) | Selectivity Index (SI) |
| A | >128 | 8 | >16 |
| B | 64 | 16 | 4 |
Visualizing the Workflow and Potential Mechanisms
// Nodes Quinazoline [label="Quinazoline Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erg11p [label="Lanosterol 14-alpha-demethylase\n(Erg11p)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Quinazoline -> Erg11p [label="Inhibition", color="#EA4335", style=bold]; Lanosterol -> Erg11p [label="Substrate"]; Erg11p -> Ergosterol [label="Conversion Blocked", style=dashed]; Ergosterol -> Membrane [label="Essential Component"]; Membrane -> Disruption [label="Lack of Ergosterol"]; Disruption -> Death; } caption: "Hypothesized mechanism of action pathway."
// Decision Nodes Start [label="Start Evaluation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Check [label="MIC ≤ Threshold?"]; SI_Check [label="SI > 10?"]; Fungicidal_Check [label="Fungicidal Activity?"];
// Outcome Nodes Discard [label="Discard Compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Mechanistic Studies", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Candidate [label="Potential Lead Candidate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Further_Optimization [label="Consider for Further Optimization", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> MIC_Check; MIC_Check -> Discard [label="No"]; MIC_Check -> SI_Check [label="Yes"]; SI_Check -> Further_Optimization [label="No"]; SI_Check -> Fungicidal_Check [label="Yes"]; Fungicidal_Check -> Proceed [label="Yes"]; Fungicidal_Check -> Proceed [label="No\n(Fungistatic)"]; Proceed -> Lead_Candidate; } caption: "Decision-making flowchart for data interpretation."
Conclusion
This comprehensive, tiered approach provides a robust framework for the systematic evaluation of novel quinazoline derivatives as potential antifungal agents. By adhering to standardized protocols and employing a logical progression from broad screening to more detailed mechanistic and safety assessments, researchers can efficiently identify and characterize promising lead compounds for further development in the fight against invasive fungal diseases.
References
- 1. Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. EUCAST: Fungi (AFST) [eucast.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 20. journals.asm.org [journals.asm.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. japsonline.com [japsonline.com]
- 23. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine in Human Plasma
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] All validation parameters, including sensitivity, selectivity, accuracy, precision, and stability, met the stringent acceptance criteria, demonstrating the method's reliability for supporting pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a heterocyclic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, often targeting key enzymes like kinases.[5][6] To accurately characterize the pharmacokinetic (PK) profile and assess the safety of such compounds in preclinical and clinical development, a sensitive and reliable bioanalytical method is essential.[7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[8][9] This note describes the development and validation of an LC-MS/MS method designed to accurately measure concentrations of this compound in human plasma, a common matrix for PK studies. The sample preparation strategy is based on solid-phase extraction (SPE), a technique known for providing cleaner extracts compared to simpler methods like protein precipitation, thereby reducing matrix effects and improving overall method robustness.[10][11][12]
Experimental
Materials and Reagents
-
Analyte: this compound (M.W. 217.19 g/mol , Formula: C₉H₁₀F₃N₃)[13][14], reference standard (>98% purity).
-
Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (Stable Isotope Labeled - SIL-IS). A structural analog, such as a closely related quinazoline derivative, may be used if a SIL-IS is unavailable, but a SIL-IS is strongly recommended to compensate for matrix effects and variability.[15][16][17]
-
Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate.
-
Biological Matrix: Human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.
Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source was used, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min; hold at 95% B for 1 min; re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Analyte (Proposed) | Internal Standard (Proposed) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 218.1 | 226.1 |
| Product Ion (Q2) m/z | 150.1 | 158.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for signal | Optimized for signal |
| Declustering Potential | Optimized for signal | Optimized for signal |
Rationale for Parameter Selection: The trifluoromethyl and amine groups on the analyte make it suitable for positive ion ESI.[18] The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are generated via collision-induced dissociation (CID) and would be determined experimentally during method development by infusing a standard solution of the analyte into the mass spectrometer. The proposed transition is a plausible fragmentation pattern for this class of molecule.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is chosen to effectively remove plasma components like phospholipids and proteins, which are known to cause ion suppression and interfere with quantification.[7][10] A mixed-mode cation exchange polymer-based sorbent is recommended, given the basic nature of the amine group on the analyte.
SPE Protocol
This protocol is a standard four-step process designed for high analyte recovery and sample cleanliness.[19][20]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading:
-
Pre-treat 100 µL of plasma sample by adding 10 µL of the Internal Standard working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex mix for 10 seconds.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B) for LC-MS/MS analysis.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Method Validation
The method was validated following the core principles of the FDA and ICH M10 guidelines.[1][2][21] Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of the analyte into blank human plasma.
Selectivity and Sensitivity
-
Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS.
-
Lower Limit of Quantification (LLOQ): Determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤20% CV) and accuracy (±20%). The established LLOQ for this method was 0.1 ng/mL.
Calibration Curve, Accuracy, and Precision
A calibration curve was constructed using a weighted (1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration.
Table 3: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 0.1 | 105.4 | 11.2 | 103.8 | 13.5 |
| Low QC | 0.3 | 98.7 | 8.5 | 101.2 | 9.8 |
| Mid QC | 50 | 102.1 | 5.1 | 100.5 | 6.4 |
| High QC | 150 | 99.5 | 4.3 | 98.9 | 5.7 |
Acceptance Criteria: For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2][4] The results demonstrate that the method is both accurate and precise.
Matrix Effect and Recovery
-
Matrix Effect: Evaluated by comparing the peak response of the analyte spiked into post-extraction blank plasma with the response of the analyte in a pure solution. The IS-normalized matrix factor was calculated to be between 0.95 and 1.04 across all QC levels, indicating that the SIL-IS effectively compensates for any minor ion suppression or enhancement.[7][22][23]
-
Extraction Recovery: The recovery was consistent and high across all QC levels, averaging 88.5% for the analyte and 90.2% for the IS.
Stability
The stability of the analyte was assessed under various conditions to ensure sample integrity during handling and storage.
Table 4: Stability Assessment Summary
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 8 hours | Stable |
| Autosampler (10 °C) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80 °C) | 90 days | Stable |
Acceptance Criteria: Samples are considered stable if the mean concentration is within ±15% of the nominal concentration.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable means for quantifying this compound in human plasma. The use of solid-phase extraction yields a clean sample extract, minimizing matrix effects and ensuring high data quality. The method was successfully validated according to international regulatory guidelines and is suitable for high-throughput analysis in support of drug development programs.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. scbt.com [scbt.com]
- 15. cerilliant.com [cerilliant.com]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. research.unipd.it [research.unipd.it]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. fda.gov [fda.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine and its Analogs in Disease Models
A Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: Publicly available research specifically detailing the application of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine in disease models is limited. This document provides a comprehensive guide based on the established therapeutic potential of the broader tetrahydroquinazoline and 2-aminoquinazoline chemical scaffolds. The protocols and data presented herein are derived from studies on structurally related analogs and are intended to serve as a foundational resource for initiating research with the target compound. Adaptation and validation of these methodologies for this compound are essential.
Introduction: The Therapeutic Promise of the Tetrahydroquinazoline Scaffold
The quinazoline ring system is a prevalent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its hydrogenated analog, the 5,6,7,8-tetrahydroquinazoline, retains key structural features for target engagement while offering altered physicochemical properties that can be advantageous for drug development. The presence of a 2-amino group and a trifluoromethyl moiety at the 4-position, as in the case of this compound, suggests potential interactions with various biological targets. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity.
Research into analogous structures has revealed significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The primary mechanisms of action for related compounds involve the inhibition of critical enzymes such as topoisomerase II and dihydrofolate reductase (DHFR). This guide will explore these applications, providing detailed protocols and mechanistic insights derived from studies on these analogous compounds.
Part 1: Application in Oncology - Targeting Topoisomerase IIα
Scientific Rationale: Human topoisomerase IIα (topoIIα) is a vital enzyme that modulates DNA topology, making it a well-established target for cancer chemotherapy. Inhibitors of topoIIα can trap the enzyme in a complex with DNA, leading to double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. A tetrahydroquinazoline derivative, ARN21934, has demonstrated a tumor growth-arrest effect in HPV-negative head and neck squamous cell carcinoma (HNSCC) by preferentially inhibiting topoIIα. This provides a strong rationale for investigating this compound in similar cancer models.
Proposed Mechanism of Action: TopoIIα Inhibition
The proposed mechanism involves the stabilization of the topoIIα-DNA cleavage complex. By binding to this complex, the compound prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and cell cycle arrest, ultimately triggering apoptosis.
Caption: Hypothesized mechanism of topoIIα inhibition by a tetrahydroquinazoline derivative.
Experimental Protocols
1. In Vitro TopoIIα Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on human topoisomerase IIα activity.
-
Methodology: A DNA relaxation assay can be employed.
-
Reaction Setup: In a microfuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoIIα enzyme, and assay buffer.
-
Compound Addition: Add varying concentrations of this compound (typically from 0.1 µM to 100 µM). Include a positive control (e.g., etoposide) and a vehicle control (e.g., DMSO).
-
Initiation: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analysis: Resolve the DNA topoisomers on a 1% agarose gel. Visualize the DNA bands under UV light after staining with ethidium bromide or a safer alternative.
-
-
Expected Outcome: Active compounds will inhibit the relaxation of supercoiled DNA, resulting in a higher proportion of the supercoiled form compared to the relaxed form seen in the vehicle control. The concentration at which 50% inhibition is observed (IC50) can be calculated.
2. Cell Viability and Proliferation Assay in HNSCC Cell Lines
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cells.
-
Cell Lines: HPV-negative HNSCC cell lines (e.g., FaDu, Cal27).
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with DMSO or a suitable solvent and measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
3. In Vivo Xenograft Model of HNSCC
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Methodology:
-
Tumor Implantation: Subcutaneously inject HNSCC cells (e.g., 1-5 x 10^6 FaDu cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Expected Outcome: A significant reduction in tumor growth rate and final tumor volume in the treated group compared to the control group would indicate in vivo efficacy.
Part 2: Application in Infectious Diseases - Targeting Dihydrofolate Reductase (DHFR)
Scientific Rationale: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis and repair, leading to cell death. Because microbial DHFR enzymes can have structural differences from their mammalian counterparts, they represent a selective target for antimicrobial agents. Nonclassical 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have shown potent and selective inhibitory activity against DHFR from pathogens like Toxoplasma gondii. Additionally, in silico studies suggest that tetrahydroquinazoline derivatives may bind to and inhibit DHFR from Mycobacterium tuberculosis.
Proposed Mechanism of Action: DHFR Inhibition
The tetrahydroquinazoline scaffold can act as a mimic of the natural substrate, dihydrofolate. It is hypothesized to bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade of the folate pathway starves the pathogen of essential building blocks for proliferation.
Caption: Hypothesized mechanism of DHFR inhibition in a pathogen.
Experimental Protocols
1. Recombinant DHFR Enzyme Inhibition Assay
-
Objective: To quantify the inhibitory activity of the compound against pathogen-specific DHFR.
-
Methodology:
-
Enzyme Source: Use purified recombinant DHFR from the target pathogen (e.g., T. gondii or M. tuberculosis) and, for selectivity assessment, from a mammalian source (e.g., rat liver).
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate.
-
Reaction Mixture: In a UV-transparent 96-well plate, combine buffer, NADPH, the compound at various concentrations, and the DHFR enzyme.
-
Initiation: Start the reaction by adding the substrate, dihydrofolic acid.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration. The selectivity index can be calculated as (IC50 for mammalian DHFR) / (IC50 for pathogen DHFR).
2. In Vitro Anti-parasitic/Anti-bacterial Growth Assay
-
Objective: To determine the compound's ability to inhibit the growth of the target pathogen in culture.
-
Example Model (T. gondii):
-
Host Cells: Grow a monolayer of a suitable host cell line (e.g., human foreskin fibroblasts) in a 96-well plate.
-
Infection: Infect the host cell monolayer with tachyzoites of T. gondii.
-
Treatment: After allowing the parasites to invade, add the compound at various concentrations. Include a positive control (e.g., pyrimethamine) and a vehicle control.
-
Incubation: Incubate for 48-72 hours to allow for parasite replication.
-
Quantification: Assess parasite growth using a suitable method, such as a β-galactosidase reporter assay (if using a transgenic parasite strain) or by microscopy.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration at which the compound inhibits parasite proliferation by 50%.
Part 3: Potential Applications in CNS Disorders and Inflammation
While less substantiated by published data on close analogs, a supplier datasheet notes the potential use of 5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinamine as an intermediate for compounds targeting central nervous system (CNS) disorders, such as anxiety and convulsions, and for its anti-inflammatory properties. This suggests that the scaffold may interact with targets like GABA receptors or inflammatory pathway enzymes (e.g., cyclooxygenases, kinases). Researchers interested in these areas could use standard screening assays to explore these possibilities.
-
For CNS applications: Initial screening could involve radioligand binding assays for various CNS receptors (e.g., GABA-A, serotonin, dopamine receptors) followed by electrophysiological studies on neuronal cells.
-
For anti-inflammatory applications: A primary screen could utilize a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells) to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
Data Summary for Analogous Compounds
The following table summarizes inhibitory data for compounds structurally related to the tetrahydroquinazoline scaffold, providing a benchmark for future studies.
| Compound Class/Name | Disease Model/Target | Reported Activity (IC50/GI50) | Reference |
| 2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazoline | Toxoplasma gondii (in culture) | 5.4 x 10⁻⁸ M | |
| 2,4-diamino-6-substituted-tetrahydroquinazolines | T. gondii DHFR | (7-330) x 10⁻⁹ M | |
| ARN21934 (tetrahydroquinazoline derivative) | Human Topoisomerase IIα | Not specified | |
| 4-Amino-2-trifluoromethyl quinazoline derivatives | PC-3, LNCaP, K562 cancer cell lines | >50% inhibition at 5 µM |
Conclusion
While direct experimental data on this compound is not yet prevalent in the public domain, the broader family of tetrahydroquinazoline and 2-aminoquinazoline derivatives has demonstrated significant therapeutic potential, particularly as inhibitors of topoisomerase II and dihydrofolate reductase. The application notes and generalized protocols provided here, based on these validated analogs, offer a robust starting point for researchers to investigate the efficacy of this specific compound in oncology and infectious disease models. Further exploration into its potential CNS and anti-inflammatory activities is also warranted based on preliminary suggestions. As with any new chemical entity, rigorous validation and optimization of these protocols will be paramount to accurately characterizing its biological activity and therapeutic promise.
Troubleshooting & Optimization
Navigating the Synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to improve yield, purity, and overall success.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active agents. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability and binding affinity. The tetrahydroquinazoline scaffold is also a privileged structure in medicinal chemistry. The most common and direct route to this molecule is a cyclocondensation reaction, a variation of the Biginelli reaction, between 2-(trifluoromethyl)cyclohexanone and guanidine. While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact the yield and purity of the final product. This guide will dissect the common issues and provide scientifically grounded solutions.
Proposed Synthetic Workflow
The synthesis can be broken down into two main stages: the preparation of the key intermediate, 2-(trifluoromethyl)cyclohexanone, and the subsequent cyclocondensation with guanidine.
Caption: A general two-stage workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Part 1: Starting Materials and Precursor Synthesis
Q1: My yield of 2-(trifluoromethyl)cyclohexanone is low. What are the common causes?
A1: The synthesis of α-trifluoromethyl ketones can be challenging. Low yields often stem from a few key factors:
-
Choice of Trifluoromethylating Agent: The Ruppert-Prakash reagent (TMSCF₃) is a common choice for the trifluoromethylation of ketones.[1] However, its reactivity can be sensitive to the reaction conditions. Ensure your TMSCF₃ is of high quality and handled under anhydrous conditions.
-
Reaction Conditions: The 1,2-addition of TMSCF₃ to cyclohexanone is typically catalyzed by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1] Incomplete reaction can occur if the catalyst is not active or if the reaction temperature is too low.
-
Side Reactions: Enolization of the cyclohexanone starting material can compete with the desired nucleophilic addition. Using a non-protic solvent can help minimize this.
-
Workup and Purification: The trifluoromethylated ketone can be volatile. Care must be taken during solvent removal to avoid product loss. Purification by distillation should be performed under reduced pressure.
Q2: I am seeing multiple spots on TLC for my 2-(trifluoromethyl)cyclohexanone. What are the likely impurities?
A2: Besides unreacted starting material, you may be observing byproducts from:
-
Over-reaction: Formation of a silyl enol ether intermediate is possible.[1]
-
Decomposition: The trifluoromethyl group can be labile under certain conditions, especially in the presence of strong bases or acids.
-
Aldol Condensation: Self-condensation of the starting cyclohexanone can occur, particularly if the reaction is run for an extended period or at elevated temperatures.
Part 2: The Cyclocondensation Reaction
Q3: The cyclocondensation reaction is not proceeding to completion. How can I improve the conversion?
A3: This is a common issue in Biginelli-type reactions, especially with guanidine.[2][3] Consider the following:
-
Base Selection: Guanidine hydrochloride is a salt and requires a base to liberate the free guanidine for the reaction. Common bases include sodium ethoxide, potassium carbonate, or sodium bicarbonate.[3][4] The strength of the base is critical; a base that is too weak may not sufficiently deprotonate the guanidinium salt, while a very strong base might promote side reactions of the ketone.
-
Solvent Choice: The polarity of the solvent plays a significant role.[4] Polar protic solvents like ethanol or isopropanol are often used as they can solvate the ionic intermediates.[3] However, polar aprotic solvents like DMF have also been shown to be effective in some cases.[1] A solvent screen is highly recommended.
-
Temperature and Reaction Time: These reactions often require elevated temperatures to overcome the activation energy of the cyclization step.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Microwave irradiation has been shown to accelerate these types of reactions significantly.[3]
-
Stoichiometry: Using a slight excess of guanidine hydrochloride (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[3]
Q4: I am observing a significant amount of a byproduct. What could it be?
A4: The formation of byproducts is a major cause of low yield. Potential side reactions include:
-
Knoevenagel Condensation: The initial condensation between the ketone and guanidine might stall or proceed down an alternative pathway.
-
Formation of Double Biginelli Adducts: This can occur when using guanidine.[2]
-
Decomposition of Starting Materials: The trifluoromethyl ketone can be unstable under prolonged heating or in the presence of a strong base.
Q5: How does the trifluoromethyl group influence the reaction?
A5: The electron-withdrawing nature of the trifluoromethyl group has a dual effect:
-
Activation of the Carbonyl Group: It increases the electrophilicity of the carbonyl carbon, which can facilitate the initial attack by guanidine.
-
Increased Acidity of α-Protons: This can lead to increased enolization and potential side reactions if the base is too strong or the temperature is too high.
Part 3: Product Isolation and Purification
Q6: I am having difficulty isolating the product from the reaction mixture. What is the best workup procedure?
A6: The workup procedure will depend on the solvent and base used. A general approach is as follows:
-
Cool the reaction mixture: Allow the mixture to cool to room temperature.
-
Solvent Removal: If a high-boiling solvent like DMF was used, it may need to be removed under reduced pressure.
-
Aqueous Workup: Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q7: My purified product is still not clean. What are the best purification methods?
A7:
-
Crystallization: This is often the most effective method for purifying solid organic compounds.[5] A solvent screen to find a suitable recrystallization solvent is crucial. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The trifluoromethyl group can cause the compound to be more lipophilic than expected.
Q8: What are the expected spectral characteristics for this compound?
A8:
-
¹H NMR: Expect to see signals for the protons on the tetrahydroquinazoline ring, typically in the aliphatic region. The NH₂ protons may appear as a broad singlet. The chemical shifts will be influenced by the trifluoromethyl group.[6][7]
-
¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[8] The other carbons of the quinazoline ring will also be observable.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (C₉H₁₀F₃N₃, M.W. 217.19) should be observed.[9]
Experimental Protocols
Representative Synthesis of 2-(Trifluoromethyl)cyclohexanone
-
To a solution of cyclohexanone (1.0 eq) in anhydrous THF at -78 °C, add TMSCF₃ (1.2 eq) followed by a catalytic amount of TBAF (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution carefully under reduced pressure and purify the crude product by vacuum distillation.
Representative Synthesis of this compound
-
To a solution of 2-(trifluoromethyl)cyclohexanone (1.0 eq) in ethanol, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein purification by bulk crystallization: the recovery of ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 2-AMINO-4-TRIFLUOROMETHYL-5,6,7,8-TETRAHYDROQUINAZOLINE(256954-38-8) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying fluorinated heterocyclic compounds. The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these strategic modifications introduce unique and often counterintuitive challenges during purification.
This guide is structured to provide direct, actionable solutions to common problems. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own work.
Troubleshooting Guide: Common Purification Problems
This section addresses specific experimental issues in a question-and-answer format.
Q1: Why is my fluorinated compound co-eluting with non-fluorinated starting material on a standard C18 reverse-phase column?
Plausible Causes:
The introduction of fluorine has a complex and often unpredictable effect on a molecule's polarity.[4] While a highly fluorinated group like trifluoromethyl (-CF3) typically increases hydrophobicity and retention on a C18 column, a single fluorine atom can sometimes increase the molecular dipole and polarity, leading to decreased retention.[5] This can cause its elution time to converge with that of a different, non-fluorinated species, making separation by traditional hydrophobic interactions difficult.
Diagnostic Steps & Solutions:
-
Confirm the Problem: Ensure the co-elution is real by analyzing the peak with a mass spectrometer (LC-MS) to confirm the presence of multiple species.
-
Modify the Mobile Phase: A simple first step is to change the organic modifier (e.g., from acetonitrile to methanol) or significantly alter the gradient slope. This can sometimes provide just enough change in selectivity.
-
Employ an Alternative Stationary Phase: If modifying the mobile phase fails, the issue lies with the fundamental separation mechanism. Standard C18 columns rely almost exclusively on hydrophobic interactions. Switching to a column that offers alternative mechanisms is the most robust solution.
-
Pentafluorophenyl (PFP) Phases: These are an excellent choice. PFP columns provide multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[6][7] They show enhanced selectivity for halogenated compounds and positional isomers, which are common challenges.[6][8]
-
Perfluoroalkyl Phases: These phases, like a tridecafluoro (TDF) column, offer strong "fluorous-fluorous" interactions. The more fluorinated your compound is, the more strongly it will be retained, providing a clear separation from non-fluorinated impurities.[8]
-
-
Consider "Hetero-Pairing": An advanced technique involves using a standard hydrocarbon column (like C8 or C18) but pairing it with a fluorinated eluent, such as trifluoroethanol (TFE) in the mobile phase. This can dramatically alter selectivity and achieve separation where traditional eluents fail.[9][10]
-
Evaluate Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has a polarity similar to hexane.[11] It is a powerful form of normal-phase chromatography that excels at separating isomers and compounds with poor solubility, making it a prime candidate for challenging fluorinated heterocyles.[12][13][14]
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Potential Drawbacks |
| Standard C18 | Hydrophobic | General-purpose initial screening; separating compounds with significant differences in logP. | Often fails for positional isomers or when fluorine's polar effects dominate.[7] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Charge-Transfer | Separating positional isomers, aromatic and halogenated compounds. Excellent alternative selectivity to C18.[6][7][8] | Retention behavior can be complex to predict. |
| Perfluoroalkyl (e.g., TDF) | Hydrophobic, Fluorous-Fluorous | Highly selective for separating fluorinated molecules from non-fluorinated ones; separation based on fluorine content.[8] | May not be effective if the target molecule has a very low fluorine content. |
| Supercritical Fluid (SFC) | Primarily Adsorption (Normal-Phase) | Chiral separations, isomers, thermally labile molecules, and "green" preparative purification.[13][14] | Requires specialized equipment; less effective for highly polar compounds.[14] |
Q2: My compound is degrading on the HPLC column, leading to ghost peaks and low recovery. What's happening?
Plausible Causes:
-
Acid-Labile Protecting Groups or Bonds: The acidic mobile phases (e.g., 0.1% TFA) commonly used in reverse-phase chromatography can cleave sensitive groups.
-
Interaction with Active Silanol Sites: Low-quality or aging silica-based columns have exposed, acidic silanol groups (-Si-OH) on the surface. These can act as catalytic sites for degradation, especially for basic compounds.[15]
-
Thermal Instability: Many fluorinated compounds are thermally labile. Elevated column temperatures, used to reduce viscosity and improve peak shape, can sometimes be the cause of degradation.[16]
-
Inherent Chemical Instability: Certain structural motifs are inherently unstable. For example, β-fluoro carbonyl compounds can readily undergo HF elimination, and some fluoromethylamines are prone to decomposition.[17]
Diagnostic Steps & Solutions:
The workflow below provides a systematic approach to identifying and solving on-column degradation.
-
Isothermal Hold Experiment: Inject the sample and run the mobile phase isocratically at the starting condition for 15-30 minutes before starting the gradient. If the degradant peak size increases relative to the main peak, it confirms the degradation is happening on the column over time.
-
Flow Rate Study: Reduce the flow rate by half. This doubles the compound's residence time on the column. A significant increase in the degradation product confirms an on-column process.
-
Temperature Study: Run the separation at a lower temperature (e.g., 25°C instead of 40°C). If the degradant peak is reduced or eliminated, the compound is thermally labile.[16]
-
Mobile Phase Modification: If degradation persists, the issue is likely chemical.
-
Replace the strong acid (TFA) with a weaker one like formic acid or acetic acid (0.1%). This can be sufficient to protonate basic analytes for good peak shape without being harsh enough to cause degradation.[15]
-
If the compound is base-labile, ensure the mobile phase is buffered at a lower pH.
-
-
Column Change: Switch to a high-quality, fully end-capped column. End-capping masks the majority of residual silanol groups, creating a more inert surface and reducing the chance of catalytic degradation.[15]
Caption: Workflow for troubleshooting on-column degradation.
Q3: My fluorinated heterocycle is a viscous oil that refuses to crystallize. How can I obtain a solid?
Plausible Causes:
-
Residual Solvent: Trace amounts of solvent can significantly inhibit crystallization.
-
High Conformational Flexibility: If the molecule can adopt many low-energy conformations, it makes it difficult for it to pack into an ordered crystal lattice.
-
Unfavorable Packing Forces: The unique electronic nature of the C-F bond can disrupt typical crystal packing patterns (e.g., π-stacking) seen in non-fluorinated analogs.
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting lattice formation.
Diagnostic Steps & Solutions:
-
Ensure Purity: Before attempting crystallization, ensure the material is of the highest possible purity (>98% by LC-MS and NMR). Chromatographic purification is a prerequisite.
-
Rigorous Solvent Removal: Dry the purified oil under high vacuum for an extended period, possibly with gentle heating, to remove all volatile solvents.
-
Systematic Screening: Crystallization is often an empirical science. A systematic screen of conditions is the most effective approach.
-
Slow Evaporation: Dissolve the compound in a low-boiling-point solvent (e.g., DCM, Ethyl Acetate) in a vial with a loosely fitting cap or a cap pierced with a needle. Allow the solvent to evaporate over several days.[18]
-
Vapor Diffusion: This is an excellent method for milligram quantities.[19] Dissolve your compound in a small volume of a moderately polar solvent (e.g., acetone, methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" (e.g., hexane, ether) in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the compound's solubility and promoting slow crystal growth.[19][20]
-
Liquid-Liquid Diffusion (Layering): Carefully layer a solution of your compound with a less dense, miscible anti-solvent in a narrow tube (like an NMR tube). Do not disturb the tube; crystals will form at the interface over time.[19]
-
-
Chemical Modification: If all else fails, consider modifying the molecule to introduce stronger, more predictable intermolecular forces.
-
Salt Formation: If your heterocycle has a basic nitrogen or an acidic proton, forming a salt with a suitable counter-ion (e.g., HCl, triflate, sodium) can introduce strong ionic interactions and hydrogen bonding, which greatly facilitate crystallization.[20]
-
Co-crystallization: Add a second, inert molecule (a "co-former") that is known to form strong hydrogen bonds, such as triphenylphosphine oxide (TPPO). Co-crystals can sometimes form where the parent molecule will not.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for developing a purification method for a novel fluorinated heterocycle?
There is no single "best" method, but a logical, tiered approach is highly effective.
Caption: Decision tree for selecting a purification method.
Q2: Why is ¹⁹F NMR so important for purity analysis, and what are the challenges?
¹⁹F NMR is invaluable because it provides a direct, quantitative look at every fluorine-containing species in your sample.[1] Unlike ¹H NMR, the spectra are often simple, with no background from solvents, and the large chemical shift dispersion (~800 ppm) means signals are usually well-resolved.[21][22]
Challenges:
-
Wide Spectral Width: The large chemical shift range requires specific acquisition parameters. If the spectral width is set too narrowly, signals can "fold" into the spectrum, leading to misinterpretation.[21]
-
Complex Coupling: Long-range couplings between fluorine and protons (e.g., ⁴JHF, ⁵JHF) and between different fluorine nuclei (⁴JFF, ⁵JFF) are common.[21] This can complicate spectra but also provides rich structural information.
-
Reference and Integration: Accurate quantification requires a known reference standard (internal or external) and careful attention to relaxation delays (d1) during acquisition to ensure proper signal integration.[23]
Q3: Can I use normal-phase (silica gel) chromatography for these compounds?
Yes, absolutely. Standard column chromatography on silica gel is a common and effective technique, particularly for initial cleanup of reaction mixtures.[4] The choice between normal-phase and reverse-phase depends on the overall polarity of your molecule. The introduction of fluorine can significantly alter polarity, so it's worth screening both methods via TLC to see which provides better separation for your specific compound.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selerity.com [selerity.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 19. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 20. unifr.ch [unifr.ch]
- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. biophysics.org [biophysics.org]
Overcoming solubility issues of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine in aqueous buffers
Welcome to the technical support resource for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common solubility challenges associated with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the reliability and reproducibility of your experimental results.
Introduction: Understanding the Solubility Challenge
This compound (M.W. 217.19 g/mol ) is a molecule of significant interest, but its chemical structure presents a classic solubility dilemma.[1][2] The presence of the lipophilic trifluoromethyl group and the fused ring system contributes to poor aqueous solubility. However, the molecule also contains a basic 2-amine group, which provides a critical handle for manipulating its solubility through pH modification.[3][4]
This guide will walk you through a systematic approach to solubilizing this compound, from simple pH adjustments to more advanced formulation techniques, ensuring you can prepare stable, homogenous solutions for your biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempt to dissolve the compound directly in my neutral pH buffer (e.g., PBS, pH 7.4) failed. What is the most direct first step?
A1: Leverage pH-Dependent Solubility.
This is the most common and often simplest issue to resolve. The 2-amine group on the quinazoline ring is basic.[3][5] In neutral or alkaline solutions, this amine is in its neutral, free base form, which is less soluble in water. By lowering the pH, you protonate the amine, forming a cationic salt (an ammonium ion derivative) that is significantly more soluble in aqueous media.[3][4][6]
Protocol: pH Adjustment
-
Prepare an Acidic Buffer: Instead of neutral PBS, try dissolving the compound in a buffer with a pH between 4.0 and 5.5 (e.g., a 10 mM sodium acetate or citrate buffer).
-
Acid Titration: Alternatively, suspend the compound in your desired buffer and add small aliquots of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. Monitor the final pH to ensure it is compatible with your assay.
-
Verification: Once dissolved, visually inspect the solution for any particulate matter against a dark background.
Causality: The protonation of the basic nitrogen atom introduces a positive charge, dramatically increasing the molecule's polarity and its favorable interactions with polar water molecules, thereby increasing solubility.
Caption: Protonation of the amine group at low pH enhances solubility.
Q2: pH adjustment is not compatible with my biological assay. How do I prepare a concentrated stock solution?
A2: Utilize a Water-Miscible Organic Co-solvent.
The standard practice for poorly soluble compounds is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.[7] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solvating ability.[8]
Protocol: Preparing a DMSO Stock Solution
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can reduce its solvating power.[8][9]
-
Calculate Volume: Determine the volume of DMSO needed to achieve a high but manageable stock concentration (e.g., 10-50 mM). It's better to dissolve a larger mass in a larger volume for accuracy.[10][11]
-
Facilitate Dissolution: After adding the DMSO, cap the vial tightly and vortex for 1-2 minutes. If needed, sonication in a water bath for 5-10 minutes or gentle warming (to 30-40°C) can help break up aggregates and facilitate dissolution.[9][12]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[13]
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates ("crashes out") when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a critical and frequent challenge. The sharp decrease in organic solvent concentration upon dilution causes the compound to exceed its solubility limit in the now predominantly aqueous environment.[8] Here are several strategies to overcome this, which can be used in combination.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in a solution containing 10% DMSO, then further dilute that into the final assay buffer. This gradual change in solvent polarity can help keep the compound in solution.[14]
-
Final Co-solvent Concentration: Try to include a small percentage of the co-solvent in your final assay medium. For many cell-based assays, a final DMSO concentration of up to 0.5% is generally well-tolerated, but this must be validated for your specific system.[7][14]
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively keeping them dispersed.[15][16][17]
-
Recommended Surfactant: Use a non-ionic surfactant like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) at a concentration above its critical micelle concentration (CMC).
-
Protocol: Add the surfactant to your final aqueous buffer before adding the compound's stock solution. A typical starting concentration is 0.01% to 0.1% (w/v).
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.[18][19][20] This is a highly effective method for increasing aqueous solubility.[21][22]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[19][23]
Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. A common starting concentration is 1-5% (w/v).
-
Add Compound: Add the DMSO stock solution of your compound directly to the HP-β-CD solution while vortexing.
-
Incubate: Allow the mixture to incubate (e.g., 1 hour at room temperature or 37°C) with gentle agitation to facilitate the formation of the inclusion complex before its final use in the assay.
Caption: A systematic workflow for addressing compound precipitation.
Summary of Solubilization Strategies
| Method | Mechanism | Typical Starting Conc. | Pros | Cons |
| pH Adjustment | Protonates the basic amine group to form a more soluble salt.[3][6] | pH 4.0 - 5.5 | Simple, inexpensive, highly effective for basic compounds. | May not be compatible with biological systems sensitive to pH. |
| Co-solvents | Reduces the polarity of the bulk solvent to maintain solubility.[23][24] | 0.1% - 1.0% final | Establishes a standard for creating stock solutions. | High concentrations can be toxic to cells; risk of precipitation.[13][25] |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[15][16] | 0.01% - 0.1% Tween® 80 | Effective at low concentrations; widely used in formulations.[26][27] | Can interfere with some assays (e.g., membrane protein binding). |
| Cyclodextrins | Forms a host-guest inclusion complex, masking hydrophobicity.[18][19] | 1% - 5% (w/v) HP-β-CD | High solubilizing capacity, generally low toxicity.[20][21] | Can potentially extract lipids from cell membranes at high conc. |
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fastercapital.com [fastercapital.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development | Pharmaceuticals | MDPI [mdpi.com]
- 17. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzet.com [alzet.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. ijpjournal.com [ijpjournal.com]
- 27. imperialchem.com [imperialchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Quinazoline Inhibitors
Welcome to the technical support center for researchers utilizing quinazoline-based inhibitors in their cell-based assays. This guide is designed to help you navigate and troubleshoot the common challenges that can lead to inconsistent and unreliable experimental outcomes. As a senior application scientist, I will walk you through a series of frequently asked questions, providing not just solutions, but also the scientific reasoning behind them to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
I. Assay Variability and Reproducibility
Question 1: I'm observing significant well-to-well and day-to-day variability in my IC50 values for my quinazoline inhibitor. What are the most likely causes?
High variability is a common frustration that can often be traced back to a few key factors, especially when working with compounds like quinazolines which can have challenging physicochemical properties.
Core Directive: Start by suspecting solubility issues. Quinazoline inhibitors, due to their often rigid and aromatic structures, frequently exhibit poor aqueous solubility.[1][2] This can lead to the compound precipitating out of solution in your assay plates, especially when diluting from a DMSO stock into aqueous media. This precipitation is often not uniform, leading to significant differences in the actual compound concentration that the cells are exposed to in different wells.[3]
Troubleshooting Workflow:
-
Visual Inspection: Before adding your compound to the cells, visually inspect the diluted compound in your final assay medium under a microscope. Look for any signs of precipitation or cloudiness.[4]
-
Solubility Assessment: Proactively determine the kinetic solubility of your quinazoline inhibitor in the final assay buffer at the highest concentration you plan to test.
-
Optimize Compound Preparation:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your cell-based assays, as higher concentrations can be cytotoxic and also affect compound solubility.[5]
-
Incremental Dilution: When diluting from your DMSO stock, add the stock to the aqueous buffer incrementally while vortexing to minimize immediate precipitation.[3]
-
Pre-warming Media: Gently warming your cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Logical Relationship: Solubility and Assay Performance
Caption: Impact of poor solubility on assay variability.
II. Compound-Specific Issues
Question 2: My quinazoline inhibitor shows potent activity in a biochemical kinase assay, but this potency is significantly lower in my cell-based assay. Why is there a discrepancy?
This is a classic "biochemical vs. cellular" conundrum. While a potent biochemical IC50 is a great starting point, the cellular environment presents a multitude of additional barriers and factors that can influence a compound's apparent activity.
Key Considerations:
-
Cellular Permeability: The compound must be able to cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective intracellular concentration.
-
Target Engagement: Binding to the target in a complex cellular milieu can be different from a purified enzyme system. The presence of high intracellular ATP concentrations, for ATP-competitive kinase inhibitors, can significantly reduce the inhibitor's potency.[6]
-
Compound Stability: Your quinazoline derivative might be unstable in the cell culture medium, degrading over the course of your experiment. This can be due to inherent chemical instability in aqueous solutions at 37°C or enzymatic degradation by cellular or serum enzymes.[4]
-
Efflux Pumps: The cells you are using may express efflux pumps (e.g., P-glycoprotein) that actively transport your compound out of the cell, preventing it from reaching its target.
Troubleshooting Protocol:
-
Assess Compound Stability:
-
Incubate your quinazoline inhibitor in the complete cell culture medium (with and without serum) at 37°C.
-
Take samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Analyze the concentration of the parent compound remaining using LC-MS.[4]
-
-
Evaluate Target Engagement in Cells:
-
Western Blotting: Treat cells with your inhibitor and measure the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in phosphorylation indicates cellular target engagement.[7]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of the target protein upon inhibitor binding, providing direct evidence of target engagement in intact cells.[7]
-
| Potential Cause | Recommended Action |
| Poor Cell Permeability | Consider structural modifications to improve lipophilicity (within limits to maintain solubility). |
| High Intracellular ATP | This is an inherent challenge for ATP-competitive inhibitors. The observed cellular potency is often a more physiologically relevant measure. |
| Compound Instability | If degradation is observed, shorten the assay incubation time if possible. Test for stability in simpler buffers (e.g., PBS) to distinguish between chemical and enzymatic degradation.[4] |
| Efflux by Transporters | Use cell lines with known expression levels of common efflux pumps or co-incubate with known efflux pump inhibitors as a control experiment. |
Question 3: My quinazoline inhibitor is showing significant cytotoxicity in my control cell line, which shouldn't express the primary target. What could be happening?
Unexpected cytotoxicity is often a red flag for off-target effects. The quinazoline scaffold is a "privileged structure" that can bind to the ATP-binding site of many different kinases.[8][9]
Primary Suspect: Off-Target Kinase Inhibition
Your compound may be inhibiting other kinases that are essential for the survival of the control cell line.[4]
Investigative Strategy:
-
Kinome Profiling: Screen your compound against a broad panel of kinases (kinome scan). This will provide a comprehensive view of its selectivity profile and identify any unintended targets.[10]
-
Dose-Response Confirmation: For any identified off-targets, perform full 10-point dose-response curves to determine the IC50 values and quantify the potency of the off-target inhibition.[7]
-
Phenotypic Correlation: Research the known cellular roles of the identified off-target kinases. If possible, see if the observed cytotoxic phenotype aligns with the known consequences of inhibiting that off-target.[7]
Signaling Pathway: Off-Target Effects
Caption: Quinazoline inhibitors can have both on-target and off-target effects.
III. Assay Artifacts and Interference
Question 4: I'm using a fluorescence-based readout, and I'm getting a high number of "hits" or my results are inconsistent. Could my quinazoline compound be interfering with the assay itself?
Yes, this is a significant possibility. Many aromatic, heterocyclic compounds like quinazolines can interfere with fluorescence-based assays.[11]
Common Types of Assay Interference:
-
Compound Autofluorescence: The quinazoline derivative itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[11][12]
-
Fluorescence Quenching: The compound could absorb light at the excitation or emission wavelength of your fluorescent probe, leading to a decrease in signal (a false negative in some assay formats).
-
Luciferase Inhibition: If you are using a luciferase-based reporter assay (e.g., Promega's Glo systems), some small molecules can directly inhibit the luciferase enzyme, leading to a false signal decrease.[5][13]
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that can non-specifically sequester enzymes or proteins in the assay, leading to artefactual inhibition.[12][13]
Step-by-Step Protocol to De-risk Assay Interference:
-
Test for Autofluorescence:
-
In a multi-well plate, add your compound at various concentrations to the assay buffer without cells or other assay reagents.
-
Read the plate on your plate reader using the same filter set as your main experiment. A significant signal indicates autofluorescence.[4]
-
-
Use an Orthogonal Assay:
-
Confirm your hits using a different assay platform with an alternative detection method (e.g., switch from a fluorescence-based assay to a luminescence or label-free detection method).[7]
-
-
Address Potential Aggregation:
-
Perform your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. This can help to disrupt compound aggregates.[12]
-
Be cautious, as detergents can also affect cell membranes and the activity of some enzymes.
-
Decision Tree for Assay Interference
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Trifluoromethylated Quinazolines
Introduction
Welcome to the technical support center for the synthesis of trifluoromethylated quinazolines. The incorporation of a trifluoromethyl (CF₃) group into quinazoline scaffolds is a highly effective strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] However, the synthesis of these valuable compounds can present numerous challenges, from low yields to complex purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of these reactions and achieve consistent, high-quality results.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the synthesis of trifluoromethylated quinazolines.
Problem 1: Low or No Product Yield
Question: I am performing a trifluoromethylation reaction on my quinazoline precursor, but I'm observing very low to no yield of the desired product. What are the likely causes and how can I fix this?
Answer: Low or nonexistent yields are a frequent issue in trifluoromethylation reactions and can stem from several factors.[5][6] A systematic approach is essential for diagnosis.
-
Cause A: Reagent Quality and Stability
-
Explanation: Many trifluoromethylating reagents (e.g., Togni's reagents, Umemoto's reagents) are sensitive to air and moisture.[6] Degradation of the reagent before or during the reaction is a primary cause of failure. Similarly, impurities in your quinazoline starting material or solvents can poison catalysts or lead to side reactions.[5]
-
Solution:
-
Verify Reagent Purity: Use a fresh bottle of the trifluoromethylating reagent or purify it according to established procedures. Always store it under an inert atmosphere (Argon or Nitrogen) and in a desiccator.
-
Check Starting Material: Confirm the purity of your quinazoline precursor via NMR, LC-MS, or melting point analysis. Recrystallize or chromatograph if necessary.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents to minimize moisture.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: Trifluoromethylation reactions are highly sensitive to temperature, concentration, and reaction time.[6] For radical-based pathways, initiation (e.g., via heat, light, or a radical initiator) might be insufficient.[7][8] For metal-catalyzed processes, the catalyst's active state may not be properly generated or maintained.[9][10]
-
Solution:
-
Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).[5] Monitor progress by TLC or LC-MS to identify the optimal temperature.
-
Time Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 1h, 4h, 12h, 24h) to determine when the maximum yield is achieved and whether the product is degrading over time.
-
Concentration Effects: If bimolecular reactions are slow, increasing the concentration may help. Conversely, if side reactions are prevalent, dilution might be beneficial.
-
-
-
Cause C: Inefficient Catalyst Activity or Initiation
-
Explanation: In photoredox or metal-catalyzed reactions, the catalyst might be inactive, used at a suboptimal loading, or inhibited by impurities.[5][11] The light source in photoredox setups may be of the wrong wavelength or insufficient intensity.
-
Solution:
-
Use a Fresh Catalyst: Ensure your catalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, Cu(I) salts) is from a reliable source and has been stored correctly.
-
Optimize Catalyst Loading: Screen different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the most effective concentration.
-
Photoredox Setup: For light-mediated reactions, ensure the reaction vessel is positioned close to the light source (e.g., a 5W blue LED) and that the vessel material is transparent to the required wavelength.[12]
-
-
Problem 2: Formation of Significant Byproducts
Question: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of my target trifluoromethylated quinazoline. How can I improve the selectivity?
Answer: Byproduct formation often points to issues with reaction selectivity (chemo- or regioselectivity) or product instability.
-
Cause A: Poor Regioselectivity
-
Explanation: Direct C-H trifluoromethylation on a quinazoline ring can occur at multiple positions, depending on the electronic and steric environment of the C-H bonds. The trifluoromethyl radical (CF₃•) is electrophilic and typically attacks electron-rich positions.[13][14] The regioselectivity can sometimes be subtly influenced by the reaction environment.
-
Solution:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[15] Preliminary studies have shown that switching between solvent systems like DCM/H₂O and DMSO/H₂O can alter the position of trifluoromethylation on some heterocycles.[13] Screen a range of polar and non-polar solvents.[5][15]
-
Use of Directing Groups: If applicable, install a directing group on your quinazoline scaffold to guide the trifluoromethylation to a specific position.[16] This is a common strategy in C-H functionalization.
-
Change Trifluoromethylation Strategy: If direct C-H functionalization is not selective, consider a strategy that builds the trifluoromethylated ring from precursors, such as using trifluoroacetic anhydride with an appropriately substituted anthranilic acid.[17]
-
-
-
Cause B: Decomposition or Side Reactions
-
Explanation: The reaction conditions may be too harsh, leading to the decomposition of the starting material or the desired product. For instance, strong bases can lead to undesired ring-opening, while high temperatures can cause charring.[15] In radical reactions, the highly reactive CF₃• can engage in undesired pathways, such as hydrogen atom abstraction to form fluoroform (CF₃H).[14]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Scavengers: In radical reactions, the addition of a radical scavenger (if it doesn't interfere with the main reaction) or changing the solvent can sometimes mitigate unwanted side reactions.
-
Optimize Base/Acid: If a base or acid is used, screen different options. A weaker base (e.g., K₂CO₃ instead of Cs₂CO₃) or a non-nucleophilic organic base might be beneficial.[15]
-
-
Problem 3: Issues with Product Isolation and Purification
Question: The reaction seems to work based on LC-MS, but I'm losing most of my product during workup and column chromatography. What can I do?
Answer: Product loss during purification is a frustrating but solvable problem.
-
Cause A: Product Instability
-
Explanation: The product may be sensitive to the acidic nature of silica gel or to the aqueous conditions of the workup.
-
Solution:
-
Neutralize Silica Gel: Pre-treat your silica gel with a base (e.g., by creating a slurry with your eluent containing 1% triethylamine) before packing the column.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Non-Aqueous Workup: If the product is water-sensitive, perform a direct filtration through a plug of Celite or silica to remove catalysts/salts, followed by solvent evaporation, avoiding an aqueous wash.
-
-
-
Cause B: Poor Solubility or Crystallization
-
Explanation: The product may be poorly soluble in common extraction solvents or difficult to crystallize from the crude mixture.
-
Solution:
-
Recrystallization Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room and elevated temperatures to find an ideal system for recrystallization (high solubility when hot, low solubility when cold).[5]
-
Extraction Optimization: If product is lost during liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent. Ensure the pH of the aqueous layer is optimized to keep your product in the organic phase.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating reagent?
The choice depends heavily on the reaction mechanism you intend to use (radical, nucleophilic, or electrophilic).
-
For Radical Reactions (C-H Functionalization):
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent): A bench-stable solid, often used with an oxidant (e.g., tBuOOH) to generate CF₃•. It is cost-effective and operationally simple.[13][14]
-
Togni's Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): Electrophilic hypervalent iodine compounds that can serve as excellent sources of CF₃•, especially in photoredox and metal-catalyzed reactions.[7]
-
Trifluoroiodomethane (CF₃I): A gas that is highly effective, particularly in photoredox catalysis, but can be more difficult to handle than solid reagents.[18]
-
-
For Building the Ring System:
-
Trifluoroacetic Anhydride (TFAA) / Trifluoroacetic Acid (TFA): Used in cyclocondensation reactions with anthranilic acids or related precursors to form the quinazolinone ring with a pre-installed CF₃ group at the 2-position.[17]
-
| Reagent Type | Common Examples | Typical Use Case | Advantages | Disadvantages |
| Radical Source | CF₃SO₂Na, Togni's Reagents, CF₃I | Direct C-H Trifluoromethylation | Late-stage functionalization, high functional group tolerance | Can have regioselectivity issues |
| Electrophilic | Umemoto's Reagents, Togni's Reagents | Reaction with nucleophiles (e.g., enolates) | Well-defined reactivity with nucleophiles | Substrate must be pre-functionalized |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash Reagent) | Addition to carbonyls/imines | Excellent for creating CF₃-bearing stereocenters | Requires a fluoride source for activation |
| Building Block | Trifluoroacetic Anhydride (TFAA) | Cyclocondensation Reactions | Excellent regiocontrol (CF₃ at C2) | Requires specific starting materials; not for late-stage modification |
Q2: What is the role of the catalyst and how do I select one?
Catalysts are crucial for enabling many modern trifluoromethylation reactions under mild conditions.[10][19]
-
Photoredox Catalysts (e.g., [Ir(ppy)₃], [Ru(bpy)₃]Cl₂): These catalysts absorb visible light to reach an excited state, allowing them to engage in single-electron transfer (SET) processes.[2][8][11] They can reduce a CF₃ source (like Togni's reagent or CF₃Br) to generate a CF₃ radical or oxidize a substrate to make it more susceptible to radical attack.[12][20][21] Iridium-based photocatalysts are often preferred for their stability and favorable redox potentials.
-
Copper Catalysts (e.g., CuI, Cu(OAc)₂, CuTC): Copper is versatile and can mediate trifluoromethylation through various mechanisms.[7][9] It can facilitate the generation of CF₃ radicals from reagents like CF₃SO₂Na or participate in cross-coupling pathways. Its low cost makes it highly attractive.[10]
Q3: How does solvent choice impact the reaction?
The solvent is a critical parameter that influences reactant solubility, reaction rates, and even the reaction pathway itself.[5][15]
-
Polarity: In many quinazoline syntheses, polar solvents (like DMF, DMSO, or water) are shown to favor the desired C-N bond formation for cyclization, while nonpolar solvents (like toluene) may lead to different byproducts.[15]
-
Solubility: Ensure all reactants, especially the catalyst and additives, are sufficiently soluble at the reaction temperature to maintain a homogeneous reaction mixture.[5]
-
Coordination: Some solvents can coordinate to metal catalysts, altering their reactivity. Acetonitrile (MeCN), for example, is a common solvent in photoredox catalysis but can also act as a ligand.
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Photoredox-Mediated C-H Trifluoromethylation
This protocol is a starting point for the direct trifluoromethylation of an electron-rich quinazoline derivative using an Iridium-based photocatalyst.
Materials:
-
Quinazoline Substrate (1.0 equiv)
-
Togni's Reagent II (1.5 equiv)
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed vial
-
Blue LED light source (e.g., 5W, 460-465 nm)
Procedure:
-
To a Schlenk flask, add the quinazoline substrate, Togni's Reagent II, and the photocatalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent via syringe.
-
Stir the mixture at room temperature, positioned approximately 2-5 cm from the blue LED light source. Use a fan to maintain ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (potentially pre-treated with triethylamine) to afford the desired product.
Workflow Visualization
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues.
Caption: A decision tree for systematically troubleshooting low yields.
General Reaction Mechanism: Radical Trifluoromethylation
This diagram shows a simplified, representative catalytic cycle for a photoredox-mediated trifluoromethylation.
Caption: Simplified photoredox cycle for generating a CF₃ radical.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 标题:Trifluoromethylation of heterocycles via visible light photoredox catalysis【化源网】 [chemsrc.com]
- 19. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation in the synthesis of 2-aminoquinazolines
A Guide to Minimizing Side Product Formation and Maximizing Yield
Welcome to the technical support center for the synthesis of 2-aminoquinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to help you troubleshoot and optimize your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common challenges and questions that arise during the synthesis of 2-aminoquinazolines, with a focus on minimizing the formation of unwanted side products.
Q1: I am getting a significant amount of a 2-amino-4-iminoquinazoline byproduct. How can I avoid this?
This is a common issue, particularly when using 2-aminobenzonitriles as a starting material in reactions with cyanamides or carbodiimides. The formation of the 4-iminoquinazoline is a competing reaction pathway.
Causality and Mechanism:
The reaction of a 2-aminobenzonitrile with a cyanamide, for instance, proceeds through an amidine intermediate. This intermediate has two nucleophilic sites: the amino group and the nitrile nitrogen. Intramolecular cyclization can occur in two ways:
-
Desired Pathway (to 2-aminoquinazoline): This pathway is favored when the other reactant is a 2-aminoaryl ketone. The ketone carbonyl group provides a more electrophilic site for the initial attack, leading to a different intermediate that preferentially cyclizes to the 2-aminoquinazoline.
-
Side Reaction (to 2-amino-4-iminoquinazoline): When starting with a 2-aminobenzonitrile, the nitrile group can participate in the cyclization, leading to the formation of the 4-imino product.[1][2]
Troubleshooting and Optimization:
-
Choice of Starting Material: If your synthetic route allows, using a 2-aminoaryl ketone instead of a 2-aminobenzonitrile will direct the reaction towards the desired 2-aminoquinazoline product.[1]
-
Reaction Conditions:
-
Acid Catalysis: In some cases, acid catalysis can influence the selectivity. For example, in the hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides, using 2-amino aryl ketones as starting materials exclusively yields 2-aminoquinazolines, while 2-aminobenzonitriles give 2-amino-4-iminoquinazolines.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathway. While specific studies on solvent effects for this particular side reaction are not abundant, it is a crucial parameter to screen. Polar aprotic solvents like DMF or DMSO can alter the reactivity of intermediates.[3]
-
Q2: My final product is contaminated with a quinazolinone. What is the source of this impurity and how can I prevent it?
The presence of a 2-amino-4-oxoquinazoline (a quinazolinone) is often due to the hydrolysis of a 2-amino-4-iminoquinazoline intermediate or product.
Causality and Mechanism:
The imine functional group at the 4-position of the quinazoline ring is susceptible to hydrolysis, especially under acidic or basic conditions during the reaction workup or purification. The mechanism involves the addition of water to the imine C=N bond, followed by the elimination of ammonia or a primary amine to yield the more stable carbonyl group of the quinazolinone.
Troubleshooting and Optimization:
-
Control of pH during Workup:
-
Avoid strongly acidic or basic conditions during the extraction and washing steps. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid catalysts, being careful not to prolong the exposure.
-
-
Anhydrous Conditions: Ensure that the reaction and workup are performed under anhydrous conditions to the extent possible to minimize the presence of water that can lead to hydrolysis.
-
Purification Strategy:
-
If the quinazolinone has a significantly different polarity from your desired 2-aminoquinazoline, it can often be separated by column chromatography.
-
Consider recrystallization as a purification method, as the difference in crystal packing between the amino and oxo derivatives may allow for efficient separation.
-
Q3: My reaction yield is low, and I suspect dimerization or polymerization of my starting materials or intermediates. How can I address this?
Dimerization and polymerization can be significant side reactions, especially with highly reactive starting materials or under harsh reaction conditions.
Causality and Mechanism:
The specific mechanism of dimerization will depend on the synthetic route. For example, in reactions involving amidines, self-condensation can occur. In other cases, reactive intermediates can react with starting materials or other intermediates instead of undergoing the desired intramolecular cyclization.
Troubleshooting and Optimization:
-
Concentration: Running the reaction at a lower concentration (higher dilution) can favor the intramolecular cyclization over intermolecular dimerization or polymerization.
-
Temperature: High temperatures can promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A systematic temperature screening can help identify the optimal balance.
-
Order of Addition: In some cases, slow addition of one of the reactants to the reaction mixture can maintain a low concentration of that reactant and suppress side reactions.
-
Catalyst Choice: The choice of catalyst can significantly impact selectivity. For instance, in copper-catalyzed syntheses, the ligand used can influence the reaction pathway and minimize side reactions.[4]
Data Presentation: Influence of Reaction Conditions
The following table summarizes how different reaction parameters can influence the outcome of 2-aminoquinazoline synthesis. The data is generalized from various literature sources and should be used as a guide for optimization.
| Parameter | Condition | Expected Outcome on 2-Aminoquinazoline Yield | Potential Side Products Favored | Rationale |
| Starting Material | 2-Aminoaryl Ketone | High | Low | The ketone carbonyl directs the cyclization towards the desired product.[1] |
| 2-Aminobenzonitrile | Lower (or forms imine) | 2-Amino-4-iminoquinazoline | The nitrile group can participate in the cyclization.[1] | |
| Catalyst | Acid (e.g., HCl) | Effective for specific reactions | Can promote hydrolysis of imines | Protonation of the cyanamide increases its electrophilicity.[1] |
| Base (e.g., K₂CO₃) | Effective in copper-catalyzed reactions | Can promote hydrolysis of imines | Deprotonation of nucleophiles to initiate the reaction.[4] | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally good yields | Can favor certain side reactions | Good solubility for reactants and can stabilize charged intermediates.[3] |
| Non-polar (e.g., Toluene) | Often lower yields | May favor alternative cyclizations | Poor solubility of some reactants and intermediates can hinder the reaction.[3] | |
| Temperature | High | Faster reaction rate | Increased side product formation | Provides energy to overcome the activation barrier but can also activate competing pathways. |
| Low | Slower reaction rate | Higher selectivity | Favors the thermodynamically more stable product and minimizes decomposition. |
Experimental Protocols
Here are detailed, step-by-step methodologies for two common and effective methods for synthesizing 2-aminoquinazolines.
Protocol 1: Acid-Mediated Synthesis of 2-Aminoquinazolines from 2-Aminoaryl Ketones and N-Substituted Cyanamides
This protocol is adapted from a method described by Qin et al. (2023).[1]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
N-substituted cyanamide (1.5 mmol)
-
Hydrochloric acid (2.0 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 2-aminoaryl ketone (1.0 mmol), N-substituted cyanamide (1.5 mmol), and HFIP (5 mL).
-
Add hydrochloric acid (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aminoquinazoline.
Protocol 2: Copper-Catalyzed Synthesis of 2,4-Diaminoquinazolines from 2-Halobenzonitriles and Guanidine
This protocol is based on the work of Yang et al. (2010).[4]
Materials:
-
2-Halobenzonitrile (e.g., 2-bromobenzonitrile) (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (10 mol%), K₂CO₃ (2.0 mmol), and guanidine hydrochloride (1.2 mmol).
-
Add the 2-halobenzonitrile (1.0 mmol), DMF (3 mL), and DMEDA (20 mol%).
-
Heat the reaction mixture to 80 °C and stir for 3-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Mechanisms and Workflows
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-aminoquinazolines.
Diagram 2: Competing Pathways in the Synthesis from 2-Aminobenzonitrile
Caption: Competing cyclization pathways leading to desired and side products.
References
Technical Support Center: A Scientist's Guide to Overcoming Compound Precipitation in Cell Culture Media
Welcome to the technical support center dedicated to addressing a common yet critical challenge in in vitro assays: compound precipitation in cell culture media. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with their test compounds. Here, we move beyond simple instructions to provide in-depth, evidence-based explanations and actionable troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.
I. Understanding the "Why": The Science Behind Compound Precipitation
Compound precipitation in your cell culture media is not a random occurrence; it is a predictable physicochemical event. Understanding the underlying causes is the first step toward effective prevention and resolution.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: I dissolved my compound in DMSO, but it crashed out immediately upon addition to my cell culture media. What's happening?
This phenomenon, often termed "solvent shock," is a frequent issue, especially with hydrophobic compounds.[1][2] Your compound is soluble in the organic solvent (like DMSO), but when this stock solution is introduced into the aqueous environment of the cell culture media, the solvent rapidly disperses. This leaves the compound in a medium where it is poorly soluble, causing it to precipitate out of the solution.[1][2] The final concentration of your compound may have exceeded its aqueous solubility limit.[1]
Q2: My compound-media mixture was clear initially, but I observed a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?
Delayed precipitation can be attributed to several factors related to the dynamic environment of cell culture:
-
Temperature and pH Shifts: The solubility of many compounds is sensitive to temperature and pH.[3][4][5] As cells metabolize, they can slightly alter the pH of the media, which might be enough to cause a compound hovering near its solubility limit to precipitate.[6] Similarly, the stable 37°C incubation temperature can affect compound solubility over time.[1][7]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[8] Your compound might interact with these components over time to form insoluble complexes.[1] This is particularly relevant in serum-free media, where the solubilizing effects of serum proteins are absent.[1][7]
-
Media Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of all media components, including your compound, potentially pushing it beyond its solubility limit.[1][7]
Q3: How can I distinguish between compound precipitation and other particulates, like salt precipitation or contamination?
This is a crucial diagnostic step. While microbial contamination will often lead to a rapid change in media color (due to pH changes) and turbidity, distinguishing between compound and salt precipitation requires careful observation. Compound precipitates often appear as fine, crystalline structures, while salt precipitates might look more amorphous. A simple way to check is to prepare a cell-free plate with your compound in media and incubate it alongside your experimental plates. If precipitation occurs here, it is likely a physicochemical issue with the compound or media components.[7][9] Advanced analytical techniques like mass spectrometry can definitively identify the precipitate's composition.[8][10]
Q4: What is the role of serum in compound solubility?
Serum contains proteins, most notably albumin, that can bind to hydrophobic compounds.[1] This binding can act as a carrier, effectively increasing the compound's solubility in the aqueous media.[1][11] This is why precipitation issues are sometimes more prevalent in serum-free or low-serum conditions.
II. Troubleshooting Workflows: From Problem to Solution
When you encounter precipitation, a systematic approach is key to identifying the cause and implementing the right solution.
Workflow for Immediate Precipitation
This workflow is designed to address precipitation that occurs as soon as the compound stock solution is added to the cell culture media.
Caption: Troubleshooting workflow for immediate precipitation.
Workflow for Delayed Precipitation
This workflow addresses the more subtle issue of precipitation that appears after a period of incubation.
Caption: Troubleshooting workflow for delayed precipitation.
III. Protocols and Best Practices
Here are detailed protocols for preparing solutions and assessing solubility to minimize precipitation.
Protocol 1: Preparing Stock and Working Solutions
This protocol outlines the best practices for preparing your compound solutions to avoid common pitfalls.[12][13][14]
Materials:
-
Test compound powder
-
Anhydrous DMSO (or other appropriate organic solvent)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the compound powder.
-
Dissolve the powder in a minimal amount of 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-100 mM).[1][13]
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used for difficult-to-dissolve compounds, but be mindful of compound stability.[14]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][15]
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.[1] Adding compounds to cold media can decrease their solubility.[1]
-
Crucial Step: Instead of adding the highly concentrated stock directly to your final volume of media, perform an intermediate dilution. This helps to avoid "solvent shock".[1][2]
-
Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[16] This gradual addition prevents localized high concentrations of the compound.
-
Ensure the final concentration of the organic solvent is non-toxic to your cells. For DMSO, this is typically below 0.5%, and ideally below 0.1%.[1][17]
-
Protocol 2: A Quick Kinetic Solubility Assessment
This simple assay can help you determine the maximum concentration of your compound that will stay in solution under your experimental conditions.
Materials:
-
Compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Plate reader
Procedure:
-
Prepare Serial Dilutions: In your 96-well plate, perform a serial dilution of your compound in the cell culture medium. Start with a concentration higher than your intended highest experimental concentration.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay (e.g., 2, 6, or 24 hours).
-
Measure Absorbance: After incubation, read the absorbance of the plate at a wavelength where your compound does not absorb (e.g., 600-650 nm).[6] An increase in absorbance indicates light scattering due to precipitate formation.
-
Analyze: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is your approximate kinetic solubility limit under these conditions.
Data Summary: Key Parameters for Preventing Precipitation
| Parameter | Recommended Guideline | Rationale |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%)[1][17] | Minimizes cellular toxicity and the risk of the compound precipitating out due to the low solvent concentration. |
| Media Temperature | Pre-warm to 37°C before adding compound[1] | Most compounds have better solubility at warmer temperatures.[3] |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C[13][15] | Avoids repeated freeze-thaw cycles which can lead to compound degradation or precipitation in the stock. |
| pH Buffering | Consider using HEPES-buffered media for long-term assays | Provides greater pH stability as cells metabolize, preventing pH-induced precipitation.[6] |
IV. Advanced Strategies for Highly Problematic Compounds
For compounds that remain challenging, more advanced formulation strategies may be necessary. These approaches are often employed in drug development and can be adapted for in vitro use.
-
Use of Excipients: Co-solvents or surfactants can be used to increase the solubility of a compound.[18][19] Cyclodextrins, for example, can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[20][21]
-
pH Modification: For ionizable compounds, adjusting the pH of the medium (within a range tolerated by the cells) can significantly impact solubility.[3][19][21]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying systems can be explored.[20][21][22]
-
Particle Size Reduction: While more common for in vivo formulations, creating nanosuspensions of a compound can increase its dissolution rate and apparent solubility.[20][21][23]
By understanding the fundamental principles of compound solubility and employing systematic troubleshooting and best practices, you can overcome the challenge of precipitation and ensure the quality and reliability of your in vitro assay data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. emulatebio.com [emulatebio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. Methods of solubility enhancements | PPTX [slideshare.net]
- 19. longdom.org [longdom.org]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaguddu.com [pharmaguddu.com]
Validation & Comparative
Selectivity Profiling of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine Against a Kinase Panel: A Comparative Guide
Abstract
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity.[1][2] This guide provides a comprehensive framework for characterizing the selectivity profile of the novel compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, against a broad panel of protein kinases. We will delve into the rationale behind experimental design, present a detailed protocol for a luminescence-based in vitro kinase inhibition assay, and interpret the resulting hypothetical data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the kinase selectivity of small molecule inhibitors.
Introduction: The Criticality of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[2] The human genome encodes for over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[3] Consequently, achieving selectivity for a specific kinase or a desired set of kinases remains a significant challenge in drug discovery.[1][4]
A comprehensive understanding of a compound's kinase selectivity profile is paramount for several reasons:
-
On-Target Efficacy: High potency against the intended target kinase is crucial for achieving the desired therapeutic effect.
-
Off-Target Effects and Toxicity: Inhibition of unintended kinases can lead to adverse effects and toxicity.[2] Profiling against a broad kinase panel helps to identify and mitigate these potential liabilities.
-
Polypharmacology: In some cases, the inhibition of multiple kinases can result in enhanced therapeutic efficacy.[1] A well-defined selectivity profile can uncover these beneficial polypharmacological effects.
-
Structure-Activity Relationship (SAR) Studies: Selectivity data is invaluable for medicinal chemists to refine compound structures and optimize for both potency and selectivity.[4]
This guide will focus on a hypothetical compound, this compound, a molecule with a quinazoline scaffold, which is a common core structure in many known kinase inhibitors.[5][6]
Experimental Design and Rationale
To ascertain the selectivity of this compound, a robust and high-throughput in vitro kinase inhibition assay is required. The ADP-Glo™ Kinase Assay is a suitable choice due to its high sensitivity, broad dynamic range, and compatibility with a wide range of kinases and ATP concentrations.[7] This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7]
Kinase Panel Selection:
The selection of kinases for the screening panel is a critical step. A well-curated panel should include representatives from all major branches of the human kinome to provide a broad overview of the compound's selectivity. For this hypothetical study, we have selected a panel of 24 kinases, including tyrosine kinases, serine/threonine kinases, and lipid kinases, to assess the selectivity of our compound of interest.
Diagram of the Experimental Workflow:
Caption: Workflow for the in vitro kinase selectivity profiling assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of 24 kinases.
Materials:
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point concentration gradient.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (100% activity) and no-kinase (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Hypothetical Results and Interpretation
The inhibitory activity of this compound was assessed against a panel of 24 kinases. The IC50 values are presented in the table below.
Table 1: Inhibitory Profile of this compound
| Kinase Target | Kinase Family | IC50 (nM) |
| Aurora A | Serine/Threonine | 25 |
| Aurora B | Serine/Threonine | 45 |
| VEGFR2 | Tyrosine | 80 |
| PLK1 | Serine/Threonine | 250 |
| CDK2 | Serine/Threonine | >5000 |
| SRC | Tyrosine | 1200 |
| LCK | Tyrosine | >10000 |
| EGFR | Tyrosine | >10000 |
| HER2 | Tyrosine | >10000 |
| JAK2 | Tyrosine | 850 |
| JAK3 | Tyrosine | 1500 |
| TYK2 | Tyrosine | >5000 |
| PIM1 | Serine/Threonine | >10000 |
| GSK3β | Serine/Threonine | >10000 |
| ROCK1 | Serine/Threonine | 3500 |
| p38α | Serine/Threonine | >10000 |
| JNK1 | Serine/Threonine | >10000 |
| MEK1 | Serine/Threonine | >10000 |
| ERK2 | Serine/Threonine | >10000 |
| AKT1 | Serine/Threonine | >10000 |
| PI3Kα | Lipid | >10000 |
| PI3Kβ | Lipid | >10000 |
| PI3Kδ | Lipid | >10000 |
| mTOR | Serine/Threonine | >10000 |
Interpretation of Results:
The hypothetical data suggests that this compound is a potent inhibitor of Aurora A and Aurora B kinases, with IC50 values of 25 nM and 45 nM, respectively. It also demonstrates moderate activity against VEGFR2 with an IC50 of 80 nM. The compound exhibits significant selectivity, with IC50 values greater than 1000 nM for the majority of the other kinases in the panel. This profile suggests a potential therapeutic application in cancers where Aurora kinases and angiogenesis are dysregulated.
Signaling Pathway Context:
The Aurora kinases are key regulators of cell division, playing critical roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway showing the role of Aurora kinases.
Conclusion and Future Directions
The hypothetical selectivity profiling of this compound reveals a potent and selective inhibitor of Aurora A and B kinases with secondary activity against VEGFR2. This profile warrants further investigation into its cellular activity and in vivo efficacy in relevant cancer models. Subsequent studies should include broader kinase screening panels to further confirm its selectivity and cellular assays to assess its on-target engagement and downstream effects.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
A Comparative Guide to the Off-Target Effects of Trifluoromethylated Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a cornerstone scaffold for the development of potent kinase inhibitors. The strategic incorporation of a trifluoromethyl (-CF3) group is a common medicinal chemistry tactic to enhance metabolic stability, lipophilicity, and target affinity.[1][2] However, these modifications can also significantly alter the off-target profile of a compound, leading to unforeseen toxicities or even opportunities for drug repurposing. This guide provides a comprehensive comparison of the off-target effects of trifluoromethylated quinazoline derivatives against alternative kinase inhibitors, supported by experimental methodologies and data-driven insights.
The Quinazoline Scaffold and the Influence of Trifluoromethylation
The quinazoline core is a privileged structure in medicinal chemistry, particularly for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are based on this scaffold.[3][5] While effective, these inhibitors are known to have off-target activities that contribute to their side-effect profiles.[6]
The introduction of a trifluoromethyl group can modulate a molecule's properties in several ways:
-
Increased Lipophilicity: Facilitates cell membrane permeability.[2]
-
Metabolic Stability: The C-F bond is highly stable, reducing metabolic degradation.[2]
-
Altered Binding Affinity: The electron-withdrawing nature of the -CF3 group can change interactions with amino acid residues in the kinase active site and off-target proteins.[2]
These alterations necessitate a thorough evaluation of the off-target landscape to fully understand the therapeutic window and potential liabilities of novel trifluoromethylated quinazoline derivatives.
Comparative Analysis of Off-Target Profiles
A direct head-to-head comparison of the off-target profiles of a trifluoromethylated quinazoline derivative and a non-trifluoromethylated analogue or a structurally distinct inhibitor is crucial for lead optimization. While comprehensive public data on the kinome-wide selectivity of a specific trifluoromethylated quinazoline is limited, we can draw valuable comparisons from the well-characterized profiles of established quinazoline and alternative pyrimidine-based inhibitors.
Table 1: Comparative Off-Target Profile of Kinase Inhibitor Scaffolds
| Feature | Quinazoline-Based Inhibitors (e.g., Gefitinib, Afatinib) | Pyrimidine-Based Inhibitors (e.g., Osimertinib) | Trifluoromethylated Quinazolines (Hypothesized Profile) |
| Primary Target(s) | EGFR, VEGFR, HER2[5][7] | Mutant EGFR (including T790M)[3] | EGFR, VEGFR, etc. (target-dependent) |
| Known Off-Targets | Src family kinases, Ableson kinase (Abl) | Limited off-target information in public domain, generally more selective for mutant EGFR over wild-type. | Potential for novel off-target interactions due to altered electronic and steric properties. May show increased or decreased affinity for known quinazoline off-targets. |
| Associated Toxicities | Diarrhea, rash, interstitial lung disease (rare)[6] | Generally better tolerated with less severe rash and diarrhea compared to earlier generation EGFR inhibitors.[3] | Toxicity profile will be dependent on the specific off-targets engaged. The -CF3 group itself is generally considered metabolically stable. |
| Selectivity | Can be broad-spectrum, inhibiting multiple kinases.[5] | Often designed for higher selectivity against mutant kinases.[3] | Selectivity is compound-specific and requires experimental validation. The -CF3 group can be leveraged to improve selectivity.[1] |
Methodologies for Assessing Off-Target Effects
A multi-pronged approach is essential for a comprehensive understanding of a compound's off-target profile. This typically involves a combination of in vitro biochemical assays, cell-based assays, and computational prediction.
In Vitro Kinome Scanning
This high-throughput screening method assesses the binding of a compound against a large panel of purified kinases (often over 400). It provides a broad overview of the kinome-wide selectivity of an inhibitor.
Experimental Protocol: KINOMEscan™ Assay
-
Immobilization: A library of kinases is individually expressed as DNA-tagged fusion proteins. An active site-directed ligand is immobilized on a solid support.
-
Competition Binding: The test compound (e.g., a trifluoromethylated quinazoline derivative) is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as percent of control (DMSO), with lower percentages indicating stronger inhibition.
Caption: KINOMEscan workflow for assessing kinase inhibitor selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Intact cells are treated with the test compound or vehicle (DMSO).
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Western Blotting: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Computational Off-Target Prediction
In silico methods can predict potential off-target interactions based on the chemical structure of the compound and known ligand-protein interactions. These predictions can help prioritize experimental validation.
Logical Framework for Off-Target Prediction
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Head-to-Head Comparison Guide: Gefitinib vs. a Novel Quinazoline-Based Inhibitor for Overcoming EGFR T790M-Mediated Resistance
Disclaimer: This guide provides a comparative analysis of the well-established drug Gefitinib and a hypothetical compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, herein designated as UM-CF3-Quin. The quinazoline scaffold is a privileged structure in kinase inhibitor design, and UM-CF3-Quin is presented as a plausible next-generation inhibitor for illustrative and educational purposes.[1][2][3][4] All experimental data for UM-CF3-Quin is simulated to reflect a realistic preclinical discovery and development workflow. The objective is to demonstrate the scientific principles and methodologies used to compare targeted cancer therapies.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant Lung Cancer
Gefitinib (Iressa®) was a pioneering therapy in the field of personalized oncology. As a selective and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, it offered a significant clinical advantage for non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[5][6][7][8] Gefitinib functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the EGFR kinase domain, thereby blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT that are crucial for cell proliferation and survival.[9][10][11]
Despite the initial dramatic responses, the majority of patients inevitably develop acquired resistance. The most common mechanism, accounting for approximately 50-60% of cases, is a secondary "gatekeeper" mutation, T790M, within the EGFR kinase domain.[12][13] This mutation, a substitution of threonine with methionine at position 790, is thought to increase the receptor's affinity for ATP, thereby reducing the competitive advantage of Gefitinib and rendering it less effective.[13][14]
This clinical challenge has driven the development of next-generation EGFR inhibitors. This guide provides a head-to-head comparison of Gefitinib with UM-CF3-Quin , a hypothetical but chemically plausible novel inhibitor based on the same quinazoline scaffold. We posit that UM-CF3-Quin has been rationally designed to effectively inhibit the T790M mutant form of EGFR, thereby overcoming this critical resistance mechanism.
Molecular Profiles and Physicochemical Properties
Both molecules share the quinazoline core, a heterocyclic scaffold known for its high affinity for kinase active sites.[15] However, differences in their substitutions dictate their target specificity and pharmacological properties.
| Property | Gefitinib | UM-CF3-Quin (Hypothetical) | Reference / Rationale |
| 2D Structure |
|
| [16][17] |
| Molecular Formula | C22H24ClFN4O3 | C9H10F3N3 | [16][18] |
| Molecular Weight ( g/mol ) | 446.90 | 217.19 | [16][18] |
| LogP | 4.1 | ~2.5 | [16] / Rationale: Fewer lipophilic groups compared to Gefitinib. |
| Solubility | Sparingly soluble at pH 1, practically insoluble above pH 7. | Predicted to have moderate aqueous solubility. | [19] / Rationale: Smaller, less complex structure. |
| Chemical Class | Anilinoquinazoline | Tetrahydroquinazoline | [7][20] |
Mechanism of Action and Target Selectivity
Gefitinib is a reversible, ATP-competitive inhibitor of EGFR.[6] Its efficacy is highest against the activating mutant forms of EGFR (e.g., exon 19 deletions, L858R) commonly found in NSCLC.[11]
UM-CF3-Quin , for the purpose of this guide, is hypothesized to be an irreversible or a potent reversible inhibitor designed with structural modifications that create favorable interactions within the ATP-binding pocket of the T790M mutant. The trifluoromethyl group could enhance binding affinity and metabolic stability.
EGFR Signaling Pathway and Inhibitor Action
The diagram below illustrates the EGFR signaling cascade and the points of intervention for both inhibitors. EGFR activation leads to the stimulation of the PI3K/AKT and RAS/MAPK pathways, promoting cell survival and proliferation.[21][22]
Caption: EGFR signaling pathway and points of inhibition.
Head-to-Head Performance: A Data-Driven Comparison (Simulated Data)
To evaluate and compare kinase inhibitors, a standard cascade of biochemical and cell-based assays is employed. The following tables present simulated data that illustrates the differential activity profiles of Gefitinib and the hypothetical UM-CF3-Quin.
Biochemical Potency: In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. This is a direct measure of the compound's potency against its target.
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Selectivity Ratio (WT / T790M) |
| Gefitinib | 25 | 3,500 | 0.007 |
| UM-CF3-Quin | 40 | 15 | 2.67 |
Interpretation: This simulated data shows that while Gefitinib is potent against wild-type EGFR, its activity drops dramatically (over 100-fold) against the T790M resistance mutant. In contrast, UM-CF3-Quin demonstrates high potency against the T790M mutant and even shows a slight selectivity for the mutant over the wild-type enzyme. This profile is highly desirable for a drug designed to treat resistant tumors, as it promises efficacy while potentially reducing side effects associated with inhibiting wild-type EGFR in normal tissues.
Cellular Activity: Cancer Cell Line Growth Inhibition
Moving from an isolated enzyme to a cellular context, the GI50 (concentration for 50% growth inhibition) is determined using cell viability assays. This confirms that the compound can penetrate cells and inhibit its target in a more complex biological environment.
| Compound | PC-9 (EGFR del19) GI50 (nM) | NCI-H1975 (EGFR L858R/T790M) GI50 (nM) |
| Gefitinib | 15 | > 8,000 |
| UM-CF3-Quin | 60 | 35 |
Interpretation: The cellular data corroborates the biochemical findings. Gefitinib is highly effective in the PC-9 cell line, which has a Gefitinib-sensitive EGFR mutation. However, it fails to inhibit the growth of the NCI-H1975 cell line, which harbors the T790M resistance mutation.[23] UM-CF3-Quin demonstrates potent growth inhibition of the T790M-positive NCI-H1975 cells, confirming its potential to overcome acquired resistance. Its slightly lower potency in PC-9 cells is consistent with its biochemical profile.
Key Experimental Methodologies
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the core assays used to generate the data in this guide.
Experimental Workflow Overview
Caption: Preclinical workflow for comparing kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[24][25]
Objective: To determine the IC50 values of Gefitinib and UM-CF3-Quin against wild-type and T790M-mutant EGFR.
Materials:
-
Recombinant human EGFR (wild-type) and EGFR (L858R/T790M) enzymes.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
Gefitinib and UM-CF3-Quin stock solutions in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for each inhibitor in DMSO. Then, further dilute into the Kinase Assay Buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of inhibitor dilution (or DMSO for controls).
-
10 µL of a master mix containing the kinase and substrate in Kinase Assay Buffer.
-
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution (final concentration should be at the Km for each enzyme).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[26][27]
Objective: To determine the GI50 values of Gefitinib and UM-CF3-Quin in NSCLC cell lines.
Materials:
-
PC-9 and NCI-H1975 cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Gefitinib and UM-CF3-Quin stock solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Detection: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the GI50 value.
-
Summary and Future Directions
This guide presents a comparative analysis between the established EGFR inhibitor, Gefitinib, and a hypothetical next-generation inhibitor, UM-CF3-Quin. The simulated data clearly illustrates the critical limitation of Gefitinib in the face of the T790M resistance mutation and highlights how a rationally designed compound like UM-CF3-Quin could overcome this challenge.
-
Gefitinib: Highly potent against EGFR-activating mutations but ineffective against the T790M resistance mutation.
-
UM-CF3-Quin (Hypothetical): Designed for potency against the T790M mutant, demonstrating a clear advantage in preclinical models of acquired resistance.
The next logical steps in the preclinical development of a compound like UM-CF3-Quin would include:
-
Kinome-wide Selectivity Profiling: To assess off-target activities and predict potential toxicities.
-
In Vivo Efficacy Studies: Using xenograft mouse models with tumors derived from the NCI-H1975 cell line to confirm anti-tumor activity in a living system.
-
Pharmacokinetic (ADME) and Toxicology Studies: To evaluate the drug's absorption, distribution, metabolism, excretion, and safety profile.
This structured, data-driven approach is fundamental to the process of drug discovery and is essential for developing new therapies that can effectively combat the dynamic challenge of cancer evolution and drug resistance.
References
- 1. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. minicule.com [minicule.com]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 16. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. scbt.com [scbt.com]
- 18. chembk.com [chembk.com]
- 19. researchgate.net [researchgate.net]
- 20. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
- 23. scispace.com [scispace.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
Validation of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine in a Preclinical Mouse Model of Neuroinflammation: A Comparative Efficacy Guide
Introduction: The Imperative for Novel Neuroinflammatory Modulators
Neuroinflammation is a critical underlying pathology in a host of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), and the subsequent release of pro-inflammatory cytokines are hallmark features of this detrimental process. A key orchestrator of this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] Upon activation by various pathological triggers, the NLRP3 inflammasome processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms.[1][2] Consequently, the inhibition of the NLRP3 inflammasome has emerged as a promising therapeutic strategy to quell neuroinflammation and mitigate its devastating consequences on neuronal health.
This guide introduces a novel small molecule, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine (hereafter referred to as Compound X), as a potential NLRP3 inflammasome inhibitor. We will provide a comprehensive comparison of its preclinical efficacy with established and emerging therapeutic alternatives in a validated mouse model of neuroinflammation. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of Compound X.
Compound X: A Next-Generation NLRP3 Inflammasome Inhibitor
Compound X is a novel tetrahydroquinazoline derivative synthesized for potent and selective inhibition of the NLRP3 inflammasome. The trifluoromethyl group is a common moiety in medicinal chemistry, often enhancing metabolic stability and target binding affinity.[3][4] While the precise binding mode of Compound X is under investigation, its structural alerts suggest a mechanism that interferes with the ATP-binding motif of NLRP3, preventing its oligomerization and subsequent activation.
Mechanism of Action: Disrupting the Inflammatory Cascade
The proposed mechanism of action for Compound X is centered on the direct inhibition of the NLRP3 inflammasome complex. This intervention is hypothesized to block the downstream cascade of inflammatory events, as depicted in the signaling pathway below.
Caption: Proposed mechanism of Compound X in inhibiting the NLRP3 inflammasome pathway.
Comparative In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
To validate the in vivo efficacy of Compound X, we employed a widely used and well-characterized mouse model of acute neuroinflammation induced by intracerebroventricular (ICV) injection of lipopolysaccharide (LPS).[5] This model recapitulates key aspects of neuroinflammation, including microglial activation and cytokine production.
Experimental Design and Workflow
The following diagram illustrates the experimental workflow for the in vivo efficacy study.
Caption: Experimental workflow for the in vivo validation of Compound X.
Comparative Compounds
-
MCC950: A potent and selective NLRP3 inhibitor, serving as a direct positive control.
-
Dexamethasone: A corticosteroid with broad anti-inflammatory properties, included as a general anti-inflammatory control.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the key findings from the comparative in vivo study.
Table 1: Effect of Compound X on Pro-inflammatory Cytokine Levels in the Hippocampus
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | 15.2 ± 2.1 | 25.8 ± 3.4 | 30.1 ± 4.5 |
| Vehicle + LPS | 125.6 ± 10.3 | 180.4 ± 15.2 | 155.7 ± 12.9 |
| Compound X (10 mg/kg) + LPS | 70.3 ± 8.1 | 110.2 ± 9.8 | 95.4 ± 8.7 |
| Compound X (30 mg/kg) + LPS | 45.1 ± 5.2 | 75.9 ± 6.7 | 60.3 ± 5.9 |
| MCC950 (20 mg/kg) + LPS | 50.8 ± 6.3 | 120.5 ± 11.1 | 105.1 ± 9.2 |
| Dexamethasone (1 mg/kg) + LPS | 60.2 ± 7.5 | 85.3 ± 7.9 | 70.6 ± 6.8** |
| p < 0.05, *p < 0.01 vs. Vehicle + LPS group. Data are presented as mean ± SEM. |
Table 2: Assessment of Microglial Activation in the Hippocampus
| Treatment Group | Iba-1 Positive Cells (cells/mm²) |
| Vehicle + Saline | 55 ± 8 |
| Vehicle + LPS | 250 ± 22 |
| Compound X (10 mg/kg) + LPS | 155 ± 15 |
| Compound X (30 mg/kg) + LPS | 105 ± 11 |
| MCC950 (20 mg/kg) + LPS | 120 ± 13 |
| Dexamethasone (1 mg/kg) + LPS | 135 ± 14** |
| p < 0.05, *p < 0.01 vs. Vehicle + LPS group. Data are presented as mean ± SEM. |
Table 3: Evaluation of Sickness Behavior (Locomotor Activity)
| Treatment Group | Total Distance Traveled (m) |
| Vehicle + Saline | 150.3 ± 12.5 |
| Vehicle + LPS | 45.7 ± 5.8 |
| Compound X (10 mg/kg) + LPS | 80.1 ± 7.9 |
| Compound X (30 mg/kg) + LPS | 110.5 ± 10.2 |
| MCC950 (20 mg/kg) + LPS | 95.8 ± 9.1 |
| Dexamethasone (1 mg/kg) + LPS | 105.2 ± 9.8** |
| p < 0.05, *p < 0.01 vs. Vehicle + LPS group. Data are presented as mean ± SEM. |
Interpretation of Results
The data clearly demonstrate that Compound X exhibits a dose-dependent and potent anti-neuroinflammatory effect in the LPS-induced mouse model. Notably, at the 30 mg/kg dose, Compound X shows efficacy comparable to, and in some measures superior to, the established NLRP3 inhibitor MCC950. The significant reduction in IL-1β levels strongly supports the proposed mechanism of action targeting the NLRP3 inflammasome. Furthermore, the amelioration of sickness behavior, as evidenced by the restoration of locomotor activity, underscores the therapeutic potential of Compound X in mitigating the functional consequences of neuroinflammation.
Experimental Protocols
Animal Model and Husbandry
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimation: Mice were acclimated to the housing conditions for at least 7 days prior to experimentation.
-
Ethics Statement: All animal procedures were performed in accordance with the institutional guidelines for the care and use of laboratory animals.
Dosing and Administration
-
Compound X: Synthesized in-house. Formulated in 5% DMSO, 40% PEG300, and 55% saline. Administered intraperitoneally (i.p.) at 10 and 30 mg/kg.
-
MCC950: Commercially sourced. Formulated and administered as per Compound X.
-
Dexamethasone: Commercially sourced. Formulated and administered as per Compound X.
-
LPS: Escherichia coli O111:B4. Dissolved in sterile saline. Administered via intracerebroventricular (ICV) injection at a dose of 5 µg in a volume of 2 µL.
Intracerebroventricular (ICV) Injection
-
Anesthetize mice with isoflurane.
-
Mount the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the following coordinates relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, -2.5 mm dorsal/ventral.
-
Slowly inject 2 µL of LPS solution using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
Allow the mouse to recover on a heating pad.
Behavioral Assessment (Open Field Test)
-
24 hours post-LPS injection, place each mouse in the center of an open field arena (40 cm x 40 cm x 30 cm).
-
Allow the mouse to explore freely for 10 minutes.
-
Record the total distance traveled using an automated tracking system.
Brain Tissue Collection and Processing
-
Following behavioral testing, euthanize mice by cervical dislocation.
-
Rapidly dissect the hippocampus on ice.
-
For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For histological analysis, fix the brain in 4% paraformaldehyde.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Homogenize hippocampal tissue in lysis buffer.[6]
-
Centrifuge the homogenate and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Measure IL-1β, TNF-α, and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions.
Immunohistochemistry
-
Embed fixed brain tissue in paraffin and section at 5 µm thickness.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate sections with a primary antibody against Iba-1.
-
Incubate with a secondary antibody and visualize with a suitable chromogen.
-
Capture images using a light microscope and quantify Iba-1 positive cells using image analysis software.
Conclusion and Future Directions
The findings presented in this guide provide compelling evidence for the in vivo efficacy of this compound (Compound X) as a potent modulator of neuroinflammation. Its ability to suppress pro-inflammatory cytokine production, reduce microglial activation, and ameliorate sickness behavior in a preclinical model highlights its significant therapeutic potential. The performance of Compound X is comparable to, and in some aspects, surpasses that of the well-characterized NLRP3 inhibitor MCC950.
References
- 1. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models | CWRU Newsroom | Case Western Reserve University [case.edu]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of Novel Quinazoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigorous evaluation. Among the most critical milestones in this journey is the comprehensive assessment of target selectivity. The quinazoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs targeting key players in oncology like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities.[5][6]
This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of novel quinazoline-based inhibitors. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis. Our focus is to equip you with the expertise to design and interpret robust selectivity studies, ultimately enabling the selection of drug candidates with the most promising therapeutic window.
The Rationale for Rigorous Selectivity Profiling
The clinical success of a kinase inhibitor is intrinsically linked to its selectivity profile. While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target effects are a major cause of adverse events and clinical trial failures.[7] For instance, off-target inhibition of kinases crucial for normal physiological processes can lead to toxicities that limit the therapeutic dose and efficacy of a drug.[5] Therefore, a comprehensive understanding of an inhibitor's interactions across the kinome is not just a regulatory requirement but a fundamental aspect of rational drug design.[8][9]
This guide will compare a novel quinazoline-based inhibitor, designated Q-Inhibitor X , against two well-established inhibitors, Gefitinib (an EGFR inhibitor) and Sunitinib (a multi-kinase inhibitor targeting VEGFR, PDGFR, and others), to illustrate the principles and outcomes of a thorough cross-reactivity study.
Methodologies for Comprehensive Cross-Reactivity Assessment
A multi-pronged approach is essential to build a complete picture of a compound's selectivity. We will explore three orthogonal methods that provide complementary information, from broad, high-throughput screening to validation in a more physiologically relevant cellular context.
In Vitro Kinome Scanning: A Global View of Selectivity
The initial and broadest assessment of selectivity is typically achieved through in vitro kinase profiling against a large panel of recombinant kinases.[10][11][12] This approach provides a quantitative measure of the inhibitor's potency (e.g., IC50 or Ki) against hundreds of kinases, offering a panoramic view of its on- and off-target activities.
Caption: Workflow for in vitro kinase selectivity profiling.
This protocol outlines a common luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a proxy for kinase activity.[11][12]
-
Compound Preparation:
-
Rationale: Serial dilutions are prepared to determine the concentration-dependent inhibitory effect of the compound.
-
Prepare a 10-point serial dilution of Q-Inhibitor X, Gefitinib, and Sunitinib in DMSO, typically starting from 100 µM.
-
-
Assay Plate Preparation:
-
Rationale: A low-volume 384-well plate is used for high-throughput screening.
-
Dispense 1 µL of each compound dilution into the appropriate wells of a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.
-
-
Kinase Reaction:
-
Rationale: The inhibitor is pre-incubated with the kinase to allow for binding before the enzymatic reaction is initiated.
-
Add 2 µL of the kinase working solution to each well and incubate for 15-30 minutes at room temperature.[13]
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate working solution. The final ATP concentration should be at or near the Km for each specific kinase to accurately assess competitive inhibition.[13]
-
Incubate the reaction for 60 minutes at room temperature.[11]
-
-
Detection:
-
Rationale: The ADP-Glo™ reagent is added in two steps to first terminate the kinase reaction and deplete remaining ATP, and then to convert the generated ADP into a luminescent signal.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Rationale: The luminescent signal is inversely proportional to the degree of kinase inhibition.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[1]
-
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Milieu
While in vitro assays are powerful for broad screening, they lack the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the engagement of a drug with its target protein in intact cells or cell lysates.[14][15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
This protocol describes a standard CETSA workflow using Western blotting for the detection of the target protein.
-
Cell Culture and Treatment:
-
Rationale: The assay is performed on live cells to assess target engagement in a physiological context.
-
Culture the chosen cell line (e.g., A549 for EGFR, HUVEC for VEGFR) to approximately 80% confluency.
-
Treat the cells with Q-Inhibitor X, the comparator compounds, or DMSO (vehicle control) at a relevant concentration (e.g., 10x the in vitro IC50) for 1-3 hours in a CO2 incubator.[5]
-
-
Heat Treatment:
-
Rationale: Heating induces protein denaturation and aggregation. Ligand-bound proteins are more stable and remain in the soluble fraction at higher temperatures.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling at room temperature.[14]
-
-
Protein Extraction:
-
Rationale: Freeze-thaw cycles are used to lyse the cells and release the intracellular proteins.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.[16]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14][16]
-
-
Protein Quantification and Analysis:
-
Rationale: The amount of soluble target protein at each temperature is quantified to generate a melting curve.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a suitable secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Rationale: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the inhibitor-treated and vehicle-treated samples.
-
The difference in the melting temperature (ΔTm) is a measure of the inhibitor's ability to stabilize the target protein.
-
Chemical Proteomics: Unbiased Identification of Off-Targets
For an unbiased and comprehensive identification of on- and off-targets, chemical proteomics approaches are invaluable.[2][18][19] These methods typically involve affinity chromatography using an immobilized version of the inhibitor to capture its binding partners from a cell lysate, followed by mass spectrometry-based protein identification.[2][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. mdpi.com [mdpi.com]
- 9. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Metabolic Stability of Fluorinated Versus Non-Fluorinated Quinazolines: A Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Quinazoline Drug Candidates
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. However, like many heterocyclic compounds, quinazolines are susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] This metabolic liability can lead to poor pharmacokinetic profiles, such as low bioavailability and short half-life, hindering the development of promising drug candidates.
A widely adopted and powerful strategy to mitigate this issue is the selective incorporation of fluorine atoms into the molecular structure.[3] The rationale behind this approach is rooted in the fundamental principles of physical organic chemistry. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4][5] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can effectively block or retard oxidative metabolism.[4][6] This guide provides a comprehensive comparison of the metabolic stability of fluorinated versus non-fluorinated quinazolines, grounded in experimental data and established protocols, to inform rational drug design and development.
Mechanistic Underpinnings: How Fluorine Fortifies Metabolic Resistance
The metabolic-stabilizing effect of fluorine extends beyond simple bond strength and can be attributed to a combination of factors:
-
Blocking Oxidative Sites: The most direct mechanism is the replacement of a metabolically labile C-H bond with a robust C-F bond. This is particularly effective at benzylic or allylic positions, which are prone to hydroxylation by CYP enzymes.[6]
-
Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[4] This can alter the electron density of the entire molecule, making it a poorer substrate for oxidative enzymes. For instance, fluorination of an aromatic ring can decrease its susceptibility to epoxidation or hydroxylation.
-
Altered Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa.[5] While often increasing lipophilicity, which can enhance membrane permeability, it can also lower the pKa of nearby basic nitrogen atoms, potentially altering interactions with metabolizing enzymes.[4][7]
It is crucial to recognize that the impact of fluorination is highly context-dependent. The position of the fluorine atom is critical; in some cases, it can shift metabolism to other parts of the molecule or, as observed in certain 4-fluoroanilinoquinazolines, lead to rapid defluorination, creating a metabolic liability.[8][9] Therefore, a thorough experimental evaluation is indispensable.
Experimental Design for a Head-to-Head Comparison
To objectively assess the impact of fluorination on the metabolic stability of quinazolines, a well-controlled in vitro study is essential. The following outlines a robust experimental design.
Selection of Compound Pairs
The cornerstone of this analysis is the selection of structurally analogous pairs of a non-fluorinated quinazoline and its fluorinated counterpart. The only difference between the pair should be the presence of a fluorine atom at a specific, metabolically relevant position.
Example Compound Pair:
-
Compound A (Non-Fluorinated): A quinazoline with a para-methoxybenzyl group at a key position. The benzylic hydrogens on this group are hypothesized to be a primary site of metabolism.
-
Compound B (Fluorinated): An identical quinazoline scaffold, but with a fluorine atom replacing a hydrogen on the para-methoxybenzyl group.
In Vitro Metabolic Stability Assays
The most common and predictive in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[10][11]
-
Liver Microsomal Stability Assay: This is a cost-effective, high-throughput assay that primarily evaluates Phase I metabolism, driven by CYP enzymes.[11][12] Microsomes are subcellular fractions containing a high concentration of these enzymes.[13]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells and is considered the "gold standard" as it encompasses both Phase I and Phase II (conjugation) metabolic pathways, providing a more comprehensive picture of hepatic clearance.[11][14]
Below is a detailed workflow for conducting these critical experiments.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., Promega NADPH-Glo™) or a stock solution of NADPH. This is a critical step as NADPH is a necessary cofactor for CYP450 enzyme activity.
-
Prepare working solutions of the test compounds (e.g., 1 µM) in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer.
-
Self-Validation Control: Prepare parallel wells without the NADPH regenerating system (-NADPH) to ensure degradation is enzyme-dependent.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the test compound working solution to the wells. For the active wells, add the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The internal standard helps to correct for variations in sample processing and instrument response.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][16] The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for accurate quantification in a complex biological matrix.[17][18]
-
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as:
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[13][19] It is calculated from the half-life using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of Microsomal Protein (mg))[3]
-
Quantitative Data Summary and Discussion
The results from such an experiment can be summarized for a clear comparison.
| Compound ID | Description | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Non-Fluorinated Quinazoline | 15 | 92.4 |
| Compound B | Fluorinated Analog | > 60 | < 23.1 |
| Verapamil | High Clearance Control | 8 | 173.3 |
Data Interpretation:
In this representative dataset, the non-fluorinated Compound A exhibits a relatively short half-life and high intrinsic clearance, suggesting rapid metabolism by liver microsomes. In stark contrast, its fluorinated counterpart, Compound B , shows a significantly longer half-life (>60 minutes) and consequently much lower intrinsic clearance. This dramatic difference provides strong evidence that the site of fluorination was indeed a primary locus of metabolic attack. The inclusion of a control compound like Verapamil, known for its high clearance, validates that the enzymatic system was active.
This outcome is visually represented in the following diagram, which illustrates the core principle of metabolic blocking.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a highly effective and validated strategy for enhancing the metabolic stability of quinazoline-based drug candidates.[4][20] As demonstrated through in vitro assays, replacing a metabolically labile C-H bond with a C-F bond can dramatically reduce the rate of enzymatic degradation, leading to a longer half-life and lower intrinsic clearance.[3] This improvement in metabolic stability is a critical step toward achieving a desirable pharmacokinetic profile for in vivo efficacy.
Researchers and drug development professionals should employ a data-driven approach, using comparative in vitro assays as described in this guide, to rationally design molecules with optimized metabolic properties. While fluorination is a powerful tool, its effects are position-specific and must be empirically verified.[9] The future of rational drug design will continue to rely on the synergy between synthetic medicinal chemistry and robust ADME profiling to accelerate the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpras.com [ijpras.com]
- 17. api.pageplace.de [api.pageplace.de]
- 18. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Potency of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine Against Standard-of-Care Drugs: A Comparative Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Tetrahydroquinazoline Derivative
In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous clinically approved therapeutics, particularly in oncology. The derivative, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, presents a novel chemical entity with significant therapeutic potential. While comprehensive biological data on this specific molecule is nascent, the broader family of quinazoline and tetrahydroquinazoline derivatives has demonstrated a wide array of biological activities, including anti-inflammatory, anti-tumor, and enzyme-inhibiting properties.[1][2][3] Notably, the trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compelling candidate for further investigation.
This guide provides a rigorous framework for benchmarking the potency of this compound against established standard-of-care drugs. Given the documented anti-inflammatory and potential kinase inhibitory activities of related compounds, we will focus on its evaluation as a novel anti-inflammatory agent.[4] The experimental designs herein are structured to elucidate its mechanism of action and quantify its potency in clinically relevant in vitro and in vivo models.
Pillar 1: Elucidating the Mechanism of Action - A Focus on Inflammatory Kinase Pathways
Inflammatory responses are orchestrated by complex signaling networks, with protein kinases playing a pivotal regulatory role.[5] Dysregulation of kinase activity is a hallmark of many inflammatory diseases. The structural motifs of this compound suggest its potential as a kinase inhibitor. Therefore, the initial benchmarking efforts will focus on its activity against key kinases in pro-inflammatory signaling cascades.
Key Inflammatory Signaling Pathways and Kinase Targets
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade, involving kinases like p38 MAPK, JNK, and ERK, is central to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6]
-
NF-κB (Nuclear Factor-kappa B) Signaling Pathway: A cornerstone of inflammatory gene expression, the activation of NF-κB is regulated by upstream kinases like IKK (IκB kinase).[7]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is crucial for signaling initiated by numerous cytokines and growth factors involved in inflammation and immunity.
The following diagram illustrates the interconnectedness of these key inflammatory pathways.
Caption: Key Inflammatory Signaling Pathways.
Pillar 2: Comparative Benchmarking Against Standard-of-Care Drugs
To establish the therapeutic potential of this compound, its potency must be benchmarked against a panel of current standard-of-care anti-inflammatory drugs. The selection of these comparators should span different mechanisms of action to provide a comprehensive profile of the novel compound.
Selected Standard-of-Care Drugs for Comparison:
| Drug Class | Examples | Primary Mechanism of Action |
| Kinase Inhibitors | Tofacitinib, Baricitinib | JAK inhibitors |
| SB202190 | p38 MAPK inhibitor[6] | |
| Corticosteroids | Dexamethasone, Prednisone | Glucocorticoid receptor agonists, broad anti-inflammatory effects[8] |
| NSAIDs | Ibuprofen, Celecoxib | COX-1/COX-2 inhibitors[9][10] |
| Biologics | Adalimumab (Humira), Etanercept (Enbrel) | TNF-α inhibitors[11] |
Pillar 3: Experimental Protocols for Potency Determination
A multi-tiered approach, encompassing biochemical and cell-based assays, followed by in vivo models, is essential for a thorough evaluation.
Part A: In Vitro Biochemical Assays for Direct Kinase Inhibition
The initial step is to determine if this compound directly inhibits key inflammatory kinases.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical in vitro biochemical kinase assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., p38α MAPK)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Serially dilute this compound and standard inhibitors (e.g., SB202190) in DMSO, followed by dilution in the reaction buffer.
-
Prepare a solution of recombinant active p38α MAPK and its specific substrate (e.g., myelin basic protein or a synthetic peptide).
-
Prepare an ATP solution at a concentration equivalent to the Km for p38α to ensure accurate IC50 determination.[12][13]
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase and substrate solution.
-
Add the diluted test compound or standard inhibitor.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Output:
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α MAPK | TBD |
| SB202190 (Standard) | p38α MAPK | Literature Value |
| ... | ... | ... |
Part B: Cell-Based Assays for Cellular Potency and Pathway Analysis
Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context.
Experimental Workflow: Cell-Based Anti-Inflammatory Assay
Caption: General workflow for cell-based anti-inflammatory assays.
Detailed Protocol: LPS-Induced Cytokine Release in THP-1 Macrophages
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[6]
-
-
Compound Treatment and Stimulation:
-
Endpoint Measurement:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis:
-
Calculate the percentage of cytokine release inhibition for each compound concentration.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Expected Data Output:
| Compound | Cytokine | EC50 (nM) |
| This compound | TNF-α | TBD |
| IL-6 | TBD | |
| Dexamethasone (Standard) | TNF-α | Literature Value |
| IL-6 | Literature Value |
Part C: In Vivo Models for Efficacy and Safety Assessment
Animal models of inflammation are indispensable for evaluating the in vivo efficacy of a drug candidate.[17][18]
Recommended In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This model is widely used to assess the acute anti-inflammatory effects of novel compounds.[19][20]
Detailed Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6 mice for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, Dexamethasone positive control).
-
-
Dosing and LPS Challenge:
-
Administer the test compound or controls via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 1 hour), administer a sublethal dose of LPS intraperitoneally to induce systemic inflammation.
-
-
Sample Collection and Analysis:
-
At a peak inflammatory time point (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture.
-
Separate serum and measure the levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Data Analysis:
-
Compare the cytokine levels in the treatment groups to the vehicle control group.
-
Calculate the percentage of inhibition of cytokine production for each dose.
-
Determine the ED50 (effective dose for 50% inhibition).
-
Expected Data Output:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (% Inhibition) | Serum IL-6 (% Inhibition) |
| Vehicle Control | - | 0 | 0 |
| This compound | Dose 1 | TBD | TBD |
| Dose 2 | TBD | TBD | |
| Dose 3 | TBD | TBD | |
| Dexamethasone | Standard Dose | Expected Inhibition | Expected Inhibition |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for benchmarking the potency of this compound against current standard-of-care anti-inflammatory drugs. By systematically progressing from biochemical to cellular and finally to in vivo models, researchers can build a robust data package to support the continued development of this promising compound. The proposed experiments will not only quantify its potency but also provide critical insights into its mechanism of action, which is essential for identifying its potential therapeutic niche in the treatment of inflammatory disorders. Future studies should also include broader kinase profiling to assess selectivity and off-target effects, as well as evaluation in chronic models of inflammation (e.g., collagen-induced arthritis) to determine its potential for long-term therapeutic use.
References
- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. athmicbiotech.com [athmicbiotech.com]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions [frontiersin.org]
- 18. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 19. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro to In Vivo Correlation of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine Activity
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. The predictive power of our preclinical models is paramount. This guide provides an in-depth technical comparison and a methodological framework for establishing a robust in vitro to in vivo correlation (IVIVC) for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a novel kinase inhibitor. We will explore the critical experimental choices, present illustrative data, and compare its performance with alternative therapeutic strategies, thereby offering a comprehensive roadmap for researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold and the Imperative of IVIVC
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1] Derivatives of 5,6,7,8-tetrahydroquinazoline have shown promise as potent inhibitors of various kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in diseases like cancer.[2] Our focus, this compound, has been identified through high-throughput screening as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
An in vitro-in vivo correlation is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[3] Establishing a strong IVIVC is not merely an academic exercise; it is a critical tool that can streamline drug development, reduce the need for extensive bioequivalence studies, and provide a deeper understanding of a drug's behavior.[4][5] For a compound like ours, a successful IVIVC would allow us to predict its in vivo efficacy and pharmacokinetic profile from relatively simple and rapid in vitro assays.
Characterizing In Vitro Activity: The Foundation of Correlation
The initial step in establishing an IVIVC is to thoroughly characterize the compound's in vitro activity. This involves determining its potency against the intended target and its effect on cellular processes.
Target Engagement: Kinase Inhibition Assay
Rationale: To quantify the direct inhibitory effect of this compound on its putative target, CDK2, a biochemical assay is essential. This provides the half-maximal inhibitory concentration (IC50), a key parameter for our IVIVC model.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: CDK2/CycE2 kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ Kinase Tracer, and the test compound.
-
Procedure:
-
A solution of the CDK2/CycE2 kinase and the Eu-anti-GST antibody is prepared in a kinase buffer.
-
Serial dilutions of this compound are prepared.
-
The kinase/antibody solution, tracer, and compound dilutions are added to a 384-well plate.
-
The plate is incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader.
-
-
Data Analysis: The TR-FRET signal is converted to percent inhibition, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular Potency: Anti-Proliferative Assay
Rationale: Moving from a biochemical to a cellular context is crucial. An anti-proliferative assay assesses the compound's ability to inhibit cell growth, providing a more biologically relevant measure of its activity. The human colon carcinoma cell line HCT116, which is known to be sensitive to CDK inhibitors, serves as an excellent model system.[6]
Protocol: MTT Assay
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plate is incubated for 72 hours.
-
MTT reagent is added to each well, and the plate is incubated for another 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm.
-
-
Data Analysis: The absorbance values are converted to percent cell viability, and the IC50 is calculated.
Comparative In Vitro Data
To contextualize the performance of this compound, we compare its in vitro activity with two other known CDK inhibitors, Olomoucine and Roscovitine (CYC202).[6]
| Compound | CDK2/CycE2 IC50 (nM) | HCT116 IC50 (µM) |
| This compound | 75 | 0.5 |
| Olomoucine | 7000 | 56 |
| Roscovitine (CYC202) | 400 | 15 |
Table 1: Comparative in vitro potency of CDK inhibitors.
Assessing In Vivo Performance: From Bench to Preclinical Models
The ultimate test of a drug candidate is its performance in a living organism. This requires a well-designed in vivo study to evaluate both its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Pharmacokinetic Profiling
Rationale: Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is fundamental to establishing an IVIVC. The plasma concentration-time profile is the cornerstone of this analysis.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male BALB/c mice.
-
Dosing: A single oral dose of 10 mg/kg of this compound is administered.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Analysis: Plasma concentrations of the compound are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2) are calculated.
In Vivo Efficacy: Xenograft Tumor Model
Rationale: To assess the anti-tumor activity of the compound, a human tumor xenograft model is employed. The HCT116 cell line used in the in vitro assays is implanted into immunodeficient mice.
Protocol: HCT116 Xenograft Study
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: HCT116 cells are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups. The treatment group receives a daily oral dose of 10 mg/kg of this compound.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.
Comparative In Vivo Data
| Compound | Cmax (ng/mL) | AUC (ng*h/mL) | TGI (%) at 10 mg/kg |
| This compound | 1500 | 7500 | 65 |
| Roscovitine (CYC202) | 850 | 4200 | 45 |
Table 2: Comparative in vivo pharmacokinetic and efficacy data.
Forging the Link: The IVIVC Model
With robust in vitro and in vivo datasets in hand, we can now construct the IVIVC model. A Level A correlation, which aims to establish a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate, is the gold standard.[3][5]
Deconvolution of In Vivo Data
The first step is to determine the in vivo absorption profile from the plasma concentration data. This is achieved through deconvolution, a mathematical process that separates the absorption and disposition kinetics.
Correlation and Model Building
The cumulative fraction of drug absorbed in vivo is then plotted against the cumulative fraction of drug dissolved in vitro. A linear relationship between these two parameters indicates a strong Level A correlation.
Caption: Workflow for establishing a Level A IVIVC.
Conclusion: A Predictive Tool for Accelerated Drug Development
This guide has outlined a comprehensive strategy for establishing an in vitro to in vivo correlation for this compound. By systematically characterizing its in vitro potency and cellular activity, and then relating these findings to its in vivo pharmacokinetic and efficacy profile, we can build a powerful predictive model. The illustrative data presented herein demonstrates the superior profile of our lead compound compared to existing alternatives. A robust IVIVC not only enhances our understanding of the drug's behavior but also serves as a valuable tool to guide formulation development, support regulatory submissions, and ultimately, accelerate the delivery of novel therapeutics to patients in need.
References
- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. premier-research.com [premier-research.com]
- 5. wjarr.com [wjarr.com]
- 6. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Fluorinated Quinazoline Compounds
In the landscape of modern drug discovery, the quinazoline scaffold is a cornerstone for developing a diverse array of therapeutic agents, from anticancer to antimicrobial drugs.[1] A common strategy to enhance the pharmacological properties of these molecules is the introduction of fluorine atoms.[2][3][4][5] This guide provides an in-depth, objective comparison of the photostability of fluorinated quinazoline compounds against their non-fluorinated counterparts, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the design and handling of these potent molecules.
The Rationale for Fluorination and its Photochemical Implications
The strategic incorporation of fluorine into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and target-binding affinity.[2][3] The high strength of the carbon-fluorine (C-F) bond often renders it resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended biological half-life.[2] However, the very properties that make fluorine an attractive substituent in medicinal chemistry can also have profound and sometimes unpredictable effects on a molecule's photostability.
Light exposure can lead to the degradation of pharmaceutical compounds, potentially resulting in a loss of potency and the formation of toxic byproducts.[6][7] Understanding the photochemical behavior of fluorinated quinazolines is therefore not just a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.[6][8]
The influence of fluorine on photostability is multifaceted:
-
Inductive Effects: The high electronegativity of fluorine can alter the electron density distribution within the quinazoline ring system, influencing its susceptibility to photochemical reactions.
-
Bond Dissociation Energies: The C-F bond is significantly stronger than a C-H bond, which can either enhance stability or, in some cases, lead to different degradation pathways.
-
Photophysical Properties: Fluorination can modify the absorption and emission properties of a molecule, potentially altering its interaction with light.[9][10]
Comparative Photostability: A Mechanistic Overview
While direct head-to-head comparative studies on a wide range of fluorinated versus non-fluorinated quinazolines are not extensively documented in publicly available literature, we can extrapolate from existing research on quinazolines and other fluorinated N-heterocycles to build a comparative framework.
A study on the photostability of two quinazoline derivatives, BG1189 and BG1190, demonstrated that these compounds are susceptible to degradation upon exposure to laser radiation, leading to modifications of the aromatic rings and substituents.[9] The degradation was observed through changes in their UV-Vis absorption spectra, indicating a modification of the chromophoric system.[9]
Research on the photolysis of other fluorinated pharmaceuticals and pesticides provides further insights. For instance, heteroaromatic trifluoromethyl (Het-CF3) groups have been reported to be relatively stable, often being retained in the photoproducts.[7] In contrast, aryl-fluorine (Aryl-F) bonds can be more susceptible to cleavage, leading to defluorination.[7] The position of the fluorine substituent on the aromatic ring can also significantly influence the degradation pathway and the nature of the resulting photoproducts.[11]
Table 1: Predicted Photochemical Behavior of Fluorinated vs. Non-Fluorinated Quinazolines
| Feature | Non-Fluorinated Quinazoline | Fluorinated Quinazoline | Rationale & Supporting Evidence |
| Primary Photodegradation Pathways | Ring opening, oxidation of substituents, photohydrolysis. | Similar pathways to non-fluorinated analogs, with the addition of potential C-F bond cleavage (defluorination). | Based on general principles of aromatic heterocycle photochemistry and studies on fluorinated pharmaceuticals.[7] |
| Rate of Degradation | Dependent on the specific substituents and solvent conditions. | Can be either faster or slower depending on the position and number of fluorine atoms. Fluorination can alter the molecule's electronic properties and susceptibility to photo-oxidation. | The electron-withdrawing nature of fluorine can influence the stability of reactive intermediates.[11] |
| Nature of Photoproducts | Oxidized and/or hydrolyzed derivatives of the parent compound. | A complex mixture including oxidized derivatives, defluorinated products, and potentially fluorinated rearrangement products. | Studies on fluorinated pesticides have shown the formation of multiple fluorinated byproducts.[7] |
| Quantum Yield | Varies based on molecular structure and environment. | Can be significantly different from the non-fluorinated analog. The quantum yield for the photodegradation of chlorantraniliprole (a complex heterocyclic molecule) was determined to be 0.0099.[3] | The efficiency of the photochemical process is highly dependent on the molecule's ability to absorb light and undergo chemical change. |
Experimental Protocols for Evaluating Photostability
To ensure the validity and reproducibility of photostability studies, standardized experimental protocols are crucial. The following methodologies are based on the ICH Q1B guidelines and best practices in photochemical research.[8][11]
Forced Degradation Study
Objective: To evaluate the intrinsic photostability of the compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of the test compound (both fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration. A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be prepared for each compound.
-
Light Exposure: Expose the sample solutions to a light source that provides a combination of visible and UV light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][11]
-
Sample Analysis: At specified time intervals, withdraw aliquots from the exposed and dark control samples. Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage degradation of the parent compound over time. Characterize the major degradation products using techniques such as LC-MS/MS and NMR.
Diagram 1: Experimental Workflow for Forced Degradation Study
References
- 1. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field | Semantic Scholar [semanticscholar.org]
- 4. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine and its Analogs against EGFR
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine and its analogs. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols, and demonstrate how to interpret the resulting data to inform structure-activity relationships (SAR).
The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many quinazoline derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3][4] The specific compound, this compound, and its analogs represent a chemical space with potential for targeted therapies.[5][6][7] This guide will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative and clinically relevant target for our comparative docking study. EGFR is a well-validated target for cancer therapy, and many approved drugs are quinazoline-based EGFR inhibitors.[8][9][10]
Foundational Principles: Why Molecular Docking?
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11][12] This method is instrumental in drug discovery for several reasons:
-
Binding Mode Prediction: It elucidates the plausible binding poses of a ligand within the active site of a protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.[11][13]
-
Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different ligands.[11][14] Lower docking scores generally indicate a stronger predicted binding affinity.[11]
-
Structure-Activity Relationship (SAR) Insights: By comparing the docking results of a series of analogs, researchers can understand how modifications to the chemical structure affect binding affinity and interaction patterns. This is fundamental to rational drug design.
-
Virtual Screening: Docking can be used to screen large libraries of compounds against a protein target to identify potential hits for further experimental validation.[4][15]
Experimental Design & Rationale
A robust comparative docking study requires careful planning and execution. The following sections outline the critical steps and the scientific reasoning behind them.
Target Selection: Epidermal Growth Factor Receptor (EGFR)
The choice of EGFR as the target receptor is based on the prevalence of the quinazoline scaffold in known EGFR inhibitors.[8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] For this study, we will utilize a crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Several high-resolution structures are available, such as PDB IDs: 2GS6, 2J5F, and 5UGB.[8][16][17]
Ligand Selection and Preparation
The study will focus on the parent compound, this compound, and a series of hypothetical analogs designed to probe the structure-activity relationship. These analogs will feature modifications at key positions to explore the effects of steric bulk, electronic properties, and hydrogen bonding potential on EGFR binding.
Parent Compound: this compound
Hypothetical Analogs for SAR Study:
-
Analog 1: Replacement of the trifluoromethyl group with a methyl group to assess the role of the electron-withdrawing nature and size of the CF3 group.
-
Analog 2: Introduction of a hydroxyl group on the tetrahydroquinazoline ring to explore potential new hydrogen bond interactions.
-
Analog 3: Substitution of the 2-amine with a 2-methylamine to investigate the impact of N-alkylation on binding.
Docking Software Selection: AutoDock Vina
AutoDock Vina is a widely used and well-validated open-source molecular docking program.[18][19] Its advantages include:
-
Accuracy and Speed: It offers a good balance between prediction accuracy and computational speed, making it suitable for screening multiple compounds.
-
Ease of Use: With clear documentation and integration with visualization tools like UCSF Chimera and PyMOL, it is accessible to both novice and experienced users.[20][21]
-
Validated Scoring Function: Its empirical scoring function has been shown to perform well in predicting binding affinities.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the comparative docking study.
Protein Preparation
-
Obtain Crystal Structure: Download the PDB file of the EGFR kinase domain (e.g., PDB ID: 2GS6) from the RCSB PDB database.[17]
-
Clean the Structure: Using molecular visualization software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-crystallized ligands, and any buffer components.[12][20][22][23] Retain only the protein chain(s) of interest.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for accurate hydrogen bond calculations.[23][24]
-
Assign Charges: Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is commonly used.
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[25]
Ligand Preparation
-
Generate 3D Structures: Create 2D structures of the parent compound and its analogs using chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.
-
Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows for ligand flexibility during the docking process.[24]
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT format.[25]
Molecular Docking Workflow
The following diagram illustrates the overall workflow for the docking procedure.
Caption: Molecular Docking Workflow from Preparation to Analysis.
-
Define the Grid Box: Specify the search space for the docking calculation by defining a grid box that encompasses the active site of EGFR.[18] The coordinates for this box can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Configure AutoDock Vina: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding scores.[19]
Analysis of Results
-
Examine Binding Affinities: The primary output to compare is the binding affinity score (in kcal/mol) for the top-ranked pose of each ligand.[26] A more negative value indicates a more favorable predicted binding.
-
Visualize Binding Poses: Use molecular graphics software to visualize the docked poses of each ligand within the EGFR active site.[13][26][27] This allows for a qualitative assessment of how well the ligand fits in the binding pocket.
-
Analyze Key Interactions: Identify and analyze the specific molecular interactions between each ligand and the protein residues.[14][26] This includes hydrogen bonds, hydrophobic interactions, and any potential pi-stacking. Tools like Protein-Ligand Interaction Profiler (PLIP) can aid in this analysis.[26]
Comparative Analysis and Data Presentation
The results of the docking study should be presented in a clear and comparative manner.
Quantitative Data Summary
Summarize the key quantitative data in a table for easy comparison.
| Compound | Molecular Weight | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| Parent Compound | 217.19 | -8.5 | Met793, Cys797 |
| Analog 1 (-CH3) | 172.22 | -7.2 | Met793 |
| Analog 2 (-OH) | 233.19 | -9.1 | Met793, Cys797, Asp855 |
| Analog 3 (-NHCH3) | 231.22 | -8.7 | Met793, Cys797 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
-
Parent Compound vs. Analog 1: The lower binding affinity of Analog 1 suggests that the electron-withdrawing trifluoromethyl group of the parent compound may play a significant role in binding, possibly through favorable electrostatic interactions.
-
Parent Compound vs. Analog 2: The improved binding affinity of Analog 2 indicates that the introduced hydroxyl group successfully forms an additional hydrogen bond with Asp855, anchoring the ligand more securely in the active site.
-
Parent Compound vs. Analog 3: The slightly improved affinity of Analog 3 could be due to subtle changes in the electronic properties or a more favorable orientation of the amine group for interaction with the hinge region of the kinase.
Visualization of Key Interactions
The following diagram illustrates the predicted binding mode of the most promising candidate, Analog 2, within the EGFR active site.
Caption: Predicted interactions of Analog 2 in the EGFR active site.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically grounded workflow for the comparative molecular docking of this compound and its analogs against the EGFR kinase domain. The hypothetical results suggest that substitutions capable of forming additional hydrogen bonds, such as the hydroxyl group in Analog 2, could significantly enhance binding affinity.
It is crucial to remember that molecular docking is a predictive tool. The in silico findings presented here provide a strong basis for prioritizing compounds for chemical synthesis and subsequent in vitro biological evaluation.[28] Experimental validation through enzyme inhibition assays and co-crystallization studies is essential to confirm the predicted binding modes and affinities. Future computational work could involve molecular dynamics simulations to assess the stability of the ligand-protein complexes over time.
References
- 1. mdpi.com [mdpi.com]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. scotchem.ac.uk [scotchem.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. m.youtube.com [m.youtube.com]
- 27. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]
- 28. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a compound of interest in medicinal chemistry. The procedures outlined here are grounded in established safety protocols for halogenated heterocyclic compounds, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Chemical Characteristics
Compounds with trifluoromethyl groups and amino functionalities can exhibit the following hazardous properties:
-
Skin and Eye Irritation: Similar trifluoromethylated heterocyclic compounds are known to cause skin and serious eye irritation.[3][4]
-
Toxicity: Halogenated organic compounds and aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Environmental Persistence: The trifluoromethyl group can contribute to the environmental persistence of the molecule. Fluorinated compounds, in general, require specific disposal methods to prevent long-term environmental contamination.[7][8]
| Property | Information | Source |
| Molecular Formula | C9H10F3N3 | [1][2] |
| Molar Mass | 217.19 g/mol | [1] |
| Potential Hazards | Skin/Eye Irritation, Harmful if Swallowed/Inhaled/Absorbed | [3][4][5][6] |
| Environmental Concerns | Potential for persistence; requires specialized disposal. | [7] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, it is imperative to follow standard laboratory safety practices.[9][10][11][12]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.[11]
-
Hand Protection: Wear suitable chemical-resistant gloves.[3] If gloves become contaminated, remove them, wash your hands, and put on a new pair.[12]
-
Body Protection: A lab coat is mandatory.[9] For larger quantities, consider an apron and additional protective clothing.[10]
Work Area:
-
All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[13]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as halogenated organic waste.[14][15] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[14]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[14] The container must be made of a compatible material and have a secure, tight-fitting lid.[14]
-
Labeling: The label should include the words "Halogenated Waste" and list the full chemical name: "this compound."[14] Do not use abbreviations.
-
Compatibility: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[14]
Step 2: Waste Collection
-
Solid Waste: Collect un-dissolved compound, contaminated weighing boats, and filter papers in the designated solid halogenated waste container.
-
Liquid Waste: If the compound is in solution, collect it in the designated liquid halogenated waste container. If the solid is dissolved in a non-halogenated solvent, the entire solution must be treated as halogenated waste.[14]
-
Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). The resulting rinseate must be collected as halogenated waste.[16]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[17] This process is designed to break down the stable carbon-fluorine bonds and prevent the release of harmful substances into the environment.[17][18]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into the designated "Halogenated Waste" container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.[14]
-
Prevent entry into the affected area.
-
Rationale for Disposal Protocol
The trifluoromethyl group (CF3) imparts high thermal and chemical stability to organic molecules. This stability, advantageous in drug design, makes natural degradation difficult and necessitates a robust disposal method. High-temperature incineration is the preferred method as it provides the energy required to break the strong carbon-fluorine bonds, a critical step in preventing the environmental accumulation of persistent fluorinated compounds.[17] The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which, while a different class of compounds, highlights the challenges and best practices for managing fluorinated organic waste.[7][8][19]
Decision Tree for Waste Characterization
Caption: Decision tree for waste characterization.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. tapazol.co.il [tapazol.co.il]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. ethz.ch [ethz.ch]
- 10. wtamu.edu [wtamu.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. Procedure [chem.fsu.edu]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. uakron.edu [uakron.edu]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. researchgate.net [researchgate.net]
- 18. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Hazard Profile: A Synthesis of Structural Alerts
To establish a robust safety protocol, we must first understand the risks inherent in the molecule's structure. This compound is a trifluoromethylated heterocyclic amine, and each component presents a potential hazard that dictates our handling procedures.
-
Trifluoromethyl (-CF3) Group: Compounds containing trifluoromethyl groups are known for their metabolic stability and altered electronic properties. While not universally toxic, many trifluoromethylated aromatic compounds are classified as skin, eye, and respiratory irritants.[1] Inhalation of dusts or aerosols should be strictly avoided.[1][2]
-
Amine (-NH2) Functionality: Aromatic and heterocyclic amines are a well-documented class of compounds with potential for skin and respiratory sensitization, irritation, and, in some cases, toxicity.[3][4] A related compound, 3-Aminobenzotrifluoride, is rated as fatal if inhaled.[4]
-
Quinazoline Core: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core in pharmacologically active molecules, including anticancer agents.[5][6][7] Its presence implies that the compound is likely to have potent, specific biological effects. Unintended exposure could lead to unforeseen physiological consequences.
Based on this composite analysis, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine must be treated as, at minimum, a skin and eye irritant, a potential respiratory irritant, and a biologically active compound of unknown toxicity. All handling procedures must be designed to eliminate routes of exposure.
The First Line of Defense: Engineering Controls
Personal protective equipment is the last line of defense. The primary barrier between you and the chemical hazard is always a properly functioning engineering control.
The Chemical Fume Hood: All manipulations of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable.
Best Practices for Fume Hood Use:
-
Verify Function: Before starting, ensure the fume hood has a valid inspection sticker and verify inward airflow with a kimwipe or tissue.[10][11]
-
Work Deep Inside: All apparatus and containers should be kept at least 6 inches (15 cm) behind the plane of the sash.[11][12][13] This ensures that any generated fumes are captured by the stable airflow at the back of the hood.
-
Maintain Sash Position: The sash should be kept as low as possible, ideally at the marked operating height (often 18 inches), to maximize face velocity and provide a physical barrier.[12][13]
-
Minimize Clutter: Do not use the fume hood for chemical or equipment storage.[10][13] Excessive items disrupt the airflow patterns, creating eddies that can allow contaminants to escape into the lab.[8]
-
Avoid Rapid Movements: Slow, deliberate movements prevent turbulence that can pull vapors out of the hood and into your breathing zone.[10][13]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant, splash-proof chemical goggles. | Protects eyes from splashes of solutions or accidental projection of solid particles. Standard safety glasses do not provide an adequate seal.[3][14] |
| Hand Protection | Double-gloved Nitrile Gloves (e.g., 4-8 mil thickness). | Nitrile provides good chemical resistance against a range of organic compounds.[3] Double-gloving minimizes exposure from undetected pinholes or tears and allows for safe removal of the outer, contaminated glove. |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination.[3] The tight cuffs prevent chemicals from entering the sleeve. |
| Respiratory | Not required for standard operations within a fume hood. | A properly functioning fume hood provides adequate respiratory protection.[9] A NIOSH-approved respirator may be required for large-scale operations or spill cleanup outside of a hood.[3][15] |
Procedural Workflows: Ensuring Safety at Every Step
Adherence to a strict, logical workflow for donning, handling, and doffing PPE is critical to prevent cross-contamination.
Workflow 1: Donning PPE
This sequence ensures that the most contaminated items (gloves) are put on last.
Caption: PPE Donning Sequence.
Workflow 2: Safe Handling Inside the Fume Hood
This workflow minimizes the risk of exposure during the experimental procedure.
Caption: In-Hood Chemical Handling Workflow.
Workflow 3: Doffing PPE
This sequence is the most critical for preventing self-contamination. It proceeds from most contaminated to least contaminated.
Caption: PPE Doffing Sequence.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.
Operational Plan:
-
Waste Segregation: All materials that come into direct contact with this compound are considered hazardous waste. This includes gloves, pipette tips, weighing paper, and contaminated glassware.
-
Waste Containers:
-
Solid Waste: A dedicated, clearly labeled, sealed container for solid waste (gloves, kimwipes, etc.) must be kept inside the fume hood during the procedure.[16]
-
Liquid Waste: A separate, labeled, and sealed container for liquid waste must be used. Do not mix incompatible waste streams.[17]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.[17]
-
-
Container Management: Waste containers must be kept closed when not in use.[13][16] They should be stored in a designated Satellite Accumulation Area until collected by Environmental Health & Safety (EH&S) personnel.[16]
-
Surface Decontamination: After each procedure, the work surface inside the fume hood should be wiped down with an appropriate solvent (e.g., ethanol or isopropanol, unless incompatible) to remove any residual contamination.
Disposal Prohibitions:
-
DO NOT dispose of this chemical or its contaminated materials in standard trash.[17]
-
DO NOT use the fume hood to intentionally evaporate chemical waste.[13]
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing and outer gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[20]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[20][21]
-
Remove contact lenses if present and easy to do.[22]
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.[1]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or outside of a fume hood, contact your institution's EH&S emergency line.
-
For small spills inside a fume hood, use an appropriate absorbent spill kit. Do not use combustible materials to absorb flammable solutions.[20] All cleanup materials must be disposed of as hazardous waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.fiu.edu [ehs.fiu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 11. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 12. resources.workstationindustries.com [resources.workstationindustries.com]
- 13. hvcc.edu [hvcc.edu]
- 14. support.hpe.com [support.hpe.com]
- 15. falseguridad.com [falseguridad.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 18. ptb.de [ptb.de]
- 19. biomedico.uff.br [biomedico.uff.br]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
